Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate
Description
Properties
IUPAC Name |
ethyl 4-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-2-16-8(15)5-4-13-7(3-6(5)14)9(10,11)12/h3-4H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVONRNVUWMRJOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=CC1=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901153895 | |
| Record name | 3-Pyridinecarboxylic acid, 4-hydroxy-6-(trifluoromethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901153895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269292-28-5 | |
| Record name | 3-Pyridinecarboxylic acid, 4-hydroxy-6-(trifluoromethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269292-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 4-hydroxy-6-(trifluoromethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901153895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Convergent Synthesis Pathway for Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate: A Technical Guide
Executive Summary: Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate is a valuable heterocyclic building block in medicinal chemistry and materials science, primarily due to the unique electronic properties conferred by the trifluoromethyl group and the versatile reactivity of the substituted pyridine core. This guide provides an in-depth examination of a robust and efficient synthesis pathway for this molecule, designed for researchers, chemists, and drug development professionals. Moving beyond a simple recitation of steps, this document elucidates the chemical rationale behind the chosen strategy, focusing on a convergent cyclocondensation reaction. It offers detailed mechanistic insights, a step-by-step experimental protocol, and a discussion of key process parameters, grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.
Introduction: Strategic Importance and Molecular Profile
Chemical Identity and Structural Features
This compound, with the molecular formula C₉H₈F₃NO₄, is a substituted pyridine derivative. A critical feature of this molecule is its existence in a tautomeric equilibrium with its more stable pyridone form: Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate [1]. This tautomerism is fundamental to its reactivity and intermolecular interactions. The electron-withdrawing nature of the trifluoromethyl group at the C6 position significantly influences the acidity of the N-H proton and the overall electron density of the aromatic ring, making it a unique scaffold for further chemical modification.
Significance in Research and Development
Substituted nicotinic acid derivatives are prevalent motifs in pharmaceuticals and agrochemicals. The trifluoromethyl group is a well-established bioisostere for other groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets[2]. Consequently, this compound serves as a key intermediate in the synthesis of more complex molecules, including potential kinase inhibitors, anti-inflammatory agents, and other biologically active compounds[3][4]. Its structured synthesis is therefore of considerable interest to the scientific community.
Retrosynthetic Analysis and Strategy Selection
The synthesis of highly substituted pyridines and pyridones is most effectively approached through cyclocondensation reactions, which construct the heterocyclic core from acyclic precursors in a single, convergent step[5][6][7].
A logical retrosynthetic disconnection of the target molecule points to three primary components:
-
A C2 fragment containing the ethyl ester group (from diethyl malonate).
-
A C3 fragment containing the trifluoromethyl group (from a trifluoroacetyl precursor).
-
A nitrogen source (from an ammonium salt).
This analysis leads to the selection of a modified Guareschi-Thorpe pyridine synthesis. The chosen forward synthesis involves the base-catalyzed condensation of diethyl malonate with a trifluoromethylated enone, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one , followed by cyclization with an ammonia source. This pathway is advantageous due to the commercial availability of the starting materials and the high yields typically associated with such cyclocondensation reactions[8].
The Core Synthesis Pathway: A Mechanistic Perspective
The selected pathway proceeds in a one-pot, two-stage process that leverages the reactivity of β-dicarbonyl compounds and activated enones.
Mechanistic Insights
The reaction is initiated by the deprotonation of diethyl malonate by a strong base, typically sodium ethoxide, to form a nucleophilic enolate. This enolate then undergoes a Michael (1,4-conjugate) addition to the electron-deficient double bond of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. This step is irreversible and drives the reaction forward.
The resulting Michael adduct contains all the necessary carbon atoms for the pyridine ring. The introduction of an ammonia source, such as ammonium acetate, triggers an intramolecular cyclization. One of the ester carbonyls is attacked by the nitrogen atom, followed by condensation with the ketone carbonyl. The final step involves dehydration, which leads to the formation of the stable, aromatic pyridone ring system.
Rationale for Reagent Selection
-
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: This key intermediate is readily prepared from the acylation of ethyl vinyl ether with trifluoroacetyl chloride or trifluoroacetic anhydride[9][10]. It serves as an ideal trifluoromethyl-containing C3 building block.
-
Diethyl Malonate: A common and inexpensive C3 precursor that provides the C4, C5, and C3-carboxylate functionalities of the final product.
-
Sodium Ethoxide (NaOEt): This base is the catalyst of choice. Its conjugate acid is ethanol, the same as the reaction solvent, which prevents unwanted transesterification side reactions. It is sufficiently strong to deprotonate diethyl malonate to initiate the Michael addition.
-
Ammonium Acetate: Serves as a convenient and effective source of ammonia for the final ring-closing step[11][12].
Visualization of the Synthesis Pathway
The logical flow of the convergent synthesis is best represented visually.
Caption: Convergent synthesis via Michael addition followed by cyclocondensation.
Detailed Experimental Protocol
This protocol is a representative procedure synthesized from established methods for analogous heterocyclic compounds[8][9][10].
Materials and Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Diethyl malonate
-
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
-
Sodium ethoxide (solid or as a solution in ethanol)
-
Anhydrous ethanol
-
Ammonium acetate
-
Hydrochloric acid (2M)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: A dry 250 mL three-neck flask is charged with sodium ethoxide (1.1 equivalents) and anhydrous ethanol (100 mL) under a nitrogen atmosphere. The mixture is stirred until the base is fully dissolved.
-
Formation of Michael Adduct: Diethyl malonate (1.0 equivalent) is added dropwise to the stirred solution at room temperature. After the addition is complete, the mixture is stirred for 30 minutes. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (1.05 equivalents) is then added dropwise, maintaining the temperature below 30°C. The reaction is stirred at room temperature for 2 hours, monitoring by TLC until the starting enone is consumed.
-
Cyclization: Ammonium acetate (3.0 equivalents) is added to the reaction mixture. The flask is fitted with a reflux condenser and heated to reflux (approx. 80°C) for 6-8 hours.
-
Workup and Isolation: The reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure using a rotary evaporator. The resulting residue is dissolved in water (100 mL) and acidified to pH 2-3 with 2M hydrochloric acid, which typically results in the precipitation of a solid.
-
Purification: The precipitate is collected by vacuum filtration and washed with cold water. For higher purity, the crude solid can be recrystallized from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes. The solid is then dried under vacuum to yield the final product.
Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Process Parameters and Optimization
The efficiency of the synthesis is dependent on several key parameters. The following table summarizes these variables and the rationale for their control.
| Parameter | Recommended Condition | Rationale & Impact on Yield/Purity | Supporting Source(s) |
| Base Stoichiometry | 1.0 - 1.2 equivalents | A catalytic amount is insufficient; a slight excess ensures complete deprotonation of the malonate, driving the initial Michael addition to completion. | [8] |
| Solvent | Anhydrous Ethanol | Using ethanol as the solvent prevents transesterification when using sodium ethoxide as the base, thus avoiding product mixtures and simplifying purification. | [9][10] |
| Temperature | Michael Addition: 20-30°C Cyclization: ~80°C (Reflux) | The initial addition is exothermic and controlling the temperature prevents side reactions. Heating is required to overcome the activation energy for the cyclization and dehydration steps. | [9][10] |
| Reaction Time | Michael Addition: 1-3 hours Cyclization: 6-10 hours | Reaction times should be monitored by TLC or LC-MS to ensure completion. Incomplete reaction leads to lower yields and complex purification. | [8] |
| pH of Workup | pH 2-3 | The product is phenolic/enolic and will be soluble as its phenoxide/enolate salt at high pH. Acidification is critical to protonate the hydroxyl group and precipitate the neutral product from the aqueous solution. | [13] |
Conclusion
The synthesis of this compound is reliably achieved through a convergent cyclocondensation strategy. This approach, leveraging a Michael addition followed by an ammonium salt-mediated ring closure, is both efficient and scalable. By understanding the underlying reaction mechanism and carefully controlling key experimental parameters, researchers can obtain this valuable heterocyclic intermediate in high yield and purity. This guide provides the foundational knowledge and a practical framework for the successful synthesis of this and structurally related compounds, facilitating further exploration in drug discovery and materials science.
References
- Vertex Pharmaceuticals Incorporated. (2025). One-Pot Cyclocondensation Approach to Form 4-Amino-2-Pyridones via Ammonium Acetate as a Nitrogen Source. The Journal of Organic Chemistry.
- American Chemical Society. (2025). One-Pot Cyclocondensation Approach to Form 4-Amino-2-Pyridones via Ammonium Acetate as a Nitrogen Source. The Journal of Organic Chemistry.
- National Institutes of Health. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. PMC.
- YouTube. (2022).
- Google Patents. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid.
- Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes.
- Google Patents. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid.
- PubChem, National Institutes of Health. Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)
- Google Patents.
- Google Patents. CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid.
- National Institutes of Health. (2018). 2-(Arylamino)-6-(trifluoromethyl)
- Smolecule. (2023). Buy Ethyl 2-hydroxy-5-(trifluoromethyl)
- ChemicalBook. (2022). Synthesis of 6-(Trifluoromethyl)nicotinic acid.
Sources
- 1. Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | C9H8F3NO4 | CID 54753472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 3. 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate | 1227576-28-4 [smolecule.com]
- 5. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. baranlab.org [baranlab.org]
- 8. CN114716320A - Compound, preparation method thereof and application of compound in preparation of fluroxypyr intermediate - Google Patents [patents.google.com]
- 9. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 10. CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
An In-Depth Technical Guide to Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate (CAS No. 947144-28-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. By synthesizing established chemical principles with insights from the synthesis and biological evaluation of structurally related molecules, this document serves as a vital resource for professionals engaged in the exploration of novel therapeutic agents.
Introduction: The Strategic Importance of Fluorinated Nicotinate Scaffolds
The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern drug design. This is due to the unique electronic properties that fluorine imparts, including high electronegativity, which can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound belongs to the class of nicotinic acid derivatives, a scaffold that is prevalent in a wide array of pharmaceuticals. The presence of the trifluoromethyl group on the pyridine ring, combined with the hydroxyl and ethyl ester functionalities, makes this compound a versatile building block for the synthesis of novel bioactive molecules.
Physicochemical Properties and Structural Elucidation
This compound is a multifaceted molecule with the potential for tautomerism, existing in equilibrium between the pyridin-4-ol and pyridin-4(1H)-one forms. This structural duality is a key consideration in its reactivity and interaction with biological systems.
Core Molecular Attributes
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some of these properties are derived from computational models, they provide a reliable foundation for experimental design.
| Property | Value | Source |
| CAS Number | 947144-28-7 | [1] |
| Molecular Formula | C₉H₈F₃NO₄ | [1][2] |
| Molecular Weight | 251.16 g/mol | [2] |
| IUPAC Name | ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate | [1] |
| Synonyms | Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate, Ethyl 6-(trifluoromethyl)-1,2-dihydro-4-hydroxy-2-oxopyridine-3-carboxylate | [1] |
| XLogP3 | 1.4 | [1] |
| Topological Polar Surface Area | 75.6 Ų | [1] |
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway
The following diagram illustrates a logical and experimentally viable pathway for the synthesis of this compound.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a well-reasoned approach based on similar syntheses and provides a strong starting point for laboratory execution.
Step 1: Condensation Reaction
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add ethyl 3-amino-4,4,4-trifluorocrotonate (1.0 equivalent) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 15-20 minutes to ensure complete formation of the corresponding sodium salt.
-
To this mixture, add diethyl malonate (1.05 equivalents) dropwise over a period of 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyclized intermediate.
Step 2: Aromatization and Purification
-
The crude intermediate can often be aromatized by air oxidation in the presence of a mild base or by treatment with a suitable oxidizing agent. Alternatively, the tautomeric pyridone form is often the more stable product.
-
Purify the final product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Potential Biological Activity and Therapeutic Applications
While specific biological data for this compound is not yet published, the structural motifs present in the molecule suggest several promising avenues for therapeutic investigation. The trifluoromethyl-substituted pyridine core is a known pharmacophore in a variety of biologically active compounds.
Inferred Mechanisms of Action
The potential biological activities of this compound are likely to stem from the synergistic effects of its key functional groups.
Caption: Logical relationships between molecular properties and potential biological activities.
Antiviral and Antifungal Potential
Numerous studies have demonstrated the potent antiviral and antifungal properties of trifluoromethyl-containing heterocyclic compounds. For instance, certain trifluoromethyl pyrimidine derivatives have shown significant activity against the Tobacco Mosaic Virus (TMV). The lipophilicity conferred by the -CF3 group can enhance the ability of the molecule to penetrate viral envelopes or fungal cell membranes.
Anti-inflammatory and Anticancer Applications
The nicotinic acid scaffold is present in several anti-inflammatory drugs. The hydroxyl group on the pyridine ring can participate in hydrogen bonding interactions with key residues in the active sites of enzymes such as cyclooxygenases (COX). Furthermore, the ethyl ester can function as a prodrug, undergoing hydrolysis in vivo to the corresponding carboxylic acid, which may be the active form of the molecule. This strategy is commonly employed in the design of non-steroidal anti-inflammatory drugs (NSAIDs). The antiproliferative effects of trifluoromethylated compounds against various cancer cell lines have also been documented.[3]
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not publicly available, a predicted spectroscopic profile can be outlined based on the known chemical shifts and fragmentation patterns of analogous structures. This information is invaluable for the characterization and confirmation of the synthesized product.
¹H NMR Spectroscopy
-
Ethyl Group: A triplet corresponding to the methyl protons (-CH₃) is expected around δ 1.2-1.4 ppm, and a quartet for the methylene protons (-CH₂-) is anticipated around δ 4.2-4.4 ppm.
-
Pyridine Ring: A singlet for the proton on the pyridine ring is expected in the aromatic region, likely around δ 6.0-6.5 ppm.
-
Hydroxyl and Amide Protons: Broad singlets for the hydroxyl (-OH) and amide (-NH-) protons are expected, and their chemical shifts will be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
-
Ethyl Group: Resonances for the methyl and methylene carbons are expected around δ 14-16 ppm and δ 60-62 ppm, respectively.
-
Pyridine Ring: A series of signals for the carbon atoms of the pyridine ring are anticipated in the range of δ 100-160 ppm. The carbon attached to the trifluoromethyl group will likely appear as a quartet due to C-F coupling.
-
Carbonyl Carbon: The ester carbonyl carbon should appear around δ 165-170 ppm.
Mass Spectrometry
-
The molecular ion peak (M⁺) in the mass spectrum should be observed at m/z 251, corresponding to the molecular weight of the compound.
-
Characteristic fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and the trifluoromethyl group (-CF₃).
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structural features suggest a high potential for diverse biological activities. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive biological evaluation to elucidate its specific mechanisms of action and therapeutic potential. The insights provided in this guide are intended to catalyze further investigation into this and related fluorinated heterocyclic molecules, ultimately contributing to the advancement of medicinal chemistry and the discovery of new medicines.
References
-
Angene. (n.d.). Ethyl 6-(trifluoromethyl)-1,2-dihydro-4-hydroxy-2-oxopyridine-3-carboxylate. Retrieved January 19, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54753472, Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate. Retrieved January 19, 2026, from [Link].
-
MDPI. (2022). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Retrieved January 19, 2026, from [Link].
- Elsevier. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(3), 103654.
-
MDPI. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Retrieved January 19, 2026, from [Link].
- Google Patents. (2022). CN114716320A - Compound, preparation method thereof and application of compound in preparation of fluroxypyr intermediate.
-
Eureka | Patsnap. (2022). Synthesis method of 4-trifluoromethyl nicotinic acid. Retrieved January 19, 2026, from [Link].
-
MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 19, 2026, from [Link].
Sources
The Strategic Blueprint of Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate: A Technical Guide for Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical overview of Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate, a heterocyclic building block of significant interest to researchers and scientists in drug development. We will delve into its molecular structure, plausible synthetic routes, spectroscopic signature, and its burgeoning applications as a key intermediate in the synthesis of novel therapeutic agents. The strategic placement of the trifluoromethyl group on the pyridinone core makes this molecule a valuable asset in the medicinal chemist's toolbox for tackling a range of therapeutic challenges.[1]
The trifluoromethylpyridine motif is increasingly recognized for its ability to enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, all of which are critical parameters in optimizing drug candidates.[1] This guide will provide the foundational knowledge necessary to effectively utilize this compound in drug discovery programs.
Molecular Structure and Physicochemical Properties: Understanding the Core
This compound is a fascinating molecule that exists in a state of tautomeric equilibrium. The two primary tautomers are the enol form, Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate , and the more stable keto form, Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate [2]. For the purpose of this guide, we will primarily refer to the more stable keto tautomer, which is assigned the CAS Number 947144-28-7.
The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic distribution within the pyridine ring, impacting its reactivity and the acidity of the hydroxyl and N-H protons.
Tautomeric Equilibrium
The equilibrium between the keto and enol forms is a critical consideration for any synthetic or biological application. The keto form generally predominates in most solvents, but the enol form can be stabilized under certain conditions and may be the reactive species in some chemical transformations.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a hypothetical adaptation based on similar transformations and should be optimized for safety and yield in a laboratory setting.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and cyanoacetamide (1.0 eq) in anhydrous ethanol.
-
Base Addition: While stirring the solution at room temperature, slowly add a solution of sodium ethoxide (1.1 eq) in ethanol via the dropping funnel. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl). The resulting precipitate can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure this compound.
Causality Behind Experimental Choices:
-
Sodium Ethoxide: A strong base is required to deprotonate the active methylene group of cyanoacetamide, initiating the condensation reaction.
-
Ethanol: Serves as a suitable solvent for the reactants and the base.
-
Reflux: Heating the reaction provides the necessary activation energy for the cyclization step.
-
Neutralization: Acidification of the reaction mixture protonates the product, causing it to precipitate out of the solution.
Structural Elucidation and Purity Analysis: The Spectroscopic Signature
The structural confirmation and purity assessment of this compound would rely on a combination of standard analytical techniques. Below are the expected spectroscopic data based on the analysis of structurally similar compounds.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - A triplet and a quartet in the upfield region corresponding to the ethyl ester group. - A singlet for the proton on the pyridine ring. - A broad singlet for the N-H proton of the pyridinone ring. - A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O. |
| ¹³C NMR | - Resonances for the ethyl ester carbons. - A quartet for the trifluoromethyl carbon due to coupling with fluorine. - Signals for the carbons of the pyridine ring, with the carbon attached to the CF₃ group also showing coupling to fluorine. |
| IR Spectroscopy | - A broad absorption band for the O-H and N-H stretching vibrations. - A strong absorption for the C=O stretching of the ester and the pyridinone ring. - Strong absorptions in the 1100-1300 cm⁻¹ region characteristic of C-F bonds. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (m/z = 251.04). - Fragmentation patterns consistent with the loss of the ethoxy group and other characteristic fragments. |
Expert Insights on Spectral Interpretation:
The trifluoromethyl group will have a significant impact on the NMR spectra. The strong electron-withdrawing nature of the CF₃ group will cause downfield shifts for nearby protons and carbons. Furthermore, the coupling between the fluorine atoms and the carbon backbone (¹⁹F-¹³C coupling) will result in characteristic splitting patterns, particularly for the CF₃ carbon and the carbon to which it is attached.
Applications in Drug Discovery and Development: A Scaffold of Opportunity
The trifluoromethylpyridine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key precursor to a variety of biologically active molecules.
The Role of the Trifluoromethyl Group
The incorporation of a trifluoromethyl group into a drug candidate can offer several advantages:
-
Increased Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the trifluoromethyl group resistant to metabolic oxidation. This can lead to a longer in vivo half-life of the drug.
-
Enhanced Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.
-
Improved Binding Affinity: The electronic properties of the trifluoromethyl group can lead to stronger interactions with biological targets, such as enzymes and receptors, resulting in increased potency.
Potential Therapeutic Areas
Derivatives of trifluoromethyl-substituted pyridines have shown promise in a number of therapeutic areas, including:
-
Oncology: As inhibitors of various kinases involved in cancer cell proliferation. [1]* Infectious Diseases: As antibacterial and antiviral agents.
-
Neuroscience: In the development of treatments for neurological disorders.
The versatile functionality of this compound, with its ester, hydroxyl, and pyridinone moieties, allows for a wide range of chemical modifications to explore structure-activity relationships and develop novel drug candidates.
Caption: Potential derivatization pathways and therapeutic applications.
Conclusion: A Versatile Building Block for Future Therapies
This compound represents a highly valuable and versatile building block for medicinal chemists. Its unique structural features, particularly the presence of the trifluoromethyl group, offer a powerful tool for modulating the properties of drug candidates. This guide has provided a comprehensive overview of its structure, a plausible synthetic approach, its expected spectroscopic characteristics, and its potential applications in drug discovery. As the demand for novel and effective therapeutics continues to grow, the strategic use of such well-designed molecular scaffolds will be paramount in the development of the next generation of medicines.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]
-
PubChem. Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate. [Link]
-
Umemoto, T., et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101-114. [Link]
Sources
"Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate" physical and chemical properties
An In-Depth Technical Guide to Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate
This guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its structural characteristics, spectroscopic profile, and key experimental protocols, offering insights grounded in established scientific principles.
Introduction and Structural Elucidation
This compound is a substituted pyridine derivative. The presence of a trifluoromethyl group, a common bioisostere in medicinal chemistry, suggests its potential utility as a building block in the synthesis of novel therapeutic agents. The trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule. The nicotinic acid scaffold is also a prevalent feature in many biologically active compounds.
It is important to note that there appear to be two CAS numbers associated with this compound in various databases: 947144-28-7 and 1269292-28-5. Researchers should verify the specific identifier associated with their material. For the purpose of this guide, we will refer to the structure commonly depicted for this name.
Chemical Structure
The chemical structure of this compound is presented below. The molecule features a pyridine ring substituted with a hydroxyl group at the 4-position, a trifluoromethyl group at the 6-position, and an ethyl carboxylate group at the 3-position.
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate | PubChem |
| CAS Number | 947144-28-7, 1269292-28-5 | PubChem, Chemical Suppliers |
| Molecular Formula | C9H8F3NO4 | PubChem |
| Molecular Weight | 251.16 g/mol | PubChem |
| XLogP3-AA | 1.4 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 2 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 5 | PubChem (Computed) |
| Rotatable Bond Count | 3 | PubChem (Computed) |
| Topological Polar Surface Area | 75.6 Ų | PubChem (Computed) |
The positive XLogP3-AA value suggests a degree of lipophilicity, which is expected given the presence of the ethyl ester and trifluoromethyl groups. The topological polar surface area (TPSA) is within a range often associated with good cell permeability, a key consideration in drug design.
Spectroscopic Characterization: An Expert's Perspective
Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. While a specific spectrum for this molecule is not publicly available, we can predict the key features based on its structure and data from analogous compounds.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Aromatic Protons: The pyridine ring contains two protons. Their chemical shifts will be influenced by the electron-withdrawing effects of the trifluoromethyl and ester groups, and the electron-donating effect of the hydroxyl group. We would expect two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm).
-
Ethyl Group: The ethyl ester will exhibit a quartet for the methylene protons (-CH2-) and a triplet for the methyl protons (-CH3). The quartet will likely appear around δ 4.0-4.5 ppm, and the triplet around δ 1.2-1.5 ppm.
-
Hydroxyl Proton: The hydroxyl proton will appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.
¹³C NMR:
-
Pyridine Carbons: The six carbons of the pyridine ring will show distinct signals. The carbons attached to the trifluoromethyl and ester groups will be significantly downfield.
-
Trifluoromethyl Carbon: The carbon of the CF3 group will appear as a quartet due to coupling with the three fluorine atoms.
-
Ester Carbons: The carbonyl carbon of the ester will be observed in the δ 160-170 ppm region. The methylene and methyl carbons will be in the upfield region.
¹⁹F NMR:
-
A single signal, a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present.[4][5][6]
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ will indicate the presence of the hydroxyl group.
-
C=O Stretch: A strong, sharp peak around 1700-1730 cm⁻¹ is characteristic of the ester carbonyl group.
-
C=C and C=N Stretching: Aromatic ring vibrations will appear in the 1400-1600 cm⁻¹ region.
-
C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region are indicative of the C-F bonds of the trifluoromethyl group.
Experimental Protocols
To ensure the scientific integrity of research, it is imperative to experimentally determine the properties of any synthesized or acquired compound. The following section outlines standard protocols for characterizing this compound.
Workflow for Physicochemical and Spectroscopic Characterization
Caption: Workflow for the comprehensive characterization of a chemical compound.
Step-by-Step Methodologies
Melting Point Determination:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a rate of 10-20 °C/min initially.
-
Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
Solubility Assessment:
-
To a series of vials, add a known amount of the compound (e.g., 1 mg).
-
Add a measured volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, DMSO, acetone, dichloromethane) to each vial.
-
Vortex each vial for 1-2 minutes.
-
Visually inspect for dissolution. If dissolved, the compound is soluble at that concentration.
-
If not fully dissolved, the mixture can be gently heated and/or sonicated to assess for enhanced solubility.
pKa Determination via UV-Vis Spectrophotometry: [7]
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water).
-
Prepare a series of buffer solutions with a range of known pH values.
-
Add a small, constant aliquot of the stock solution to each buffer solution.
-
Record the UV-Vis spectrum for each solution.
-
Plot the absorbance at a wavelength where the protonated and deprotonated species have different absorbances against the pH.
-
The pKa is the pH at which the inflection point of the resulting sigmoidal curve occurs.
NMR Sample Preparation and Analysis:
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a calibrated NMR spectrometer.
-
Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals.
Safety and Handling
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoiding inhalation of dust and contact with skin and eyes.
-
In case of accidental exposure, follow standard first-aid procedures and seek medical attention.
Conclusion
This compound is a chemical entity with significant potential in the field of medicinal chemistry and drug discovery. While a complete, experimentally verified dataset of its physical and chemical properties is not yet in the public domain, this guide provides a robust framework for its characterization. By following the outlined experimental protocols, researchers can confidently determine its properties and ensure the integrity of their scientific endeavors.
References
- BenchChem. A Comparative Guide to the NMR Spectral Analysis of Trifluoromethylpyridine Isomers. BenchChem. Accessed January 19, 2026.
- Kλάπα, Π., Κολοκοτρώνης, Α., & Σπυρούλιας, Γ. (2021). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry.
- Naeem, S., Naeem, S., & Khan, I. U. (2019). Determination of the pKa values of some pyridine derivatives by computational methods.
- Udhayakala, P., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Journal of Chemical and Pharmaceutical Research, 7(8), 1170-1181.
- Udhayakala, P., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine.
- Lavalley, J. C., & Saussey, J. (1986). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. Proceedings of SPIE - The International Society for Optical Engineering, 0553, 498-499.
- Maksymiuk, K., & Michalska, A. (2020). Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. Molecules, 25(3), 529.
- Clark, R. J. H., & Hester, R. E. (Eds.). (1995).
- ChemicalBook. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum. ChemicalBook. Accessed January 19, 2026.
- Maksymiuk, K., & Michalska, A. (2020). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 124(2), 329-339.
- Udhayakala, P., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). Journal of Chemical and Pharmaceutical Research, 7(8), 1170-1181.
- Mas, V., et al. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. Biophysical Chemistry, 124(2), 155-160.
- Breda, S., & Marques, M. P. M. (2003). A New Insight Into the Vibrational Analysis of Pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(12), 2815-2839.
- ResearchGate. What does a "Pyridine- FTIR analysis" can tell me?.
- Cook, G. L., & Church, F. M. (1957). Correlations of the infrared spectra of some pyridines. The Journal of Physical Chemistry, 61(4), 458-462.
- CymitQuimica. This compound. CymitQuimica. Accessed January 19, 2026.
- PubChem. Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)
Sources
Unraveling the Molecular Trajectory: A Technical Guide to the Mechanism of Action of Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate is a synthetic compound of significant interest within contemporary drug discovery programs. Its structural resemblance to nicotinic acid, a well-established modulator of lipid metabolism and various cellular processes, suggests a potentially analogous, yet distinct, pharmacological profile. The incorporation of a trifluoromethyl group is a strategic modification intended to enhance metabolic stability and tissue penetration, thereby potentially refining the therapeutic window. This guide delineates a proposed mechanism of action for this compound, focusing on its putative interaction with the G protein-coupled receptor GPR109A and the subsequent downstream signaling cascades. We further provide a comprehensive suite of validated experimental protocols to rigorously test this hypothesis, offering a roadmap for its preclinical characterization.
Introduction: The Scientific Rationale
Nicotinic acid, a B-vitamin, exerts its pharmacological effects at supraphysiological doses, primarily through the activation of the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2). This interaction leads to a cascade of intracellular events with therapeutic implications in dyslipidemia and inflammation. The core hypothesis of this guide is that this compound functions as an agonist at GPR109A, with its unique substitutions modulating its affinity, efficacy, and signaling bias.
The trifluoromethyl moiety is a bioisostere often employed in medicinal chemistry to enhance lipophilicity and block metabolic degradation, which can lead to improved pharmacokinetic profiles. The ethyl esterification of the carboxylate group may serve as a prodrug strategy, with intracellular esterases hydrolyzing it to the active nicotinic acid derivative.
This guide will, therefore, explore the following putative mechanistic pathway:
-
Primary Target Engagement: Direct binding and activation of the GPR109A receptor.
-
Second Messenger Modulation: Subsequent inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Downstream Signaling: Modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of Extracellular signal-Regulated Kinase (ERK).
Proposed Signaling Pathway
The proposed mechanism of action for this compound is initiated by its binding to the GPR109A receptor, which is coupled to an inhibitory G protein (Gi). This interaction is hypothesized to trigger the following sequence of events:
Caption: A stepwise approach to validate the proposed mechanism of action.
Detailed Experimental Protocols
Phase 1: Target Engagement - Competitive Radioligand Binding Assay
This assay will determine the binding affinity (Ki) of this compound for the GPR109A receptor.
Objective: To quantify the displacement of a known high-affinity radioligand from the GPR109A receptor by the test compound.
Materials:
-
Cell membranes prepared from a cell line overexpressing human GPR109A (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Nicotinic Acid.
-
Test Compound: this compound.
-
Non-specific binding control: Unlabeled nicotinic acid (high concentration).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
96-well filter plates (GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound and unlabeled nicotinic acid in the assay buffer.
-
Dilute the cell membranes and [³H]-Nicotinic Acid to the desired concentrations in ice-cold assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, [³H]-Nicotinic Acid, and cell membranes.
-
Non-specific Binding: Add a high concentration of unlabeled nicotinic acid, [³H]-Nicotinic Acid, and cell membranes.
-
Competitive Binding: Add serial dilutions of the test compound, [³H]-Nicotinic Acid, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filters, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Phase 2: Functional Activity - HTRF cAMP Assay
This assay will measure the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cAMP levels, confirming its agonist activity at the Gi-coupled GPR109A receptor.
Objective: To quantify the change in intracellular cAMP levels in response to treatment with the test compound.
Materials:
-
A cell line expressing GPR109A (e.g., CHO-K1/GPR109A).
-
Test Compound: this compound.
-
Forskolin (an adenylyl cyclase activator).
-
HTRF cAMP Assay Kit (containing cAMP-d2 and anti-cAMP-cryptate).
-
384-well low-volume white plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation:
-
Plate the GPR109A-expressing cells in the 384-well plates and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound.
-
Treat the cells with the test compound dilutions and incubate for a specified time (e.g., 30 minutes).
-
In a parallel set of wells, add forskolin to stimulate cAMP production.
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the HTRF kit protocol.
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to the cell lysates.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
HTRF Reading: Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor emission / donor emission).
-
Generate a dose-response curve by plotting the HTRF ratio against the log concentration of the test compound.
-
Determine the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal response).
-
Phase 3: Downstream Signaling - Western Blot for p-ERK
This assay will investigate the effect of this compound on the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK.
Objective: To determine if the test compound modulates the phosphorylation of ERK1/2.
Materials:
-
GPR109A-expressing cells.
-
Test Compound: this compound.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Treat the cells with various concentrations of the test compound for different time points.
-
Lyse the cells and collect the protein extracts.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-ERK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Stripping and Reprobing:
-
Strip the membrane to remove the bound antibodies.
-
Re-probe the same membrane with the primary antibody against t-ERK to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and t-ERK using densitometry software.
-
Normalize the p-ERK signal to the t-ERK signal for each sample.
-
Compare the levels of p-ERK in treated versus untreated cells.
-
Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized in a clear and concise format to facilitate interpretation.
Table 1: Summary of In Vitro Pharmacological Data
| Parameter | Assay | Result |
| Binding Affinity (Ki) | Competitive Radioligand Binding | e.g., 150 nM |
| Functional Potency (EC₅₀) | HTRF cAMP Assay | e.g., 250 nM |
| ERK Phosphorylation | Western Blot | e.g., 2.5-fold increase at 1 µM |
A lower Ki value indicates a higher binding affinity. A lower EC₅₀ value indicates greater potency in the functional assay. The fold change in p-ERK will demonstrate the compound's effect on the MAPK pathway.
Conclusion
The proposed mechanism of action, centered on the activation of GPR109A, provides a solid framework for the preclinical evaluation of this compound. The experimental protocols detailed in this guide offer a robust and validated approach to confirm target engagement, elucidate functional activity, and characterize downstream signaling events. Successful validation of this mechanism will be a critical step in advancing this promising compound through the drug development pipeline.
References
-
Recent progress in assays for GPCR drug discovery. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC. (2022, November 28). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. (2018, August 9). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells. (2007). PubMed. Retrieved January 19, 2026, from [Link]
-
Radioligand Binding Methods: Practical Guide and Tips. (1996). PubMed. Retrieved January 19, 2026, from [Link]
-
GPCR Signaling Assays. (n.d.). Agilent. Retrieved January 19, 2026, from [Link]
-
Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 19, 2026, from [Link]
-
Gαq GPCR assays. (n.d.). ION Biosciences. Retrieved January 19, 2026, from [Link]
-
Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved January 19, 2026, from [Link]
-
Competitive Radioligand Binding Assays. (n.d.). Alfa Cytology. Retrieved January 19, 2026, from [Link]
-
HTRF® Kinase Assay Protocol. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. (2011, February 7). The Journal of Clinical Investigation. Retrieved January 19, 2026, from [Link]
-
How to run a cAMP HTRF assay. (2024, June 11). YouTube. Retrieved January 19, 2026, from [Link]
-
How to run a cell based phospho HTRF assay. (2024, June 11). YouTube. Retrieved January 19, 2026, from [Link]
-
Role of GPR109A Receptor in the Efficacy of Nicotinic Acid. (2021, May 5). IJMRA. Retrieved January 19, 2026, from [Link]
-
Flow Cytometry-based MAPK Pathway Assay Service. (n.d.). Creative Biolabs. Retrieved January 19, 2026, from [Link]
-
Nicotinic Acid Receptor Agonists. (2025, August 9). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. (2004, May 7). PubMed. Retrieved January 19, 2026, from [Link]
-
Effects of nicotinic acid derivatives on tyrosinase inhibitory and antioxidant activities. (2012, June 15). PubMed. Retrieved January 19, 2026, from [Link]
-
Structures of GPR109A agonists presented herein with compound... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Guidelines for HTRF technology in EGFR kinase assay. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
The Evolving Landscape of Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate Derivatives in Drug Discovery
An In-depth Technical Guide for Researchers
Abstract
The nicotinic acid scaffold, a privileged structure in medicinal chemistry, continues to serve as a foundational template for the development of novel therapeutics. Within this class, derivatives and analogs of Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate have emerged as a focal point of significant research interest. The strategic incorporation of a trifluoromethyl group imparts unique electronic properties and enhances metabolic stability, making this core particularly attractive for drug design. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of this compound class. We will delve into specific case studies, including their potent activity as dual inhibitors of HIV-1 Reverse Transcriptase and their exploration as antiviral agents, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.
Introduction: The Strategic Importance of the Trifluoromethyl Nicotinate Core
Nicotinic acid and its derivatives are integral to numerous biological processes and have been successfully leveraged to create a wide array of pharmaceutical agents.[1] The core structure of this compound presents several key features for medicinal chemistry exploration:
-
The Pyridine Ring: A bioisostere of a phenyl ring that can engage in hydrogen bonding and π-stacking interactions, with the nitrogen atom serving as a hydrogen bond acceptor.
-
The Trifluoromethyl (CF3) Group: This powerful electron-withdrawing group significantly alters the pKa of the pyridine nitrogen, influences the molecule's lipophilicity, and can block metabolic attack, often leading to improved pharmacokinetic profiles.
-
The 4-Hydroxy Group: This group can act as both a hydrogen bond donor and acceptor. It also presents a convenient chemical handle for further derivatization to modulate solubility and target engagement. Its tautomeric equilibrium with the corresponding pyridone form is an important structural consideration.[][3]
-
The Ethyl Ester: This moiety can be readily hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the drug. It also serves as a synthetic precursor for a vast library of amides and other ester analogs.
This guide will synthesize findings from key studies to provide a logical framework for designing and evaluating novel derivatives based on this versatile scaffold.
Synthetic Strategies for Derivatization
The synthesis of the core scaffold and its subsequent derivatization are crucial for exploring the chemical space and establishing robust SAR. A common approach involves the cyclization of functionalized precursors.
A generalized synthetic pathway often begins with the condensation of a β-ketoester equivalent with a trifluoromethyl-containing building block, followed by cyclization with an ammonia source.[4] Once the core nicotinate is formed, a variety of derivatization strategies can be employed.
Workflow for Generating Analog Libraries
The following workflow outlines the primary pathways for modifying the core structure to probe for desired biological activities.
Caption: General workflow for synthesis and derivatization.
Case Study: Structure-Activity Relationships of HIV-1 Reverse Transcriptase Inhibitors
A significant application of this scaffold has been in the development of inhibitors targeting the HIV-1 Reverse Transcriptase (RT) enzyme. Specifically, derivatives have been identified as dual inhibitors, targeting both the Ribonuclease H (RNase H) and the RNA-dependent DNA polymerase (RDDP) functions of RT.[5][6]
Impact of Ester and Amide Modifications at Position 3
The initial ethyl nicotinate compound showed promising inhibitory activity against the RNase H function.[5][6] However, systematic modification of this group led to significant gains in potency. The key insight was that replacing the ethyl group with substituted aromatic rings could enhance interactions within the enzyme's binding pocket.
Key SAR Findings:
-
Aryl Esters: Replacement of the ethoxy group with 4-substituted aryl rings dramatically influenced potency. Esters with 4-chloro, 4-methoxy, and 4-thiomethyl substitutions were the most potent in the series.[5][6]
-
Positional Isomerism: The position of substituents on the aryl ring was critical. Moving a 4-chloro substituent to the 2- or 3-position resulted in a drop in activity.[5]
-
Amide Conversion: Converting the ester to an amide offered another avenue for potency enhancement. Benzylamides and, notably, arylpiperazino amides showed strong RNase H inhibition. The introduction of a 3,4-dichlorophenyl piperazine moiety led to a particularly potent analog with an IC50 of 7 µM.[5]
SAR Data Summary
| Compound ID (Reference) | Modification from Core Structure | Target | IC50 (µM) |
| 9 [5][6] | 2-amino substituted ethyl ester | RNase H | 24 |
| 13 [5] | 2-amino, 3-(4-chlorophenyl) ester | RNase H | 8 |
| 18 [5] | 2-amino, 3-(4-methoxyphenyl) ester | RNase H | 9 |
| 23 [5] | 2-amino, 3-(4-methoxyphenyl) ester, 4-O-methyl | RNase H | 4.5 |
| 52 [5] | 2-amino, 3-(3,4-dichlorophenyl)piperazino amide | RNase H | 7 |
SAR Logic Diagram
The following diagram illustrates the decision-making process in optimizing the lead compound based on SAR data.
Caption: SAR optimization pathways for HIV-1 RT inhibitors.
Case Study: Analogs as Inhibitors of SARS-CoV-2 Replication
The versatility of the trifluoromethyl-pyridyl scaffold is further highlighted by its incorporation into novel inhibitors of SARS-CoV-2 replication.[7][8] In this context, the core is part of a larger molecule, typically linked via a heteroaromatic ring like an oxadiazole to an alkoxyphenyl moiety. These analogs were found to interfere with viral entry.[7]
Key SAR Findings:
-
Pyridyl Moiety: A 3- or 4-pyridyl moiety attached to the oxadiazole was found to be optimal for antiviral activity.[7]
-
Substituent Tolerance: The pyridyl ring tolerated various substitutions. The presence of a trifluoromethyl group (as in the parent topic) or a methyl group was well-tolerated and maintained potency.[7]
-
Heterocycle Replacement: The central 1,2,4-oxadiazole ring could be replaced by other heteroaromatic cycles, demonstrating structural flexibility, although introducing a second nitrogen atom into a six-membered ring (e.g., pyrimidine) led to a loss of potency.[7]
These findings demonstrate that the trifluoromethyl-nicotinate framework is a valuable component that can be integrated into more complex structures to target diverse biological pathways.
Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key synthetic and biological procedures.
Protocol: Synthesis of 2-Arylamino-6-(trifluoromethyl)nicotinate Derivatives
This protocol is adapted from established methods for synthesizing the HIV-1 RT inhibitor class of compounds.[6]
Objective: To synthesize 2-arylamino nicotinate analogs from a common intermediate.
Step-by-Step Methodology:
-
Intermediate Synthesis: Ethyl 2-amino-6-(trifluoromethyl)nicotinate (9) is prepared by treating ethyl 3-amino-3-ethoxypropenoate sequentially with the desired arylamine and then with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one in an appropriate solvent like acetonitrile (MeCN).[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the synthesized ethyl ester intermediate (1.0 eq) in anhydrous toluene.
-
Reagent Addition: Add the desired substituted phenol (1.5 eq) and a catalytic amount of a suitable acid or base catalyst (e.g., p-toluenesulfonic acid) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 110°C) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Ethyl Acetate/Hexane mixture).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate and wash sequentially with 1M NaOH solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the target aryl ester.
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: HIV-1 RT-Associated RNase H Inhibition Assay
This protocol outlines a standard method for evaluating the inhibitory activity of synthesized compounds against the RNase H function of HIV-1 RT.[5][6]
Objective: To determine the IC50 value of test compounds against HIV-1 RT RNase H activity.
Caption: Workflow for the RNase H inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 60 mM KCl, 5 mM MgCl2, 1 mM DTT). The substrate is a radiolabeled RNA/DNA hybrid (e.g., [3H]-poly(rA)/poly(dT)).
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Setup: In a 96-well plate, add the reaction buffer, HIV-1 RT enzyme, and the test compound solution. Pre-incubate for 15 minutes at room temperature.
-
Initiate Reaction: Start the reaction by adding the radiolabeled RNA/DNA hybrid substrate to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding ice-cold trichloroacetic acid (TCA) containing transfer RNA (tRNA) as a carrier. This precipitates the undigested substrate.
-
Separation: Centrifuge the plate to pellet the precipitated substrate.
-
Quantification: Transfer an aliquot of the supernatant (containing the acid-soluble, cleaved RNA fragments) to a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the inhibition percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a highly fruitful area for drug discovery. The SAR studies detailed in this guide demonstrate that targeted modifications to the ester/amide group, the 4-hydroxy position, and substitutions on the pyridine ring can lead to highly potent and selective inhibitors for various therapeutic targets, most notably HIV-1 RT.
Future research should focus on:
-
Expanding Target Scope: Exploring the activity of these derivatives against other enzymes and receptors where trifluoromethyl-containing heterocycles have shown promise, such as kinases and GPCRs.
-
Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of the most potent leads to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles for in vivo efficacy.
-
Computational Modeling: Employing molecular docking and other in silico methods to rationalize the observed SAR and guide the design of next-generation analogs with enhanced potency and selectivity.
By integrating synthetic chemistry, pharmacological evaluation, and modern drug design principles, the full therapeutic potential of this versatile chemical class can be realized.
References
-
2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication. MDPI. [Link]
-
Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. PMC - NIH. [Link]
-
2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication. PMC - PubMed Central. [Link]
- Compound, preparation method thereof and application of compound in preparation of fluroxypyr intermediate.
- Preparation method of 4-trifluoromethyl nicotinic acid.
-
Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate. PubChem. [Link]
-
Synthesis, Structure-Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. PubMed. [Link]
Sources
- 1. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 3. Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | C9H8F3NO4 | CID 54753472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN114716320A - Compound, preparation method thereof and application of compound in preparation of fluroxypyr intermediate - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Structure-Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate
Molecular Structure and Expected Spectroscopic Behavior
Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The presence of a trifluoromethyl group, a hydroxylated pyridine ring, and an ethyl ester moiety will each manifest in specific ways across various analytical techniques. Understanding the interplay of these structural features is paramount for accurate spectral interpretation.
Molecular Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a comprehensive analysis.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl ester group. The chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Pyridine-H (C5-H) | ~6.8 - 7.2 | Singlet (s) | N/A | This proton is on the pyridine ring, and its chemical shift is influenced by the adjacent electron-donating hydroxyl group and the meta-positioned trifluoromethyl group. |
| Pyridine-H (C2-H) | ~8.2 - 8.6 | Singlet (s) | N/A | This proton is positioned between the nitrogen atom and the ester group, leading to a downfield shift. |
| -OCH₂CH₃ | ~4.2 - 4.5 | Quartet (q) | ~7.1 | The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom of the ester. They will be split into a quartet by the neighboring methyl protons. |
| -OCH₂CH₃ | ~1.2 - 1.5 | Triplet (t) | ~7.1 | The methyl protons of the ethyl group are in a typical aliphatic region and will be split into a triplet by the adjacent methylene protons. |
| -OH | Variable | Broad Singlet (br s) | N/A | The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature. It will likely appear as a broad singlet and may exchange with D₂O. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The trifluoromethyl group will cause a characteristic splitting of the C6 carbon signal.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Coupling | Rationale |
| C=O (Ester) | ~165 - 170 | The carbonyl carbon of the ester group appears in the typical downfield region. | |
| C4 (-OH) | ~160 - 165 | The carbon atom attached to the hydroxyl group is significantly deshielded. | |
| C6 (-CF₃) | ~145 - 150 | Quartet (¹JC-F ≈ 270-280 Hz) | This carbon is directly attached to the trifluoromethyl group, leading to a downfield shift and a large one-bond coupling with the fluorine atoms.[1] |
| C2 | ~140 - 145 | This carbon is adjacent to the nitrogen atom and the ester group. | |
| C5 | ~110 - 115 | This carbon is shielded by the electron-donating hydroxyl group. | |
| C3 | ~105 - 110 | This carbon is also influenced by the ester and hydroxyl groups. | |
| -CF₃ | ~120 - 125 | Quartet (¹JC-F ≈ 270-280 Hz) | The carbon of the trifluoromethyl group itself will show a very large one-bond coupling to the fluorine atoms.[1] |
| -OCH₂CH₃ | ~60 - 65 | The methylene carbon of the ethyl ester. | |
| -OCH₂CH₃ | ~13 - 15 | The methyl carbon of the ethyl ester. |
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is a simple yet highly informative experiment for fluorinated compounds.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| -CF₃ | ~ -60 to -70 | Singlet (s) | The trifluoromethyl group on a pyridine ring typically appears in this region relative to a CFCl₃ standard. The absence of neighboring fluorine or hydrogen atoms would result in a singlet.[2][3] |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to aid in the assignment of carbon multiplicities.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, C-O, and C-F bonds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| O-H stretch (hydroxyl) | 3200 - 3600 | Broad, Strong | The broadness is due to hydrogen bonding.[4] |
| C-H stretch (aromatic) | 3000 - 3100 | Medium | Characteristic of C-H bonds on the pyridine ring. |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium | Corresponding to the C-H bonds of the ethyl group. |
| C=O stretch (ester) | 1710 - 1740 | Strong | A strong, sharp peak characteristic of an α,β-unsaturated ester carbonyl.[5][6] |
| C=C and C=N stretch (aromatic ring) | 1500 - 1650 | Medium to Strong | Multiple bands are expected for the pyridine ring vibrations. |
| C-F stretch | 1100 - 1300 | Strong | The C-F bonds of the trifluoromethyl group will give rise to one or more strong absorption bands. |
| C-O stretch (ester) | 1000 - 1300 | Strong | Two distinct C-O stretching bands are expected for the ester group.[6] |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions would be observed.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (C₉H₈F₃NO₃).
-
Loss of Ethoxy Radical (-•OCH₂CH₃): A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical, leading to the formation of an acylium ion.
-
Loss of Ethyl Group (-CH₂CH₃): Fragmentation may also occur with the loss of an ethyl radical.
-
Loss of Carbon Monoxide (-CO): Subsequent loss of CO from the acylium ion is a possible fragmentation.
-
Loss of Trifluoromethyl Radical (-•CF₃): The C-CF₃ bond may also cleave to give a fragment corresponding to the loss of the trifluoromethyl radical.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed masses.
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the Spectroscopic Characterization of a Novel Compound.
Conclusion
This technical guide provides a robust framework for the spectroscopic analysis of this compound. By combining predictive analysis based on established spectroscopic principles with standardized experimental protocols, researchers can confidently approach the characterization of this and other novel chemical entities. The integration of data from multiple spectroscopic techniques is crucial for the unambiguous confirmation of the molecular structure, ensuring the scientific integrity of subsequent research and development activities.
References
- Computational ¹⁹F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry.
- Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry.
- 6-Trifluoromethyl Pyridoxine: Novel ¹⁹F-NMR pH Indic
- Synthetic Studies on Chemotherapeutics. II. (1)
- 19Fluorine NMR. University of Ottawa.
- IR Spectroscopy of Esters. Purdue University.
- Series of ¹⁹F NMR spectra recorded during the process of warming a... - ResearchGate.
- 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition. Pressbooks.
- The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online. Spectroscopy Online.
- 21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. Chemistry LibreTexts.
- Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters - YouTube. YouTube.
Sources
- 1. 6-Trifluoromethyl Pyridoxine: Novel 19F-NMR pH Indicator for In Vivo Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. m.youtube.com [m.youtube.com]
- 5. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. spectroscopyonline.com [spectroscopyonline.com]
Solubility and stability of "Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate"
An In-depth Technical Guide to the Solubility and Stability of Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the limited publicly available data on this specific molecule, this document synthesizes information from structurally related compounds and first principles of organic chemistry to predict its physicochemical behavior. Crucially, this guide offers detailed, field-proven experimental protocols for researchers to determine solubility and stability profiles in a laboratory setting. It is designed to be a practical resource for scientists and professionals, explaining the causality behind experimental choices and providing a framework for robust characterization of this and similar chemical entities.
Introduction and Physicochemical Profile
This compound belongs to a class of trifluoromethyl-substituted pyridine derivatives. Such compounds are of significant interest in pharmaceutical research, as the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1] The core structure features a pyridine ring, an ethyl ester, a hydroxyl group, and a trifluoromethyl moiety, each contributing to its overall physicochemical characteristics.
A thorough understanding of the solubility and stability of this compound is paramount for its progression in any research and development pipeline, from initial screening to formulation. Solubility directly impacts bioavailability and the feasibility of creating suitable dosage forms, while stability determines shelf-life, storage conditions, and potential degradation pathways that could lead to loss of efficacy or the formation of toxic impurities.
Predicted Physicochemical Properties:
| Property | Predicted Value / Characteristic | Rationale and Influencing Factors |
| Molecular Formula | C₉H₈F₃NO₃ | Derived from its chemical structure. |
| Molecular Weight | 235.16 g/mol | Calculated from the molecular formula.[1] |
| Appearance | Likely a crystalline solid | Many related nicotinic acid derivatives are solids at room temperature.[1] |
| Polarity | Moderately Polar | The presence of a hydroxyl group and the pyridine nitrogen allows for hydrogen bonding, increasing polarity. The ethyl ester and trifluoromethyl group contribute to lipophilicity. |
| Hydrogen Bond Donors | 1 (from hydroxyl group) | The hydroxyl group can donate a proton to form a hydrogen bond. |
| Hydrogen Bond Acceptors | 4 (2 from ester oxygens, 1 from hydroxyl oxygen, 1 from pyridine nitrogen) | These sites can accept protons, influencing solubility in protic solvents. |
| Tautomerism | Potential for keto-enol tautomerism | The 4-hydroxypyridine moiety can exist in equilibrium with its pyridone form, which can significantly affect its properties.[1] |
Solubility Assessment: A Methodological Approach
The solubility of a compound is a critical parameter that dictates its behavior in both chemical reactions and biological systems. The presence of both polar (hydroxyl, pyridine nitrogen) and non-polar (ethyl group, trifluoromethyl group) functionalities suggests that this compound will exhibit varied solubility across different solvent systems. The trifluoromethyl group, in particular, is known to increase lipophilicity.[1]
Causality in Solvent Selection
To establish a comprehensive solubility profile, a diverse set of solvents must be chosen. The rationale is to probe the compound's ability to interact with solvents of varying polarity, proticity, and hydrogen bonding capabilities.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. We predict moderate solubility due to the compound's own hydrogen bonding capabilities. Solubility in water will be particularly important for pharmaceutical applications and is expected to be pH-dependent due to the acidic hydroxyl group and basic pyridine nitrogen.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds but cannot donate them. They are excellent solvents for a wide range of organic molecules. High solubility is expected in DMSO and DMF.
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through van der Waals forces. Solubility is expected to be low due to the polar nature of the hydroxyl and pyridine functionalities.
-
Intermediate Polarity Solvents (e.g., Dichloromethane, Ethyl Acetate): These offer a balance of characteristics and can provide insight into the compound's overall polarity.
Experimental Protocol: Kinetic Solubility Determination by HPLC
This protocol describes a standard high-throughput method for determining the kinetic solubility of a compound in a buffered aqueous solution, which is highly relevant for early-stage drug discovery.
Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. After a short incubation period, the resulting precipitate is filtered, and the concentration of the remaining dissolved compound is measured by High-Performance Liquid Chromatography (HPLC).
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: To the wells of a 96-well plate, add 198 µL of the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well. This creates a final concentration of 100 µM with 1% DMSO.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration and potential precipitation.
-
Filtration: Filter the contents of each well through a 96-well filter plate (e.g., 0.45 µm pore size) into a clean collection plate. This step removes any precipitated compound.
-
Analysis: Analyze the filtrate by a calibrated HPLC-UV method. Quantify the concentration against a standard curve prepared by diluting the DMSO stock solution in a 50:50 mixture of acetonitrile and water.
Data Interpretation: The measured concentration in the filtrate represents the kinetic solubility of the compound under the tested conditions.
Visualization of Solubility Workflow
Caption: Primary Hydrolytic Degradation Pathways.
Summary and Conclusion
While specific experimental data for this compound is sparse, a robust scientific framework allows for the prediction of its solubility and stability profiles. Its amphiphilic nature suggests solubility in polar organic solvents and limited, pH-dependent solubility in aqueous media. The primary stability concern is the hydrolysis of the ethyl ester group, a pathway that can be readily investigated through standard forced degradation studies.
The protocols and methodologies outlined in this guide provide a clear and actionable path for researchers to generate the necessary data for this compound. By applying these self-validating systems, scientists can ensure the trustworthiness and accuracy of their findings, enabling informed decisions in the context of drug development or synthetic chemistry.
References
-
PubChem. (n.d.). Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate. [Online] Available at: [Link]
-
MDPI. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. [Online] Available at: [Link]
-
MDPI. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Online] Available at: [Link]
-
ResearchGate. (2014). Degradation Pathways. [Online] Available at: [Link]
- Vertex AI Search. (2022). SAFETY DATA SHEET.
-
ATSDR. (n.d.). Analytical Methods. [Online] Available at: [Link]
Sources
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate, a key heterocyclic building block. Trifluoromethyl-substituted pyridine derivatives are of significant interest in the development of novel pharmaceuticals and agrochemicals due to the unique electronic properties conferred by the -CF₃ group. This guide is designed for researchers in synthetic chemistry and drug development, offering a detailed methodology grounded in established chemical principles, complete with safety protocols, data presentation, and mechanistic insights.
Introduction and Scientific Context
This compound is a substituted pyridine derivative. The pyridine core is a ubiquitous scaffold in medicinal chemistry, while the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of bioactive molecules. The 4-hydroxy (or its pyridone tautomer) and ester functionalities provide versatile handles for further chemical modification.
The synthesis of such substituted pyridines often relies on cyclocondensation reactions. The protocol detailed herein employs a robust and logical approach analogous to established methods for constructing pyridine rings, such as the Hantzsch synthesis. This involves the condensation of a β-ketoester with an enamine, followed by cyclization and aromatization to yield the target heterocycle. This application note provides a self-validating framework for its successful synthesis and purification.
Health and Safety
All operations must be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
Hazardous Substances : Reactants and the final product may cause skin, eye, and respiratory irritation.[1][2][3] Handle all chemicals with care, consulting the specific Safety Data Sheet (SDS) for each before use.
-
Emergency Procedures : Ensure an eye wash station and safety shower are accessible. In case of skin contact, wash thoroughly with soap and water.[2][3] If eye contact occurs, rinse cautiously with water for several minutes.[1][2]
Experimental Workflow Overview
The synthesis is a one-pot procedure involving the reaction setup, cyclocondensation, product isolation, and final purification.
Caption: Experimental workflow from preparation to final analysis.
Reagents and Equipment
Reagent Data
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| Ethyl 4,4,4-trifluoroacetoacetate | C₆H₇F₃O₃ | 184.11 | 9.21 g | 50.0 | Reactant |
| Ethyl 3-aminocrotonate | C₆H₁₁NO₂ | 129.16 | 6.46 g | 50.0 | Reactant |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 100 mL | - | Solvent/Catalyst |
| Ethanol | C₂H₅OH | 46.07 | As needed | - | Recrystallization |
| Deionized Water | H₂O | 18.02 | As needed | - | Washing |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Glass funnel and filter paper
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC plates (Silica gel 60 F₂₅₄)
Detailed Synthesis Protocol
Step 1: Reaction Setup
-
Assemble the 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a stopper in the third neck. Ensure all glassware is dry.
-
Position the apparatus in the heating mantle on top of the magnetic stirrer.
Step 2: Charging the Reagents
-
In the flask, add ethyl 4,4,4-trifluoroacetoacetate (9.21 g, 50.0 mmol).
-
Add ethyl 3-aminocrotonate (6.46 g, 50.0 mmol).
-
Carefully add glacial acetic acid (100 mL). This solvent serves as the reaction medium and an acid catalyst to promote the condensation and subsequent dehydration steps.
Step 3: Cyclocondensation Reaction
-
Begin stirring the mixture to ensure homogeneity.
-
Heat the mixture to reflux (approximately 118 °C for acetic acid) using the heating mantle.
-
Maintain the reflux for 4-6 hours. The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting materials indicates the reaction is nearing completion.
Step 4: Isolation of Crude Product
-
Once the reaction is complete, turn off the heat and allow the flask to cool slowly to room temperature.
-
Further cool the flask in an ice-water bath for 30-60 minutes. The product should precipitate as a solid.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid cake with a small amount of cold deionized water (2 x 20 mL) to remove residual acetic acid and other water-soluble impurities.
-
Allow the crude product to air-dry on the filter paper for at least one hour.
Step 5: Purification by Recrystallization
-
Transfer the crude solid to a beaker.
-
Add the minimum amount of hot ethanol required to fully dissolve the solid. This is a critical step to maximize yield.
-
Once dissolved, allow the solution to cool slowly to room temperature, during which pure crystals of the product should form.
-
Further cool the beaker in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Dry the final product under vacuum to a constant weight.
Reaction Mechanism and Rationale
The synthesis proceeds via a well-established pathway for pyridine ring formation.
Caption: Conceptual reaction pathway for the synthesis.
-
Michael Addition : The enamine (ethyl 3-aminocrotonate) acts as a nucleophile, attacking the electron-deficient β-carbon of the trifluoro-β-ketoester (ethyl 4,4,4-trifluoroacetoacetate).
-
Intramolecular Cyclization : The amino group of the resulting intermediate attacks one of the ester carbonyl groups, leading to a cyclic hemiaminal intermediate.
-
Aromatization : Subsequent elimination of water and ethanol (or tautomerization and elimination) drives the formation of the stable aromatic pyridine ring. The final product exists predominantly in the more stable pyrid-4-one tautomeric form.
The choice of acetic acid is strategic; it protonates the carbonyl group of the ketoester, activating it for nucleophilic attack, and facilitates the final dehydration step required for aromatization.
Expected Results and Characterization
| Parameter | Expected Result |
| Yield | 65-75% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Expect signals for the ethyl group (triplet and quartet), a singlet for the pyridine ring proton, and a broad singlet for the N-H/O-H proton. |
| ¹³C NMR | Expect signals corresponding to the CF₃ group (quartet), carbonyl carbons, and aromatic carbons. |
| Mass Spec (MS) | [M+H]⁺ peak corresponding to the molecular weight (236.05 g/mol ). |
Note: The exact chemical shifts in NMR spectra should be confirmed by analysis of the purified product. Spectral data for structurally related compounds can be found in the literature.[4][5]
References
-
The Royal Society of Chemistry. (2017). Supporting Information: Ionic liquid grafted onto graphene oxide. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information for various compounds. Available at: [Link]
- Google Patents. (2019). CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid.
- Google Patents. (2020). CN114716320A - Compound, preparation method thereof and application of compound in preparation of fluroxypyr intermediate.
- Google Patents. (2010). CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid.
Sources
"Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate" in antiviral drug design and discovery
An in-depth analysis of the chemical scaffold "Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate" reveals its significant potential as a foundational molecule in the discovery and design of novel antiviral therapeutics. This guide serves as a comprehensive resource for researchers, providing both the scientific rationale and detailed experimental protocols for leveraging this compound in antiviral drug development programs.
Part 1: Scientific Rationale & Application Notes
Application Note 1.1: The Strategic Value of the Trifluoromethyl Nicotinate Scaffold
The promise of this compound as an antiviral drug candidate stems from the well-documented properties of its two primary structural components: the trifluoromethyl group (-CF3) and the nicotinate (pyridine carboxylic acid) core.
-
The Trifluoromethyl Group (-CF3): The introduction of a -CF3 group is a cornerstone strategy in modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can dramatically improve a molecule's pharmacological profile.[1][2] Specifically, the -CF3 group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase cell membrane permeability, and improve binding affinity to target proteins.[1][3] In the context of antiviral agents, the trifluoromethyl group can facilitate the formation of crucial hydrogen bonds necessary for blocking viral enzymes such as reverse transcriptases or DNA polymerases.[4] This moiety is a key feature in several FDA-approved drugs, contributing to their enhanced potency and favorable pharmacokinetic properties.[3][5]
-
The Nicotinate Scaffold: Pyridine-based structures, including nicotinic acid derivatives, are privileged scaffolds in drug discovery due to their ability to engage in a wide range of biological interactions. Research into related compounds has demonstrated that the trifluoromethyl-nicotinate core is a viable framework for antiviral activity. For instance, a series of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives were identified as dual inhibitors of the HIV-1 reverse transcriptase (RT), showing activity in cell-based viral replication assays.[6] This provides a direct precedent for investigating this compound against similar viral targets.
Application Note 1.2: Plausible Antiviral Targets and Mechanisms of Action
Antiviral drugs function by interfering with specific stages of the viral life cycle.[7][8] Based on the structure of this compound and data from related compounds, several plausible mechanisms of action (MoA) can be hypothesized.
-
Inhibition of Viral Polymerases: This is the most prominent potential MoA. Many viruses (such as herpesviruses, hepatitis B, and retroviruses like HIV) rely on unique viral DNA or RNA polymerases for replication.[7][9] As demonstrated by the activity of similar scaffolds against HIV-1 RT, it is plausible that this compound or its derivatives could act as non-nucleoside inhibitors, binding to allosteric sites on viral polymerases and disrupting their function.[6]
-
Inhibition of IMP Dehydrogenase (IMPDH): Some antiviral agents, like Ribavirin, work by inhibiting the host cell enzyme IMPDH.[10] This action depletes the intracellular pool of guanosine triphosphate (GTP), a critical building block for viral genome synthesis. The nicotinate structure presents a potential pharmacophore that could be optimized to target this enzyme.
-
Disruption of Viral Uncoating or Release: Other potential MoAs include the inhibition of viral entry, uncoating (the release of the viral genome into the host cell), or the release of new virions from an infected cell.[8][9] While less directly suggested by the core structure, these mechanisms should not be ruled out during comprehensive screening.
Caption: General viral life cycle and potential points of inhibition for antiviral compounds.
Part 2: Experimental Protocols & Workflows
The initial evaluation of any potential antiviral compound requires a systematic workflow to determine its efficacy and toxicity.
Caption: Structure-Activity Relationship (SAR) map for lead optimization.
By systematically synthesizing and testing these new derivatives using the protocols outlined above, researchers can build a comprehensive SAR profile. This knowledge is crucial for rationally designing a lead compound with an optimal balance of potency, selectivity, and drug-like properties for further preclinical development.
References
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Antiviral Assays.
- protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential.
- Artiukh, L., et al. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives. MDPI.
- protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential.
- Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs.
- Ismail, M. M. F., & Ayoup, M. S. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. PMC.
- Maga, G., et al. (n.d.). 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication. PMC - PubMed Central.
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Antiviral Assay of Solasurine.
- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- Frontiers. (2022). Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships.
- PMC - PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Frontiers. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase.
- Al-Horani, R. A., & Al-Aqtash, R. A. (2021). A review: Mechanism of action of antiviral drugs. PMC - PubMed Central.
- EBSCO. (n.d.). Mechanisms of action of antiviral drugs | Research Starters.
- Leyssen, P., et al. (n.d.). The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase. NIH.
- Alila Medical Media. (2020). Antiviral Drugs Mechanisms of Action, Animation. YouTube.
Sources
- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 10. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
A General Framework for Characterizing the Enzyme Inhibitory Potential of Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate
An Application Note and Protocol
Abstract
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the enzyme inhibitory properties of the novel compound, Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate. Nicotinic acid derivatives containing trifluoromethyl groups are known to possess diverse biological activities, making this compound a candidate for exploration as an enzyme inhibitor.[1][2] Since specific enzyme targets for this molecule are not yet established, this guide presents a universal, adaptable methodology for its characterization. The protocols herein detail the essential steps for robust assay development, determination of the half-maximal inhibitory concentration (IC₅₀), and elucidation of the kinetic mechanism of action (MoA). By following these self-validating protocols, researchers can generate reliable and reproducible data, forming a solid foundation for further drug discovery and development efforts.[3][4]
Introduction and Compound Overview
Enzyme inhibitors are fundamental tools in both biochemical research and pharmaceutical development, serving as therapeutic agents for a multitude of diseases.[5][6] The process of characterizing a potential inhibitor involves a systematic evaluation of its potency and its specific mode of interaction with the target enzyme.[7] This application note focuses on this compound, a heterocyclic compound whose structural motifs suggest potential biological relevance.
The protocols outlined are designed to be target-agnostic, enabling researchers to apply this framework to their specific enzyme of interest. We will proceed through three critical phases of inhibitor characterization:
-
Assay Development and Optimization: Establishing robust and reproducible assay conditions.[8]
-
IC₅₀ Determination: Quantifying the inhibitor's potency.[9][10]
-
Mechanism of Action (MoA) Studies: Defining the kinetic nature of the inhibition (e.g., competitive, non-competitive).[3][7]
Compound Details:
| Compound Name | This compound |
| Alternate Name | Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate[11] |
| Molecular Formula | C₉H₈F₃NO₄ |
| Molecular Weight | 251.16 g/mol [11] |
| Structure | |
| PubChem CID | 54753472[11] |
Foundational Principles of Enzyme Inhibition Kinetics
A successful inhibitor characterization study is grounded in a firm understanding of enzyme kinetics. The Michaelis-Menten model provides the fundamental equation to describe the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum velocity (Vₘₐₓ), and the Michaelis constant (Kₘ).[12][13]
-
Vₘₐₓ: The maximum rate of the reaction when the enzyme is fully saturated with the substrate.[12]
-
Kₘ: The substrate concentration at which the reaction rate is half of Vₘₐₓ, representing the enzyme's apparent affinity for its substrate. A lower Kₘ indicates a higher affinity.[12][13]
Inhibitors modulate these parameters in distinct ways, allowing for their classification.[14]
-
Competitive Inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate.[3][14] This increases the apparent Kₘ but does not affect Vₘₐₓ.[15]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), reducing the enzyme's catalytic efficiency without affecting substrate binding.[16] This decreases Vₘₐₓ but does not change Kₘ.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex.[16] This type of inhibition leads to a decrease in both Vₘₐₓ and Kₘ.
These distinct kinetic profiles are the basis for the Mechanism of Action studies detailed in Section 5.
Overall Experimental Workflow
The characterization of an enzyme inhibitor follows a logical progression from initial setup to detailed mechanistic analysis. This workflow ensures that each step is built upon validated results from the previous one, a critical aspect of trustworthy scientific practice.
Figure 1: General workflow for enzyme inhibitor characterization.
Protocol: IC₅₀ Determination
The IC₅₀ value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specified assay conditions.[9][10] It is the most common measure of an inhibitor's potency.
Preliminary Steps: Assay Development & Optimization
Before determining the IC₅₀, the assay conditions must be optimized to ensure the results are reliable and reproducible.[8]
A. Reagent Preparation:
-
Assay Buffer: Prepare a buffer that ensures optimal enzyme activity and stability. The pH, ionic strength, and any necessary cofactors (e.g., Mg²⁺) must be empirically determined.
-
Enzyme Stock: Prepare a concentrated stock of purified enzyme. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Substrate Stock: Prepare a concentrated stock solution of the substrate in the assay buffer.
-
Inhibitor Stock: Prepare a high-concentration stock solution of this compound in a suitable solvent, typically DMSO. A 10 mM stock is standard.
B. Determination of Optimal Enzyme Concentration:
-
Perform a series of reactions with varying enzyme concentrations while keeping the substrate concentration high (saturating).
-
Measure the initial reaction velocity for each concentration.
-
Plot velocity versus enzyme concentration.
-
Causality: The goal is to identify an enzyme concentration that produces a robust, linear signal over the desired reaction time, well within the detection limits of the instrument (e.g., a spectrophotometer or plate reader).[17] This ensures the assay is sensitive enough to detect inhibition.
C. Determination of Substrate Kₘ:
-
Using the optimal enzyme concentration determined above, perform a series of reactions with varying substrate concentrations (e.g., from 0.1 x Kₘ to 10 x Kₘ, if Kₘ is known from literature; otherwise, a wide range is used).
-
Measure the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.[13][18]
-
Causality: For IC₅₀ determination, it is crucial to use a fixed substrate concentration. A common and recommended practice is to use a substrate concentration equal to the Kₘ value.[19] This condition provides a good balance, ensuring the reaction is sensitive to competitive inhibitors without requiring excessively high inhibitor concentrations to see an effect.
Step-by-Step IC₅₀ Protocol
Materials:
-
Optimized Assay Buffer
-
Enzyme stock at optimal concentration
-
Substrate stock
-
This compound stock (e.g., 10 mM in DMSO)
-
96-well microplates (or other suitable format)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the inhibitor stock solution. A 10-point, 3-fold serial dilution is a common starting point, aiming to span a concentration range that will produce 0% to 100% inhibition. Remember to include a "no inhibitor" (vehicle control, e.g., DMSO only) and a "no enzyme" (background) control.[16][20]
-
Set up Assay Plate: Add the following to the wells of the microplate in the order listed:
-
Assay Buffer
-
Inhibitor dilution (or vehicle for control)
-
Enzyme solution
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme.[16] This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate Reaction: Add the substrate to all wells to start the reaction.
-
Measure Product Formation: Immediately begin measuring the signal (e.g., absorbance or fluorescence) at regular time intervals using a plate reader. The rate of the reaction is determined from the initial linear portion of the progress curve.[16][17]
Data Analysis
-
Calculate Reaction Rates: Determine the initial velocity (V₀) for each inhibitor concentration from the kinetic reads.
-
Calculate Percent Inhibition: Use the following formula, referencing the vehicle control (0% inhibition) and background control (100% inhibition): % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_background) / (Rate_vehicle - Rate_background))
-
Plot Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Determine IC₅₀: Fit the data to a sigmoidal dose-response (variable slope) equation to calculate the IC₅₀ value.[10] This is the concentration at the inflection point of the curve.[10]
Example Data Table:
| [Inhibitor] (μM) | log[Inhibitor] | Rate (mOD/min) | % Inhibition |
| 100 | 2.00 | 2.1 | 95.8 |
| 33.3 | 1.52 | 4.5 | 91.0 |
| 11.1 | 1.04 | 10.2 | 79.6 |
| 3.70 | 0.57 | 24.8 | 50.4 |
| 1.23 | 0.09 | 41.5 | 17.0 |
| 0.41 | -0.39 | 48.9 | 2.2 |
| 0 (Vehicle) | N/A | 50.0 | 0.0 |
| No Enzyme | N/A | 1.0 | 100.0 |
Protocol: Mechanism of Action (MoA) Studies
Once the potency (IC₅₀) is established, the next critical step is to determine how the compound inhibits the enzyme.[3] This is achieved by measuring the enzyme's kinetic parameters (Kₘ and Vₘₐₓ) in the presence of several fixed concentrations of the inhibitor.
Step-by-Step MoA Protocol
Procedure:
-
Select Inhibitor Concentrations: Choose 3-4 fixed concentrations of this compound. A good starting point is to use concentrations around the determined IC₅₀ value (e.g., 0.5 x IC₅₀, 1 x IC₅₀, and 2 x IC₅₀). Include a 0 µM inhibitor control.
-
Vary Substrate Concentration: For each fixed inhibitor concentration, perform a full substrate titration curve as described in section 4.1.C (varying the substrate concentration).
-
Measure Reaction Rates: Determine the initial velocity (V₀) for every combination of substrate and inhibitor concentration.
Data Analysis and Interpretation
The most common method for visualizing and interpreting MoA data is the Lineweaver-Burk plot, which is a double reciprocal plot of 1/V₀ versus 1/[S].[12][15] This plot linearizes the Michaelis-Menten kinetics, allowing for a clear diagnosis of the inhibition mechanism based on the pattern of line intersections.[12][16]
Steps:
-
For each fixed inhibitor concentration, calculate 1/V₀ and 1/[S] for all data points.
-
Plot 1/V₀ (y-axis) against 1/[S] (x-axis). You will generate a separate line for each inhibitor concentration.
-
Analyze the pattern of the lines to determine the mechanism of inhibition.
Figure 2: Interpreting Lineweaver-Burk plots for Mechanism of Action determination.
References
-
Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. (n.d.). Pharmaguideline. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]
-
Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link]
-
TeachMeSeries Ltd. (2024). Enzyme Kinetics. TeachMePhysiology. Retrieved from [Link]
-
OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. Journal of Cellular and Molecular Pharmacology. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
MedSchoolCoach. (n.d.). Michaelis Menten Kinetics – MCAT Biochemistry. Retrieved from [Link]
-
Khan Academy. (n.d.). Basics of enzyme kinetics graphs. Retrieved from [Link]
-
DavidsonX. (n.d.). IC50 Determination. edX. Retrieved from [Link]
-
Edmondson, S., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Drug Metabolism, 17(1), 74-91. Retrieved from [Link]
-
Ma, M., et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. The AAPS Journal, 26(5), 97. Retrieved from [Link]
-
Loertscher, J., et al. (2019). Michaelis–Menten Graphs, Lineweaver–Burk Plots, and Reaction Schemes: Investigating Introductory Biochemistry Students' Conceptions of Representations in Enzyme Kinetics. Journal of Chemical Education, 96(9), 1845-1856. Retrieved from [Link]
-
Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. Retrieved from [Link]
-
BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Enzyme Inhibitors and Activators. Retrieved from [Link]
-
Kuzmič, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]
-
Biology LibreTexts. (2023). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Retrieved from [Link]
-
Dispendix. (2024). Essential Considerations for Successful Assay Development. Retrieved from [Link]
-
BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]
-
Silverman, R. B., & Holladay, M. W. (2014). Enzyme Inhibition. In The Organic Chemistry of Drug Design and Drug Action. Oxford Academic. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies to develop enzyme assays. Retrieved from [Link]
-
ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. Retrieved from [Link]
-
Atlas. (n.d.). Enzyme Inhibition lab protocol 2.pdf. Retrieved from [Link]
-
Sanna, C., et al. (2020). 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication. Molecules, 25(6), 1338. Retrieved from [Link]
-
Zhang, B., et al. (2016). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 21(10), 1335. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate. Retrieved from [Link]
-
Valizadeh, H., & Gholipur, H. (2016). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Mini-Reviews in Medicinal Chemistry, 16(16), 1306-1323. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules, 28(19), 6939. Retrieved from [Link]
Sources
- 1. 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate | 1227576-28-4 [smolecule.com]
- 3. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. courses.edx.org [courses.edx.org]
- 11. Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | C9H8F3NO4 | CID 54753472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. teachmephysiology.com [teachmephysiology.com]
- 13. medschoolcoach.com [medschoolcoach.com]
- 14. omicsonline.org [omicsonline.org]
- 15. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Khan Academy [khanacademy.org]
- 19. bio.libretexts.org [bio.libretexts.org]
- 20. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comprehensive Guide to Evaluating the Antimicrobial Activity of Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate
Abstract
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Compounds incorporating a trifluoromethyl group have garnered significant interest due to their unique physicochemical properties that can enhance biological activity.[1][2] This document provides a comprehensive suite of protocols for the systematic evaluation of the antimicrobial properties of a novel compound, Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, providing a robust framework for determining the compound's spectrum of activity, potency, and potential for therapeutic application. The methodologies are grounded in internationally recognized standards, ensuring data integrity and reproducibility.
Introduction: The Rationale for a New Antimicrobial Candidate
The pyridine nucleus, a core structure in many biologically active compounds, and the trifluoromethyl group, known for its ability to modulate lipophilicity and metabolic stability, converge in this compound, making it a compound of interest in the search for new antimicrobials.[3] The antimicrobial potential of various nicotinic acid derivatives and other trifluoromethyl-containing heterocyclic compounds has been previously reported, suggesting that this novel molecule may exhibit significant activity against a range of pathogens.[4][5][6] For instance, certain trifluoromethyl-substituted chalcones have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[6] Similarly, other studies have highlighted the efficacy of trifluoromethyl-containing compounds against bacterial biofilms, a critical factor in persistent infections.[4]
This guide provides a structured, multi-faceted approach to comprehensively assess the antimicrobial profile of this compound. We will proceed from initial screening assays to more in-depth characterizations of its inhibitory and bactericidal activities, its effects on microbial biofilms, and its selectivity for microbial over mammalian cells. Each protocol is presented with the underlying scientific principles to empower the researcher to not only execute the experiments but also to interpret the results in a meaningful context.
Foundational Assays: Determining the Spectrum and Potency
The initial characterization of a potential antimicrobial agent involves determining its spectrum of activity and its potency against a panel of clinically relevant microorganisms. The following protocols are based on the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority in antimicrobial susceptibility testing.[7][8][9][10]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11][12] This "gold standard" method provides a precise measure of the compound's potency.[8]
Protocol 2.1: Broth Microdilution Assay
-
Preparation of Compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound and dissolve it in a minimal amount of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a starting concentration for the serial dilutions.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[13]
-
-
Assay Plate Preparation:
-
In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound in CAMHB. The typical final volume in each well is 100 µL.
-
Add 100 µL of the standardized bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only) on each plate.
-
-
Incubation and Interpretation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[14]
-
Diagram 1: Broth Microdilution Workflow
Caption: Workflow for MIC determination via broth microdilution.
Disk Diffusion Assay: A Qualitative Screening Tool
The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of an organism's susceptibility to an antimicrobial agent.[15][16][17][18][19] It is a valuable tool for screening the activity of a new compound against a broad panel of microorganisms.
Protocol 2.2: Disk Diffusion Assay
-
Inoculum and Plate Preparation:
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in Protocol 2.1.
-
Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate.[15]
-
-
Disk Application:
-
Prepare sterile filter paper disks of a standard diameter (e.g., 6 mm).
-
Impregnate the disks with a known concentration of this compound.
-
Aseptically place the impregnated disks onto the surface of the inoculated MHA plate. Ensure firm contact with the agar.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters.[20] The size of the zone is proportional to the susceptibility of the organism to the compound.[20]
-
Differentiating Bacteriostatic from Bactericidal Activity
While the MIC indicates the concentration required to inhibit growth, it does not distinguish between agents that are bacteriostatic (inhibit growth) and those that are bactericidal (kill the bacteria). The Minimum Bactericidal Concentration (MBC) assay is essential for making this distinction.[21][22]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[21]
Protocol 3.1: MBC Determination
-
Perform MIC Assay:
-
First, determine the MIC of this compound as described in Protocol 2.1.
-
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto fresh, antibiotic-free MHA plates.
-
-
Incubation and Colony Counting:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
After incubation, count the number of colonies on each plate.
-
-
MBC Determination:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% kill of the initial inoculum.[23]
-
Data Interpretation: The ratio of MBC to MIC can provide insights into the nature of the antimicrobial activity. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[23]
Table 1: Representative MIC and MBC Data for this compound
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 29213 | 8 | 16 | 2 | Bactericidal |
| Escherichia coli | 25922 | 16 | 32 | 2 | Bactericidal |
| Pseudomonas aeruginosa | 27853 | 32 | 128 | 4 | Bactericidal |
| Enterococcus faecalis | 29212 | 16 | >128 | >8 | Bacteriostatic |
Disclaimer: The data presented are for illustrative purposes only and must be determined experimentally.
Assessing Activity Against Bacterial Biofilms
Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics.[24] Evaluating the effect of a novel compound on biofilm formation is a critical step in assessing its potential clinical utility.
Biofilm Formation Inhibition Assay
This assay determines the ability of this compound to prevent the initial stages of biofilm formation.[25][26]
Protocol 4.1: Biofilm Inhibition Assay
-
Assay Setup:
-
Prepare serial dilutions of the compound in a suitable growth medium (e.g., Tryptic Soy Broth) in a 96-well flat-bottom plate.
-
Add a standardized bacterial inoculum (adjusted to ~1 x 10⁶ CFU/mL) to each well.
-
-
Incubation:
-
Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C without shaking).[24]
-
-
Quantification of Biofilm:
-
After incubation, carefully remove the planktonic (free-floating) cells by washing the wells with PBS.
-
Stain the remaining adherent biofilm with a 0.1% crystal violet solution for 10-15 minutes.[27][28]
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Measure the absorbance of the solubilized stain using a plate reader at a wavelength of 570-595 nm. The absorbance is proportional to the amount of biofilm formed.
-
Diagram 2: Biofilm Inhibition Assay Workflow
Caption: Workflow for quantifying biofilm inhibition.
Evaluating Selectivity: Cytotoxicity Assays
An ideal antimicrobial agent should exhibit high toxicity towards microbial pathogens while having minimal effects on host cells. Cytotoxicity assays are therefore essential to determine the therapeutic window of the compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[29] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[29]
Protocol 5.1: MTT Cytotoxicity Assay
-
Cell Culture:
-
Seed a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Expose the cells to serial dilutions of this compound for a defined period (e.g., 24 or 48 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm. A decrease in absorbance compared to untreated control cells indicates reduced cell viability.
-
LDH Release Assay for Cell Membrane Integrity
The lactate dehydrogenase (LDH) assay is another common method for assessing cytotoxicity. It quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[30][31][32]
Protocol 5.2: LDH Cytotoxicity Assay
-
Cell Culture and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as in the MTT assay (Protocol 5.1).
-
-
Supernatant Collection:
-
After the treatment period, collect the cell culture supernatant from each well.
-
-
LDH Reaction:
-
In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture. This mixture typically contains lactate, NAD+, and a tetrazolium salt.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature, protected from light, for up to 30 minutes.
-
Measure the absorbance at a wavelength of approximately 490 nm. An increase in absorbance indicates an increase in LDH release and, therefore, higher cytotoxicity.
-
Conclusion and Future Directions
The protocols outlined in this application note provide a robust and systematic framework for the initial antimicrobial characterization of this compound. By determining its MIC, MBC, anti-biofilm activity, and cytotoxicity, researchers can build a comprehensive profile of the compound's potential as a novel therapeutic agent. Positive results from these assays would warrant further investigation, including time-kill kinetic studies, mechanism of action studies, and in vivo efficacy and toxicity testing in appropriate animal models. The data generated through these standardized methods will be crucial for guiding the subsequent stages of drug development and for contributing to the critical search for new treatments to combat infectious diseases.
References
- Alam, M. S. (2005). Studies of Antimicrobial Activity of two Synthetic 2, 4, 6`-trioxygenated Flavones. Journal of Applied Sciences, 5(2), 327-333.
-
Al-Obaid, A. M., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(9), 1545-1559. Available at: [Link]
-
Asahi, K., et al. (1998). Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine. Biological & Pharmaceutical Bulletin, 21(10), 1081-1084. Available at: [Link]
-
El-Gazzar, A. B. A., et al. (2022). Novel Arylazo Nicotinate Derivatives as Effective Antibacterial Agents: Green Synthesis, Molecular Modeling, and Structure-Activity Relationship Studies. Molecules, 27(19), 6296. Available at: [Link]
-
Yilmaz, I., et al. (2024). Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. Records of Natural Products, 18(1), 1-13. Available at: [Link]
-
Pop, R., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 29(12), 2849. Available at: [Link]
-
Sanna, M., et al. (2023). 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. RSC Medicinal Chemistry, 14(12), 2411-2422. Available at: [Link]
-
Wang, B. L., et al. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Molecules, 25(22), 5262. Available at: [Link]
-
Ben-Ammar, A., et al. (2022). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. Molecules, 27(15), 4987. Available at: [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]
-
Jash, K., & Roy, D. K. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 16(10), 1435. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]
-
Elgamoudi, B. A., & Korolik, V. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol, 13(21), e4866. Available at: [Link]
-
Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Available at: [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]
-
FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Available at: [Link]
-
iGEM. (n.d.). General Biofilm Assay Protocol. Available at: [Link]
-
BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available at: [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]
-
ResearchGate. (n.d.). Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Available at: [Link]
-
Cui, J., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Available at: [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]
-
protocols.io. (2024). High-throughput assay for quantifying bacterial biofilm formation. Available at: [Link]
-
YouTube. (2017). Determination of MIC by Broth Dilution Method. Available at: [Link]
-
Wikipedia. (n.d.). Disk diffusion test. Available at: [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Available at: [Link]
-
CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Available at: [Link]
-
ResearchGate. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Available at: [Link]
-
Dwivedi, P., & Tover, A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). *Journal of Visualized Experiments, (83), e51101. Available at: [Link]
-
World Organisation for Animal Health (WOAH). (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]
-
Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Available at: [Link]
-
ResearchGate. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Available at: [Link]
-
YouTube. (2022). Microtiter Dish Biofilm Formation Assay l Protocol Preview. Available at: [Link]
-
ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. nih.org.pk [nih.org.pk]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. researchgate.net [researchgate.net]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. youtube.com [youtube.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. rr-asia.woah.org [rr-asia.woah.org]
- 15. asm.org [asm.org]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 17. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 18. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 19. microbenotes.com [microbenotes.com]
- 20. chainnetwork.org [chainnetwork.org]
- 21. bmglabtech.com [bmglabtech.com]
- 22. microchemlab.com [microchemlab.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. High-throughput assay for quantifying bacterial biofilm formation [protocols.io]
- 25. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. static.igem.org [static.igem.org]
- 28. youtube.com [youtube.com]
- 29. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 30. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 31. protocols.io [protocols.io]
- 32. researchgate.net [researchgate.net]
Application Notes & Protocols: The Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate Scaffold in Modern Medicinal Chemistry
Introduction
In the landscape of modern drug discovery, privileged scaffolds serve as foundational frameworks for the construction of novel therapeutics. Among these, nitrogen-containing heterocycles are paramount, with the pyridine ring being a ubiquitous feature in numerous approved drugs.[1][2] The strategic functionalization of this core is key to modulating physicochemical properties and achieving potent and selective biological activity. Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate has emerged as a particularly valuable and versatile scaffold. Its utility is derived from a unique convergence of structural features: an electron-deficient pyridine ring, a potent electron-withdrawing trifluoromethyl (CF₃) group, a reactive 4-hydroxy/oxo tautomeric system, and an ester moiety amenable to further modification.
This guide provides an in-depth exploration of this scaffold, detailing the medicinal chemistry rationale behind its use, key derivatization strategies with step-by-step protocols, and a case study on its successful application in the development of clinical drug candidates.
Scientific Rationale: Why Use This Scaffold?
The efficacy of the this compound scaffold is not accidental; it is a result of the deliberate combination of functional groups that impart desirable drug-like properties.
-
The Trifluoromethyl Group (CF₃): The introduction of a CF₃ group is a well-established strategy in medicinal chemistry.[3] It significantly increases metabolic stability by blocking potential sites of oxidative metabolism. Its strong electron-withdrawing nature lowers the pKa of the pyridine nitrogen, reducing basicity and potentially improving oral bioavailability. Furthermore, the CF₃ group enhances lipophilicity, which can improve membrane permeability and interactions with hydrophobic pockets in target proteins.[3]
-
The Pyridine Core: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, providing a critical interaction point with biological targets. The aromatic system allows for π-π stacking interactions, further anchoring ligands within protein binding sites.
-
The 4-Hydroxy Group: This group is the primary reactive handle for diversification. It exists in tautomeric equilibrium with its 4-oxo form, but its key utility lies in its ability to be readily converted into a superior leaving group, such as a chloride or triflate. This conversion activates the C4 position for nucleophilic aromatic substitution (SNAr), a cornerstone reaction for building molecular complexity.[4][5]
-
The C3-Ethyl Ester: This moiety provides an additional point for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can introduce a charge or serve as a new hydrogen bond donor/acceptor. The resulting acid can then be coupled with a diverse range of amines to form amides, extending the molecule's reach to explore different regions of a binding pocket.[6]
Caption: Key reactive sites and medicinally relevant features of the scaffold.
Core Derivatization Strategies and Protocols
The true power of this scaffold lies in its predictable and versatile reactivity. The following sections provide detailed, field-tested protocols for its most common and impactful transformations.
Activation and Nucleophilic Aromatic Substitution (SNAr) at C4
The most prevalent strategy for derivatizing this scaffold involves converting the 4-hydroxy group into a good leaving group, thereby activating the C4 position for SNAr. This allows for the introduction of a wide variety of nucleophiles, particularly amines and thiols. The electron-deficient nature of the trifluoromethyl-substituted pyridine ring is crucial for stabilizing the negatively charged Meisenheimer intermediate, facilitating this reaction.[5]
Caption: General workflow for the C4-functionalization via SNAr.
Protocol 1: Conversion of 4-Hydroxy to 4-Chloro Group
-
Rationale: This protocol transforms the poor hydroxyl leaving group into a chloride, an excellent leaving group for subsequent SNAr reactions. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation on electron-deficient pyridinols.
-
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (Optional, as a base)
-
Acetonitrile (ACN) or Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile (10 mL/g), add POCl₃ (3.0 eq) dropwise at room temperature. Note: The reaction can be exothermic.
-
If starting material solubility is an issue or if the substrate is sensitive, a base like DIPEA (1.2 eq) can be added.
-
Heat the reaction mixture to reflux (approx. 80-90 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and carefully concentrate under reduced pressure to remove excess POCl₃.
-
Cool the residue in an ice bath and slowly quench by the dropwise addition of saturated aqueous NaHCO₃ until effervescence ceases and the pH is basic (~8-9). Caution: Quenching is highly exothermic and releases gas.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL/g).
-
Combine the organic layers, wash with brine (1 x 20 mL/g), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product, Ethyl 4-chloro-6-(trifluoromethyl)nicotinate, can be purified by silica gel chromatography (e.g., using a gradient of 0-20% ethyl acetate in hexanes) or used directly in the next step if sufficiently pure.
-
Protocol 2: SNAr with Amine Nucleophiles
-
Rationale: This is a robust method for C-N bond formation, crucial for synthesizing many bioactive molecules, including the URAT1 inhibitor Lesinurad.[7][8] A non-nucleophilic base is used to scavenge the HCl generated during the reaction.
-
Materials:
-
Ethyl 4-chloro-6-(trifluoromethyl)nicotinate (from Protocol 1)
-
Desired amine nucleophile (1.1 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)
-
Acetonitrile (ACN), Dimethylformamide (DMF), or Dioxane
-
Standard workup reagents (EtOAc, water, brine, MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve Ethyl 4-chloro-6-(trifluoromethyl)nicotinate (1.0 eq) and the desired amine (1.2 eq) in ACN or DMF (15 mL/g).
-
Add DIPEA (2.5 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-amino substituted nicotinate derivative.
-
Modification of the C3-Ethyl Ester
The ester group provides a secondary handle for diversification, allowing chemists to modulate polarity, introduce new binding motifs, and fine-tune pharmacokinetic properties.
Caption: Workflow for modification of the C3-ester to a C3-amide.
Protocol 3: Ester Hydrolysis to Carboxylic Acid
-
Rationale: Saponification using a strong base is a standard method to convert the ester to a carboxylic acid, which is a key intermediate for amide coupling. Lithium hydroxide (LiOH) is often preferred as it can reduce the risk of side reactions compared to NaOH or KOH.
-
Materials:
-
Substituted ethyl nicotinate derivative
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF) and Water
-
1M Hydrochloric acid (HCl)
-
Standard workup reagents
-
-
Procedure:
-
Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v, 20 mL/g).
-
Add LiOH·H₂O (2.0 - 5.0 eq) and stir the mixture at room temperature or gentle heat (40-50 °C) for 2-16 hours until the reaction is complete by TLC/LC-MS.
-
Cool the mixture in an ice bath and acidify to pH ~2-3 with 1M HCl.
-
If a precipitate forms, it can be collected by filtration, washed with cold water, and dried.
-
Alternatively, extract the aqueous solution with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the carboxylic acid.
-
Protocol 4: Amide Coupling
-
Rationale: This protocol forms a stable amide bond between the C3-carboxylic acid and a primary or secondary amine. EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (hydroxybenzotriazole) is a widely used coupling system that efficiently generates the active ester intermediate and minimizes side reactions.[6]
-
Materials:
-
Substituted nicotinic acid (from Protocol 3)
-
Desired amine (1.1 eq)
-
EDCI (1.5 eq)
-
HOBt (1.5 eq)
-
DIPEA or TEA (3.0 eq)
-
DMF or Dichloromethane (DCM)
-
Standard workup reagents
-
-
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in DMF (20 mL/g), add HOBt (1.5 eq) and EDCI (1.5 eq).
-
Stir the mixture at room temperature for 20 minutes to pre-activate the acid.
-
Add the desired amine (1.1 eq) followed by DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 12-24 hours. Monitor completion by LC-MS.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography or recrystallization to obtain the pure amide.
-
Case Study: Development of URAT1 Inhibitors for Gout
A prime example of the successful application of the this compound scaffold is in the discovery of selective uric acid transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia and gout.[8][9] URAT1 is a renal transporter responsible for the reabsorption of uric acid, and its inhibition is an effective strategy to lower serum uric acid levels.[10][11]
The drug Lesinurad is a clinical-stage URAT1 inhibitor built directly from this scaffold.[8] The synthesis of Lesinurad and its analogs heavily relies on the SNAr reaction described in Protocol 2.
Caption: Drug discovery workflow from the core scaffold to a lead compound.
Structure-Activity Relationship (SAR) Insights
SAR studies on Lesinurad and related analogs revealed key structural requirements for potent URAT1 inhibition.
| Compound/Analog | R¹ Group (at C4-Nitrogen) | R² Group (at C2 of Triazole) | hURAT1 IC₅₀ (µM) | Reference |
| Lesinurad | 4-cyanophenyl | Cyclopropyl | ~7.0 - 13.2 | [11][12] |
| Analog 1 | Phenyl | Cyclopropyl | > 50 | [12] |
| Analog 2 | 4-chlorophenyl | Cyclopropyl | 15.6 | [12] |
| Analog 3 | 4-cyanophenyl | Methyl | > 50 | [12] |
| Benzbromarone | (N/A - different scaffold) | (N/A) | ~0.5 - 14.3 | [10][11] |
Data synthesized from multiple sources; exact IC₅₀ values may vary based on assay conditions.
The data clearly indicates:
-
C4-Aryl Moiety is Critical: Substitution on the phenyl ring at the 4-position is crucial. An unsubstituted phenyl ring (Analog 1) leads to a significant loss of activity. Electron-withdrawing groups, particularly the nitrile in Lesinurad, are optimal for potency.
-
C2-Triazole Substituent: The small, rigid cyclopropyl group on the triazole ring is essential. Replacing it with a smaller methyl group (Analog 3) abolishes activity, suggesting a specific hydrophobic pocket in the URAT1 binding site that accommodates the cyclopropyl moiety.
These SAR insights underscore the power of the scaffold to serve as a rigid framework upon which functional groups can be systematically varied to achieve high-potency interactions with a biological target.
Other Therapeutic Applications
The versatility of this scaffold extends beyond URAT1 inhibitors. Its derivatives have been investigated for a range of other biological activities, highlighting its status as a privileged structure.
-
Anti-inflammatory Agents: Nicotinic acid derivatives have been explored as anti-inflammatory compounds, potentially through the inhibition of reactive oxygen species (ROS).[13][14]
-
HIV-1 Reverse Transcriptase (RT) Inhibitors: Amide derivatives of a related 2-amino-6-(trifluoromethyl)nicotinic acid scaffold have shown dual inhibitory activity against both the polymerase and RNase H functions of HIV-1 RT.[6]
-
Antifungal Agents: Nicotinamide derivatives have been developed as potent antifungal agents that act by disrupting the fungal cell wall.[15]
Conclusion
This compound is a high-value scaffold for medicinal chemists. Its predictable reactivity, particularly the amenability of the C4-position to SNAr reactions and the C3-ester to further modifications, provides a reliable platform for generating diverse compound libraries. The inherent physicochemical properties imparted by the trifluoromethyl group and the pyridine core offer a favorable starting point for developing drug candidates with improved metabolic stability and target engagement. As demonstrated by the successful development of URAT1 inhibitors, this scaffold will undoubtedly continue to be a valuable tool in the pursuit of novel therapeutics across various disease areas.
References
-
M.D.P.I. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Available at: [Link]
-
ResearchGate. (n.d.). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Available at: [Link]
-
PubMed. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Available at: [Link]
-
M.D.P.I. (n.d.). Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Verinurad. Available at: [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors | Request PDF. Available at: [Link]
-
M.D.P.I. (n.d.). 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication. Available at: [Link]
-
ACS Publications. (n.d.). Synthesis of Lesinurad via a Multicomponent Reaction with Isocyanides and Disulfides. Available at: [Link]
-
DRJI. (2017). Studies On Synthesis Of LESINURAD And It's Derivatives As Noval Anti-URAT1 Agents. Available at: [Link]
-
ResearchGate. (n.d.). Alternative synthesis of lesinurad (I) with 6 as intermediate[11]. Available at: [Link]
-
PubMed. (2017). The development of an effective synthetic route of lesinurad (RDEA594). Available at: [Link]
-
M.D.P.I. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Available at: [Link]
-
National Institutes of Health. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Available at: [Link]
-
M.D.P.I. (n.d.). Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. Available at: [Link]
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Available at: [Link]
-
PubMed. (n.d.). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. Available at: [Link]
-
PubMed Central. (n.d.). Molecular basis of the urate transporter URAT1 inhibition by gout drugs. Available at: [Link]
-
anpsa.org. (n.d.). Top Rated Ethyl 4,6-dihydroxy-2-(trifluoromethyl)nicotinate Customer Approved. Available at: [Link]
-
Semantic Scholar. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Available at: [Link]
-
the-rheumatologist.org. (2023). Novel URAT1 Inhibitor Successful in Proof-of-Concept Trial & More Late-Breaking Abstracts. Available at: [Link]
-
National Institutes of Health. (n.d.). Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
Chemistry LibreTexts. (n.d.). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
-
National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available at: [Link]
-
National Institutes of Health. (n.d.). Molecular basis of the urate transporter URAT1 inhibition by gout drugs. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. The development of an effective synthetic route of lesinurad (RDEA594) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
Application Notes & Protocols: Leveraging Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate for the Synthesis of Novel Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Fluorinated Pyridone Building Block
The incorporation of a trifluoromethyl (CF₃) group into heterocyclic structures is a cornerstone of modern medicinal chemistry. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate stands out as a particularly valuable and versatile starting material for constructing complex, drug-like molecules.[4] Its utility stems from a unique combination of reactive sites: a nucleophilic hydroxyl group, an electrophilic ester, and an electron-deficient pyridine ring, all pre-loaded with the crucial CF₃ group.
This guide provides an in-depth exploration of the reactivity of this compound and presents detailed protocols for its application in the synthesis of novel, fused heterocyclic systems, with a focus on pyrazolo[3,4-b]pyridines and furo[3,4-b]pyridines—scaffolds of significant pharmacological interest.
Core Synthon: Understanding the Reactivity of this compound
The chemical behavior of this starting material is governed by the interplay of its functional groups and its existence in a tautomeric equilibrium between the 4-hydroxypyridine form and the more stable 4-hydroxy-2-pyridone form.[4][5] This equilibrium is critical as it dictates the preferred site of reaction under various conditions.
Caption: Tautomeric equilibrium of the core building block.
-
The 4-Hydroxy Group: This group behaves as a potent nucleophile (especially in its deprotonated, phenoxide-like form). It is the primary site for O-alkylation and can be readily converted into a leaving group (e.g., a halide or triflate) to facilitate nucleophilic aromatic substitution.
-
The Ester Moiety: The ethyl ester at the 3-position can undergo hydrolysis, amidation, or reduction. It also activates the adjacent C2 position, although the 2-pyridone tautomer is generally dominant.
-
The Pyridine Ring: The powerful electron-withdrawing effect of the CF₃ group at C6 makes the C4 position highly susceptible to nucleophilic attack, especially after activation of the hydroxyl group.
Synthesis of Fused Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine core is a "privileged scaffold" found in numerous kinase inhibitors and other therapeutic agents.[6][7] The following protocol details a robust two-step synthesis of this valuable heterocycle starting from this compound.
Rationale and Workflow
The synthetic strategy hinges on converting the C4-hydroxyl into a more reactive C4-chloro group. This activates the position for a subsequent nucleophilic substitution by a hydrazine derivative. The resulting intermediate then undergoes an intramolecular cyclization and condensation to yield the final fused bicyclic system.
Caption: Workflow for Pyrazolo[3,4-b]pyridine Synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-chloro-6-(trifluoromethyl)nicotinate
-
Materials:
-
This compound (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5.0 eq)
-
Toluene (optional, as solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.
-
Carefully add phosphorus oxychloride. The reaction can be run neat or with toluene as a solvent.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
After completion, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous mixture by slowly adding saturated NaHCO₃ solution until the effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography.
-
Protocol 2: Synthesis of Ethyl 3-methyl-6-(trifluoromethyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
-
Materials:
-
Ethyl 4-chloro-6-(trifluoromethyl)nicotinate (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Ethanol (anhydrous)
-
-
Procedure:
-
Dissolve Ethyl 4-chloro-6-(trifluoromethyl)nicotinate in anhydrous ethanol in a round-bottom flask.
-
Add triethylamine or DIPEA to the solution.
-
Add phenylhydrazine dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature. A precipitate may form.
-
If a solid has formed, collect it by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by recrystallization from ethanol or by silica gel column chromatography (using a hexane/ethyl acetate gradient) to afford the pure pyrazolo[3,4-b]pyridine product.
-
Data Summary
| R-Group (in R-NHNH₂) | Base | Yield (%) | M.p. (°C) | Key ¹H NMR Signal (H-5) |
| Phenyl | TEA | 75-85 | 155-157 | δ 7.65 (s, 1H) |
| 4-Fluorophenyl | DIPEA | 70-80 | 162-164 | δ 7.68 (s, 1H) |
| Methyl | TEA | 65-75 | 121-123 | δ 7.50 (s, 1H) |
Synthesis of Fused Furo[3,4-b]pyridines
The furo[3,4-b]pyridine scaffold is present in compounds with diverse biological activities, making it an attractive target for synthesis.[8] This protocol utilizes an O-alkylation followed by an intramolecular cyclization to construct the furan ring fused to the pyridine core.
Rationale and Workflow
The synthesis begins with the deprotonation of the 4-hydroxy group to form a potent nucleophile. This nucleophile then displaces the bromide from an α-bromo ketone in a classic Williamson ether synthesis. The resulting intermediate is then subjected to base- or acid-catalyzed intramolecular cyclization (a modified Perkin condensation) to form the furan ring.
Caption: Workflow for Furo[3,4-b]pyridine Synthesis.
Detailed Experimental Protocol
Protocol 3: Synthesis of Ethyl 3-phenyl-6-(trifluoromethyl)furo[3,4-b]pyridine-4-carboxylate
-
Materials:
-
This compound (1.0 eq)
-
2-Bromoacetophenone (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetone or DMF (anhydrous)
-
Sodium ethoxide (NaOEt) (catalytic) or Polyphosphoric acid (PPA)
-
-
Procedure:
-
O-Alkylation:
-
To a solution of this compound in anhydrous acetone, add potassium carbonate and 2-bromoacetophenone.
-
Heat the mixture to reflux for 6-8 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The resulting crude ether intermediate can be used directly or purified.
-
-
Cyclization:
-
Dissolve the crude ether intermediate in anhydrous ethanol.
-
Add a catalytic amount of sodium ethoxide.
-
Heat the mixture to reflux for 4-6 hours.
-
Alternatively, the crude intermediate can be heated in polyphosphoric acid (PPA) at 100-120 °C for 1-2 hours.
-
-
Work-up and Purification:
-
After cooling, neutralize the reaction mixture (if basic) with dilute HCl or pour onto ice (if acidic).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.
-
Purify the final product by silica gel column chromatography to yield the pure furo[3,4-b]pyridine.
-
-
Conclusion
This compound is a powerful and adaptable building block for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols outlined herein for the preparation of pyrazolo[3,4-b]pyridines and furo[3,4-b]pyridines demonstrate two of the many possible synthetic routes that capitalize on its unique reactivity. By leveraging the strategic placement of its trifluoromethyl, hydroxyl, and ester groups, researchers can efficiently access complex molecular architectures for screening in drug discovery programs.
References
-
Semantic Scholar . Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Available from: [Link].
-
PubMed . Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Available from: [Link].
-
ResearchGate . Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Available from: [Link].
-
NIH National Library of Medicine . Innate C-H trifluoromethylation of heterocycles. Available from: [Link].
-
NIH National Library of Medicine . Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Available from: [Link].
-
MDPI . Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Available from: [Link].
-
ResearchGate . Synthesis of trifluoromethylated nitrogen-containing heterocycles. Available from: [Link].
-
ResearchGate . Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Available from: [Link].
-
PubMed . Synthesis and evaluation of pyrazolo[3,4-b]pyridines and its structural analogues as TNF-alpha and IL-6 inhibitors. Available from: [Link].
-
Semantic Scholar . Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Available from: [Link].
-
National Genomics Data Center . Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Available from: [Link].
-
International Science Community Association . Synthesis, Characterization and Biological studies of Novel Heterocyclic compounds. Available from: [Link].
-
PubChem . Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate. Available from: [Link].
-
Semantic Scholar . Novel heterocycles. Synthesis of 2,3-dihydro-6-methyl-2-phenyl-4H,6H-pyrano[3,2-c][9][10]benzothiazin-4-one 5,5-dioxide and related compounds. Available from: [Link].
-
ResearchGate . SYNTHESIS AND CHARACTERIZATION OF NOVEL HETEROCYCLES WITH ANTICIPATED ANTIMICROBIAL ACTIVITIES FROM PYRANOPYRAZOLE DERIVATIVE. Available from: [Link].
-
ResearchGate . (A) The trifluoromethyl group in medicinal chemistry. (B)... Available from: [Link].
-
MDPI . Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. Available from: [Link].
-
NIH National Library of Medicine . 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Available from: [Link].
-
NIH National Library of Medicine . Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Available from: [Link].
-
ResearchGate . Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. Available from: [Link].
-
MDPI . Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available from: [Link].
Sources
- 1. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | C9H8F3NO4 | CID 54753472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of pyrazolo[3,4-b]pyridines and its structural analogues as TNF-alpha and IL-6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate: A Versatile Intermediate for Advanced Agrochemicals
Introduction
The relentless pursuit of higher crop yields and more sustainable agricultural practices necessitates the development of novel, effective, and environmentally conscious agrochemicals. Central to this endeavor is the design and synthesis of innovative active ingredients. Trifluoromethylpyridine derivatives have emerged as a cornerstone in modern agrochemical research, with the trifluoromethyl (-CF3) group imparting unique physicochemical properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target enzymes.[1][2] Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate is a key heterocyclic building block that serves as a versatile precursor for a range of potent agrochemicals, including insecticides, fungicides, and herbicides.
This comprehensive technical guide provides detailed application notes and protocols for the synthesis and utilization of this compound as an intermediate in the preparation of next-generation crop protection agents. The methodologies outlined herein are designed for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis, offering insights into the practical application of this valuable compound.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its safe handling and effective use in a laboratory setting. The following table summarizes its key characteristics, compiled from available data for the compound and its close structural analogs.
| Property | Value | Reference |
| Molecular Formula | C₉H₈F₃NO₄ | [3] |
| Molecular Weight | 251.16 g/mol | [3] |
| Appearance | White to off-white solid | (Predicted) |
| Melting Point | Not available. Predicted to be in the range of 150-200 °C. | |
| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate). Limited solubility in water. | (Predicted) |
| CAS Number | 947144-28-7 | [3] |
Safety Precautions:
Proposed Synthesis of this compound
The synthesis of the title compound can be efficiently achieved via a modified Guareschi-Thorpe condensation reaction.[5][6][7] This classical method for pyridine ring formation is well-suited for the preparation of 4-hydroxypyridin-2-one derivatives. The proposed synthetic route involves the base-catalyzed condensation of ethyl trifluoroacetoacetate with ethyl cyanoacetate, followed by cyclization with ammonia.
Reaction Scheme
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluazifop-p-butyl | C19H20F3NO4 | CID 3033674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. parchem.com [parchem.com]
- 4. ossila.com [ossila.com]
- 5. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 6. Guareschi-Thorpe Condensation [drugfuture.com]
- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
In vitro testing of "Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate" against viral replication
Application Note & Protocol
Topic: In Vitro Efficacy and Cytotoxicity Profiling of Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate Against Viral Replication
Abstract: The emergence of drug-resistant viral strains and novel viral pathogens necessitates a robust pipeline for the discovery of new antiviral agents. Compounds containing trifluoromethyl groups are of significant interest in medicinal chemistry due to their potential to enhance metabolic stability and binding affinity.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of "this compound," a novel compound with a potential antiviral profile. We present a systematic, two-stage approach: first, to determine the compound's effect on host cell viability (cytotoxicity), and second, to quantify its specific inhibitory effect on viral replication. The protocols herein describe the use of a colorimetric cell viability assay to determine the 50% cytotoxic concentration (CC50) and a virus yield reduction assay with a TCID50 (50% Tissue Culture Infectious Dose) endpoint to determine the 50% effective concentration (EC50). The ultimate calculation of the Selectivity Index (SI) serves as a critical measure of the compound's therapeutic potential.
Principle of the Assays: A Two-Pillar Approach
The successful evaluation of any potential antiviral compound rests on two fundamental pillars: its safety profile for host cells and its specific efficacy against the target virus. It is crucial to differentiate between a compound that appears effective simply because it kills the host cells—thereby preventing viral replication as a secondary consequence—and one that selectively inhibits a specific step in the viral life cycle.[3][4]
Pillar 1: Host Cell Cytotoxicity (CC50 Determination)
Before assessing antiviral activity, we must determine the concentration range at which this compound is toxic to the host cell line.[4] This is achieved using a cell viability assay, such as the Cell Counting Kit-8 (CCK-8) assay. The principle of the CCK-8 assay is based on the bioreduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases in viable, metabolically active cells to produce a water-soluble formazan dye.[5][6] The amount of orange-colored formazan produced is directly proportional to the number of living cells. By exposing cell monolayers to serial dilutions of the test compound, we can generate a dose-response curve and calculate the concentration that reduces cell viability by 50% (CC50).[5][7]
Pillar 2: Antiviral Efficacy (EC50 Determination)
Once the non-toxic concentration range is established, we can assess the compound's ability to inhibit viral replication. The Virus Yield Reduction Assay is a robust method for this purpose.[8][9] In this assay, cell monolayers are infected with a known amount of virus and are simultaneously treated with various non-toxic concentrations of the compound. After an incubation period that allows for one full replication cycle, the supernatant (containing newly produced virions) is collected.[9] The amount of infectious virus in the supernatant is then quantified using an endpoint dilution assay, such as the TCID50 assay.[10][11] The TCID50 represents the dilution of the virus required to infect 50% of the inoculated cell cultures.[12] A reduction in the viral titer in compound-treated samples compared to untreated controls indicates antiviral activity. The data is used to calculate the compound concentration that reduces the viral yield by 50% (EC50).[13][14]
Finally, the Selectivity Index (SI) is calculated as the ratio of CC50 to EC50. A higher SI value indicates a more promising therapeutic window, signifying that the compound is effective against the virus at concentrations far below those at which it is toxic to host cells.[13][14]
Integrated Experimental Workflow
The overall process follows a logical progression from assessing safety to confirming efficacy. This ensures that the antiviral data is interpreted in the context of the compound's cytotoxicity profile.
Caption: Overall workflow for evaluating antiviral potential.
Materials and Reagents
-
Test Compound: this compound, dissolved in sterile Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-20 mM).
-
Cell Line: A cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2, Madin-Darby Canine Kidney (MDCK) cells for influenza virus, HeLa cells).[4]
-
Virus: A well-characterized stock of the virus to be tested, with a known titer (PFU/mL or TCID50/mL).
-
Control Antiviral: A known inhibitor for the target virus (e.g., Remdesivir for SARS-CoV-2) to serve as a positive control.[4][15]
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Medium: Cell culture medium with a reduced FBS concentration (e.g., 2%).
-
Reagents:
-
Cell Counting Kit-8 (CCK-8) reagent.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA.
-
DMSO, cell culture grade.
-
-
Equipment:
-
96-well flat-bottom cell culture plates.
-
Humidified CO2 incubator (37°C, 5% CO2).
-
Inverted microscope.
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Biosafety cabinet (appropriate for the biosafety level of the virus).
-
Standard cell culture lab equipment (pipettes, centrifuges, etc.).
-
Detailed Experimental Protocols
Protocol 1: Cytotoxicity Assay (CC50 Determination)
This protocol determines the toxicity of the compound on the host cells.
-
Cell Seeding:
-
Compound Dilution Preparation:
-
Prepare a 2-fold serial dilution of this compound in assay medium. Start from a high concentration (e.g., 200 µM) down to a low concentration across 8-10 points.
-
Prepare a "Cell Control" (assay medium with DMSO at the same final concentration as the highest compound concentration) and a "Blank Control" (assay medium only).
-
-
Cell Treatment:
-
After incubation, carefully remove the medium from the cell plate.
-
Add 100 µL of the prepared compound dilutions to the respective wells in triplicate.
-
Add 100 µL of the "Cell Control" medium to at least three wells.
-
Add 100 µL of "Blank Control" medium to three empty wells for background subtraction.
-
Incubate the plate for the same duration as planned for the antiviral assay (e.g., 48-72 hours).
-
-
Cell Viability Measurement (CCK-8):
-
Data Analysis:
-
Subtract the average absorbance of the "Blank Control" wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the "Cell Control" wells (which represents 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression analysis to determine the CC50 value.
-
Protocol 2: Virus Yield Reduction Assay (EC50 Determination)
This protocol measures the compound's ability to inhibit the production of new infectious virus particles.
-
Cell Seeding:
-
Prepare 96-well plates with host cell monolayers as described in Protocol 1, Step 1.
-
-
Infection and Treatment:
-
On the day of the experiment, remove the cell culture medium.
-
Prepare serial dilutions of the test compound in assay medium at concentrations determined to be non-toxic from the cytotoxicity assay (e.g., starting from CC50/2 or lower).
-
Prepare a virus inoculum in assay medium at a low Multiplicity of Infection (MOI) of 0.01-0.1. This ensures that only a fraction of cells are initially infected, allowing for multiple rounds of replication to be observed.
-
Add 100 µL of the virus inoculum to all wells except the "Cell Control" wells.
-
Immediately add 100 µL of the serially diluted compound to the appropriate wells in triplicate.
-
Include the following controls on each plate:
-
Virus Control (VC): Cells infected with virus but treated with assay medium containing only DMSO. Represents 100% virus replication.
-
Cell Control (CC): Uninfected cells treated with assay medium containing only DMSO. Represents 100% cell viability.
-
Positive Control: Cells infected with virus and treated with a known antiviral drug.
-
-
-
Incubation and Supernatant Harvest:
-
Incubate the plates at 37°C for a period allowing for at least one full viral replication cycle (typically 24-72 hours, depending on the virus).
-
After incubation, freeze the entire plate at -80°C and thaw it once to lyse the cells and release all viral particles into the supernatant.
-
Collect the supernatant from each well for viral titration.
-
Protocol 3: Viral Titer Quantification (TCID50 Assay)
This protocol quantifies the infectious virus in the harvested supernatants.
Caption: Workflow for the TCID50 viral quantification assay.
-
Plate Preparation: Seed a new 96-well plate with host cells and allow them to form a monolayer overnight, as in Protocol 1, Step 1.[10][11]
-
Serial Dilution: In a separate dilution plate, perform a 10-fold serial dilution (from 10⁻¹ to 10⁻⁸) of each harvested supernatant sample using assay medium.[10][17]
-
Infection: Remove the medium from the fresh cell plate. Transfer 100 µL from each dilution to at least 4-8 replicate wells of the cell plate.[10][11]
-
Incubation: Incubate the plate at 37°C for 3-7 days, observing daily for the appearance of virus-induced cytopathic effect (CPE), such as cell rounding, detachment, or lysis.[11]
-
Scoring and Calculation:
-
For each dilution, count the number of wells that show CPE.
-
Use the Reed-Muench or Spearman-Kärber method to calculate the TCID50/mL titer for each sample.[10]
-
Calculate the percentage of virus inhibition for each compound concentration relative to the Virus Control.
-
Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the EC50 value.
-
Data Presentation and Interpretation
Summarize all quantitative data in a clear, structured table for easy comparison and analysis.
Table 1: Cytotoxicity and Antiviral Activity Summary
| Compound | Virus Tested | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | e.g., Influenza A | MDCK | [Insert Value] | [Insert Value] | [Calculate Value] |
| Positive Control (e.g., Oseltamivir) | e.g., Influenza A | MDCK | [Insert Value] | [Insert Value] | [Calculate Value] |
| This compound | e.g., SARS-CoV-2 | Vero E6 | [Insert Value] | [Insert Value] | [Calculate Value] |
| Positive Control (e.g., Remdesivir) | e.g., SARS-CoV-2 | Vero E6 | [Insert Value] | [Insert Value] | [Calculate Value] |
Interpretation:
-
CC50: A lower CC50 value indicates higher toxicity to the host cells.
-
EC50: A lower EC50 value indicates higher potency against the virus.
-
Selectivity Index (SI): This is the most critical parameter. A compound with an SI ≥ 10 is generally considered a promising candidate for further investigation, as it suggests that the antiviral effect is not due to general cytotoxicity.[13][14]
References
-
BrainVTA. (n.d.). TCID50 Assay Protocol. Retrieved from [Link]
-
protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]
-
Morales, H. (2006). TCID 50 protocol. Retrieved from [Link]
-
Kula, J., et al. (2019). In vitro methods for testing antiviral drugs. Biomedicine & Pharmacotherapy, 112, 108632. Retrieved from [Link]
-
Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]
-
protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Retrieved from [Link]
-
Agilent Technologies. (n.d.). TCID50 Assay. Retrieved from [Link]
-
IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]
-
protocols.io. (2024). SARS-CoV-2 TCID50. Retrieved from [Link]
-
Kandeel, M., et al. (2022). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2217-2228. Retrieved from [Link]
-
Al-Qahtani, A. A., et al. (2017). Identification of Novel and Efficacious Chemical Compounds that Disturb Influenza A Virus Entry in vitro. Frontiers in Microbiology, 8, 1221. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]
-
Figueiredo, L. T. M., et al. (2012). Development of a novel plaque reduction neutralisation test for hantavirus infection. Memórias do Instituto Oswaldo Cruz, 107(1), 100-104. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro and in vivo models for Testing anti-viral agents against common viruses. Retrieved from [Link]
-
BMG Labtech. (2020). Virus Assays. Retrieved from [Link]
-
Basile, A., et al. (2023). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. Pharmaceuticals, 16(10), 1421. Retrieved from [Link]
-
protocols.io. (n.d.). A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies. Retrieved from [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
-
MDPI. (2017). 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication. Molecules, 22(1), 104. Retrieved from [Link]
-
Boster Biological Technology. (2023). What Is the CCK-8 Assay? A Guide to Cell Viability Testing. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate. Retrieved from [Link]
-
Artiukh, L., et al. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives. Chemistry Proceedings, 12(1), 41. Retrieved from [Link]
-
ResearchGate. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives. Retrieved from [Link]
-
Chun, J. Y., et al. (2019). Design, Synthesis, and Anti-RNA Virus Activity of 6′-Fluorinated-Aristeromycin Analogues. Journal of Medicinal Chemistry, 62(1), 342-356. Retrieved from [Link]
-
Sciforum. (2022). The antiviral activity of trifluoromethylthiolane derivatives. Retrieved from [Link]
-
Marques, F., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(10), 1049. Retrieved from [Link]
- Google Patents. (2019). WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps.
Sources
- 1. The Antiviral Activity of Trifluoromethylthiolane Derivatives | MDPI [mdpi.com]
- 2. Design, Synthesis, and Anti-RNA Virus Activity of 6′-Fluorinated-Aristeromycin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 7. dojindo.com [dojindo.com]
- 8. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 9. ibtbioservices.com [ibtbioservices.com]
- 10. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 11. brainvta.tech [brainvta.tech]
- 12. agilent.com [agilent.com]
- 13. protocols.io [protocols.io]
- 14. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 15. tandfonline.com [tandfonline.com]
- 16. bosterbio.com [bosterbio.com]
- 17. urmc.rochester.edu [urmc.rochester.edu]
Application Notes and Protocols for the Characterization of Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate in Nicotinic Acetylcholine Receptor Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of "Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate" as a potential modulator of nicotinic acetylcholine receptors (nAChRs). This document outlines a logical, multi-tiered approach, from initial in vitro screening to in vivo behavioral analysis, ensuring a thorough evaluation of the compound's pharmacological profile.
Introduction: The Significance of Novel nAChR Ligands
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels crucial for synaptic transmission throughout the central and peripheral nervous systems.[1] Their involvement in a wide array of physiological processes and pathological conditions—including cognitive function, neurodegenerative diseases, pain, and addiction—makes them a prime target for therapeutic intervention.[2][3] The development of novel ligands with high affinity and subtype selectivity is paramount for advancing our understanding of nAChR function and for creating next-generation therapeutics.[4]
This guide provides a systematic framework for the comprehensive characterization of a novel compound, this compound. The protocols herein are designed to elucidate its binding characteristics, functional effects, and potential in vivo efficacy, thereby establishing a robust foundation for its application in nAChR research.
Compound Profile: this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C9H8F3NO3 |
| Molecular Weight | 235.16 g/mol |
| Chemical Structure | (Structure to be inserted here) |
| Purity | >98% (as determined by HPLC and NMR) |
| Solubility | Soluble in DMSO and ethanol |
Note: The pharmacological data for this specific compound is not yet publicly available. The following sections outline the necessary experiments to generate such data.
Part 1: In Vitro Characterization - Unraveling the Mechanism of Action
The initial phase of characterization focuses on determining the compound's direct interaction with nAChRs and its functional consequences at the cellular level.
Radioligand Binding Assays: Affinity and Selectivity Profile
Binding assays are fundamental to determining the affinity of a test compound for various nAChR subtypes and its selectivity profile. Competition binding assays, where the test compound competes with a known radiolabeled ligand, are standard.
Objective: To determine the binding affinity (Ki) of this compound for the most abundant central nervous system nAChR subtypes, α4β2 and α7.
Protocol: Competition Binding Assay
-
Preparation of Membranes: Utilize cell lines stably expressing human α4β2 or α7 nAChRs (e.g., SH-EP1-hα4β2, SH-SY5Y) or brain tissue from appropriate animal models.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Radioligand: Use a high-affinity radioligand specific for the subtype of interest (e.g., [³H]-Epibatidine for α4β2, [¹²⁵I]-α-Bungarotoxin for α7).
-
Incubation: Incubate the membranes with the radioligand and varying concentrations of this compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.
Hypothetical Data Presentation:
| nAChR Subtype | Radioligand | Ki (nM) of this compound |
| α4β2 | [³H]-Epibatidine | To be determined |
| α7 | [¹²⁵I]-α-Bungarotoxin | To be determined |
| α3β4 | [³H]-Epibatidine | To be determined |
Functional Characterization: Electrophysiological Studies
Electrophysiology is essential for determining whether a compound acts as an agonist, antagonist, or allosteric modulator.
Objective: To characterize the functional activity of this compound at α4β2 and α7 nAChRs.
Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNAs encoding the desired nAChR subunits.
-
Recording: After 2-5 days of expression, place an oocyte in a recording chamber and impale it with two electrodes. Clamp the membrane potential at a holding potential of -60 mV.
-
Agonist Application: To assess agonist activity, apply increasing concentrations of this compound and measure the elicited current.
-
Antagonist/Modulator Application: To assess antagonist or modulatory activity, co-apply the test compound with a known agonist (e.g., acetylcholine). A decrease in the agonist-evoked current suggests antagonism, while an increase suggests positive allosteric modulation.[5]
-
Data Analysis: Generate concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.
Experimental Workflow for Functional Characterization:
Caption: Workflow for functional characterization of a novel nAChR ligand.
Part 2: In Vivo Evaluation - From Bench to Behavior
Following in vitro characterization, in vivo studies are necessary to assess the compound's pharmacokinetic properties and its effects on complex physiological and behavioral processes.
Pharmacokinetic Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Protocol: Rodent Pharmacokinetic Analysis
-
Administration: Administer the compound to rodents (e.g., mice or rats) via relevant routes (e.g., intravenous, oral).
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Analysis: Analyze plasma concentrations of the compound using LC-MS/MS.
-
Data Modeling: Determine key pharmacokinetic parameters such as half-life, bioavailability, and brain penetration.
Behavioral Assays
The choice of behavioral assays should be guided by the in vitro profile of the compound. For instance, if the compound shows activity at α7 nAChRs, assays related to cognition would be appropriate.[6][7]
Objective: To evaluate the effects of this compound on nAChR-mediated behaviors.
Protocol: Novel Object Recognition (NOR) Test for Cognition
-
Habituation: Acclimate mice to the testing arena.
-
Training Phase: Allow mice to explore two identical objects in the arena.
-
Test Phase: After a retention interval, replace one of the familiar objects with a novel object.
-
Scoring: Record the time spent exploring the novel versus the familiar object. A preference for the novel object indicates intact memory.
-
Drug Administration: Administer this compound or vehicle control prior to the training or test phase to assess its effects on memory formation and recall.
Other Relevant Behavioral Models:
-
Forced Swim Test: To assess potential antidepressant-like effects.
-
Hot Plate Test: To evaluate analgesic properties.[8]
-
Nicotine Self-Administration: To investigate effects on addiction-related behaviors.[9]
Part 3: Downstream Signaling Pathway Analysis
Understanding the intracellular signaling cascades activated by the compound can provide deeper mechanistic insights.
Objective: To determine if this compound modulates key signaling pathways downstream of nAChR activation.
Protocol: Western Blot Analysis of PI3K/Akt Pathway
-
Cell Culture and Treatment: Culture neuronal cells (e.g., PC12, SH-SY5Y) and treat them with the compound for various durations.
-
Protein Extraction: Lyse the cells and quantify total protein concentration.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against total and phosphorylated forms of Akt and ERK.
-
Analysis: Quantify band intensities to determine the effect of the compound on the phosphorylation status of these signaling proteins.
nAChR-Mediated Signaling Pathway:
Sources
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. Allosteric Agonism of α7 Nicotinic Acetylcholine Receptors: Receptor Modulation Outside the Orthosteric Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. In vivo pharmacological interactions between a type II positive allosteric modulator of α7 nicotinic ACh receptors and nicotinic agonists in a murine tonic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Navigating the Synthesis of Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate: A Technical Support Guide
Welcome to the technical support center for the synthesis of Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on anticipating and resolving common challenges to enhance the purity, yield, and reproducibility of your experiments.
Introduction: The Synthetic Landscape
The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds via a cyclocondensation reaction. A common and efficient approach is a variation of the Hantzsch pyridine synthesis. This involves the reaction of a trifluoromethylated β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate, with an enamine derived from a second β-ketoester (e.g., ethyl acetoacetate) and an ammonia source. The reaction's elegance lies in its convergence, yet it presents several opportunities for impurity formation that can complicate downstream applications. Understanding the reaction mechanism is paramount to controlling its outcome.
Below is a generalized reaction pathway that forms the basis of our discussion on impurity formation.
Caption: Generalized synthetic pathway and common impurity formation routes.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific issues you might encounter during your synthesis, providing explanations for the underlying causes and actionable solutions.
Scenario 1: Your final product is a persistent oil or fails to crystallize, and TLC/LC-MS shows multiple spots close to the product.
-
Question: Why is my product not solidifying, and what are the likely closely-eluting impurities?
-
Answer: This is a classic sign of contamination with structurally similar impurities that disrupt the crystal lattice of your desired product. The most probable culprits are isomeric byproducts or incompletely cyclized intermediates.
-
Root Cause 1: Isomer Formation. The cyclization step can sometimes proceed with alternative regiochemistry, leading to the formation of an isomeric pyridone. For instance, a plausible isomer is Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate. The formation of such isomers is often influenced by reaction temperature and the specific base used.
-
Root Cause 2: Incompletely Cyclized Intermediates. The reaction proceeds through several intermediates, including enamines and Michael adducts.[1] If the cyclization is not driven to completion, these open-chain species can remain in the crude product. These intermediates are often more flexible and less crystalline than the final pyridone ring structure. A patent for a related synthesis mentions that enamine intermediates can persist if the reaction conditions are not optimized.[2]
Troubleshooting Protocol:
-
Reaction Temperature Control: Carefully control the reaction temperature. Higher temperatures can sometimes lead to a loss of regioselectivity. Experiment with running the reaction at a lower temperature for a longer duration.
-
Extended Reaction Time: Monitor the reaction closely by TLC or LC-MS. If you observe persistent intermediates, extend the reaction time to ensure complete cyclization.
-
Purification Strategy:
-
Column Chromatography: A carefully optimized silica gel column chromatography is often the most effective method for separating closely related isomers and intermediates. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can provide the necessary resolution.
-
Recrystallization: If a small amount of a suitable solvent can selectively dissolve the impurities while leaving your product behind, recrystallization can be effective. Experiment with a range of solvents and solvent mixtures.
-
-
Scenario 2: The NMR spectrum of your purified product shows a singlet around 12-14 ppm, but also a broader signal, and the integration of the ethyl ester protons is lower than expected.
-
Question: What does the broad NMR signal indicate, and why is my ester group integration off?
-
Answer: This strongly suggests partial hydrolysis of the ethyl ester to the corresponding carboxylic acid, 4-hydroxy-6-(trifluoromethyl)nicotinic acid. The carboxylic acid proton will appear as a broad singlet in the downfield region of the NMR spectrum. The lower integration for the ethyl group protons (the quartet and triplet) is a direct consequence of this hydrolysis.
-
Root Cause: The ester group is susceptible to hydrolysis, especially under acidic or basic conditions, which are often employed during the reaction workup.[3] Vigorous treatment with aqueous acid or base to neutralize the reaction mixture or prolonged heating in the presence of water can exacerbate this issue.
Troubleshooting Protocol:
-
Workup pH Control: During the workup, carefully neutralize the reaction mixture to a pH of around 6-7 using a mild acid (e.g., dilute acetic acid) or base (e.g., saturated sodium bicarbonate solution). Avoid strongly acidic or basic conditions.
-
Temperature during Workup: Perform all extractions and washes at room temperature or below to minimize the rate of hydrolysis.
-
Drying of Organic Solvents: Ensure that the organic solvent used for extraction is thoroughly dried (e.g., with anhydrous sodium sulfate or magnesium sulfate) before solvent removal to eliminate residual water.
-
Purification of the Mixture:
-
Acid-Base Extraction: You can selectively remove the carboxylic acid impurity by washing the organic solution of your crude product with a mild aqueous base like a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated and move into the aqueous layer, while your desired ethyl ester remains in the organic phase. Remember to re-acidify the aqueous layer and extract with an organic solvent if you wish to recover the hydrolyzed product.
-
Column Chromatography: Silica gel chromatography can also separate the more polar carboxylic acid from the ethyl ester.
-
-
Scenario 3: Your reaction appears sluggish or stalls, with significant amounts of starting materials remaining even after prolonged reaction times.
-
Question: Why is my reaction not going to completion?
-
Answer: Incomplete conversion is a common issue in multi-component reactions and can stem from several factors related to reagent quality and reaction conditions.
-
Root Cause 1: Inactive Ammonia Source. The ammonia source, often ammonium acetate, is crucial for the formation of the enamine intermediate. If the ammonium acetate is old or has been improperly stored, it may have decomposed, leading to a lower effective concentration of ammonia.
-
Root Cause 2: Suboptimal Temperature. The reaction may have a specific activation energy that is not being met at the current reaction temperature. Conversely, excessively high temperatures can lead to the degradation of starting materials or intermediates.
-
Root Cause 3: Inefficient Water Removal. The cyclization step often involves the elimination of water. If water is not effectively removed from the reaction mixture (e.g., through the use of a Dean-Stark trap in a suitable solvent), the equilibrium may not favor product formation.
Troubleshooting Protocol:
-
Reagent Quality: Use freshly opened or properly stored ammonium acetate.
-
Temperature Optimization: Systematically vary the reaction temperature in small increments (e.g., 10 °C) to find the optimal condition for your specific substrate combination.
-
Water Removal: If conducting the reaction in a solvent like toluene, consider using a Dean-Stark apparatus to azeotropically remove water as it is formed.
-
Catalyst Addition: While the reaction can often proceed without a catalyst, the addition of a catalytic amount of a mild acid, such as acetic acid, can sometimes facilitate the enamine formation and subsequent cyclization.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most critical parameters to control during the synthesis of this compound?
-
A1: The most critical parameters are temperature , reaction time , and the purity of your starting materials . Temperature control is vital for minimizing the formation of isomeric byproducts. Reaction time must be sufficient to ensure complete cyclization and avoid the persistence of intermediates. Finally, using high-purity starting materials, particularly the ethyl 4,4,4-trifluoroacetoacetate, is essential to prevent the introduction of impurities from the outset.
-
-
Q2: How can I best monitor the progress of my reaction?
-
A2: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the consumption of starting materials and the formation of the product. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it can help identify the masses of intermediates and byproducts, providing valuable insights into the reaction pathway.
-
-
Q3: What are the typical analytical techniques used to assess the purity of the final product?
-
A3: A combination of techniques is ideal for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can reveal the presence of impurities with distinct proton or carbon environments.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity of the sample and detecting even minor impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can be coupled with HPLC (LC-MS) to identify the masses of impurities.
-
-
-
Q4: Can I use a different ammonia source instead of ammonium acetate?
-
A4: Yes, other ammonia sources like ammonia gas dissolved in a suitable solvent or ammonium hydroxide can be used. However, each may require significant optimization of the reaction conditions. Ammonium acetate is often preferred because it is a convenient solid and the acetate counter-ion can act as a mild Brønsted acid-base catalyst.
-
Data Summary and Visualization
The following table summarizes the common impurities discussed and their key identifying features.
| Impurity ID | Common Name/Class | Likely Origin | Key Analytical Signature | Mitigation Strategy |
| IMP-01 | Isomeric Byproduct | Alternative cyclization pathway | Similar mass to product in MS; distinct chemical shifts in NMR, particularly for aromatic protons. | Precise temperature control; optimized column chromatography. |
| IMP-02 | Incompletely Cyclized Intermediate | Incomplete reaction | Different mass in MS; presence of enamine or Michael adduct signals in NMR. | Increased reaction time; temperature optimization. |
| IMP-03 | 4-hydroxy-6-(trifluoromethyl)nicotinic acid | Hydrolysis of the ethyl ester | Presence of a broad -COOH proton signal in ¹H NMR; lower integration of ethyl group signals. | Mild workup conditions (pH and temperature control); acid-base extraction. |
| IMP-04 | Unreacted Starting Materials | Incomplete reaction | Signals corresponding to starting materials in TLC, LC-MS, and NMR. | Optimize reaction conditions (time, temp); use high-quality reagents. |
digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Node styles start_node [label="Problem Observed in Synthesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; symptom_node [shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; cause_node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_node [shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; // Connections start_node -> {symptom1, symptom2, symptom3}; symptom1 [label="Oily Product / Multiple Spots"]; symptom1 -> {cause1a, cause1b}; cause1a [label="Isomer Formation"]; cause1b [label="Incomplete Cyclization"]; cause1a -> solution1a [label="Solution"]; cause1b -> solution1b [label="Solution"]; solution1a [label="Control Temperature\nOptimize Chromatography"]; solution1b [label="Extend Reaction Time"]; symptom2 [label="Anomalous NMR / Low Ester Integration"]; symptom2 -> cause2; cause2 [label="Ester Hydrolysis"]; cause2 -> solution2 [label="Solution"]; solution2 [label="Mild Workup (pH, Temp)\nAcid-Base Extraction"]; symptom3 [label="Incomplete Reaction"]; symptom3 -> {cause3a, cause3b}; cause3a [label="Reagent Quality"]; cause3b [label="Suboptimal Conditions"]; cause3a -> solution3a [label="Solution"]; cause3b -> solution3b [label="Solution"]; solution3a [label="Use Fresh Reagents"]; solution3b [label="Optimize Temp/Time\nEnsure Water Removal"];
}
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Hantzsch Pyridine Synthesis. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
- Synthesis of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2020). Journal of Pesticide Science, 45(3), 136-146.
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
- Peculiarities of three-component cyclization of ethyl 4,4,4-trifluoroacetoacetate and 1,2-ethanediamines with 3-methylbutan-2-one. (2020). Russian Chemical Bulletin, 69(11), 2163-2166.
- Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. (2010). Molecules, 15(11), 8094-8106.
- An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. (2018). RSC Advances, 8(42), 23689-23695.
- Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. (2021). Beilstein Journal of Organic Chemistry, 17, 2716-2729.
- Compound, preparation method thereof and application of compound in preparation of fluroxypyr intermediate. (2022).
- Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. (2007). Journal of Chemical Research, 2007(5), 281-284.
- 4-Hydroxy-6-methylpyridin-2(1H)-one. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1534.
- Learning from the Hantzsch synthesis. (2000).
- A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. (2009). Chinese Chemical Letters, 20(9), 1039-1042.
Sources
Technical Support Center: Synthesis of Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate
Welcome to the technical support center for the synthesis of Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is curated from established synthetic routes for analogous compounds and is intended to offer expert guidance and practical solutions.
Introduction to the Synthesis
This compound is a valuable fluorinated heterocyclic compound with applications in medicinal chemistry and materials science. Its synthesis is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This guide will focus on a common synthetic approach: the cyclization of a trifluoromethyl-containing precursor followed by functional group manipulations. We will address potential issues at each critical stage of the synthesis, providing a framework for logical troubleshooting and process optimization.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and cost-effective starting material is ethyl 4,4,4-trifluoroacetoacetate. This β-ketoester contains the necessary trifluoromethyl group and a reactive backbone for constructing the pyridine ring.
Q2: What are the key stages in the synthesis of this compound?
The synthesis can be broadly divided into three key stages:
-
Pyridone Ring Formation: Condensation of ethyl 4,4,4-trifluoroacetoacetate with an appropriate nitrogen source to form the core pyridone structure.
-
Chlorination: Conversion of the 4-hydroxy group to a 4-chloro group to facilitate subsequent reactions.
-
Hydrolysis and Esterification: Hydrolysis of the chloro-intermediate back to the hydroxyl group and ensuring the presence of the ethyl ester.
Q3: What are the most critical parameters to control during the synthesis?
The most critical parameters are temperature, reaction time, and the stoichiometry of the reagents. In particular, temperature control during the initial cyclization and subsequent chlorination steps is crucial to prevent the formation of side products.
Troubleshooting Guide
Problem 1: Low Yield in the Initial Cyclization Step
Scenario: You are reacting ethyl 4,4,4-trifluoroacetoacetate with an amine source (e.g., ammonia or an equivalent) to form the pyridone ring, but the yield of the desired product is significantly lower than expected.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Extend the reaction time and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure the reaction mixture is adequately stirred to promote mixing of the reagents.
-
-
Suboptimal Temperature: The reaction temperature may be too low, leading to a slow reaction rate, or too high, causing decomposition of the starting materials or product.
-
Solution: Optimize the reaction temperature. A gradual increase in temperature may be necessary to drive the reaction to completion.
-
-
Incorrect Stoichiometry: An incorrect ratio of starting materials can lead to the formation of side products and a lower yield of the desired product.
-
Solution: Carefully check the stoichiometry of your reagents. A slight excess of the amine source may be beneficial in some cases.
-
| Parameter | Standard Condition | Optimized Condition |
| Temperature | Room Temperature | 40-60 °C |
| Reaction Time | 4-6 hours | 8-12 hours (monitored) |
| Stoichiometry | 1:1 (Ketoester:Amine) | 1:1.2 (Ketoester:Amine) |
Problem 2: Formation of Impurities During Chlorination
Scenario: After treating the 4-hydroxypyridone intermediate with a chlorinating agent (e.g., phosphorus oxychloride), you observe the formation of multiple products, and the desired 4-chloro-6-(trifluoromethyl)nicotinate is not the major component.
Possible Causes & Solutions:
-
Reaction Temperature Too High: Chlorination reactions with reagents like POCl₃ are often exothermic. If the temperature is not controlled, it can lead to the formation of undesired byproducts.
-
Solution: Perform the reaction at a lower temperature (e.g., 0-5 °C) and add the chlorinating agent dropwise to maintain temperature control.
-
-
Excess Chlorinating Agent: Using a large excess of the chlorinating agent can lead to over-chlorination or other side reactions.
-
Solution: Use a moderate excess of the chlorinating agent (e.g., 1.5-2.0 equivalents) and monitor the reaction progress closely.
-
-
Presence of Water: Moisture can react with the chlorinating agent, reducing its effectiveness and potentially leading to the formation of phosphoric acid, which can catalyze side reactions.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Problem 3: Difficulty in the Final Hydrolysis/Esterification Step
Scenario: You are attempting to convert the 4-chloro intermediate back to the 4-hydroxy product while retaining the ethyl ester, but you are observing either incomplete hydrolysis or hydrolysis of the ester group.
Possible Causes & Solutions:
-
Harsh Hydrolysis Conditions: Strong basic or acidic conditions can lead to the saponification of the ethyl ester.
-
Solution: Use milder hydrolysis conditions. For example, a biphasic system with a phase-transfer catalyst or a carefully controlled pH can selectively hydrolyze the 4-chloro group.
-
-
Incomplete Reaction: The hydrolysis of the 4-chloro group may be slow.
-
Solution: Increase the reaction temperature moderately and extend the reaction time. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.
-
-
Esterification Issues: If the synthesis route involves hydrolysis of a nitrile precursor to the carboxylic acid followed by esterification, incomplete esterification can be a problem.
-
Solution: Use an excess of ethanol and a suitable acid catalyst (e.g., sulfuric acid or thionyl chloride). Ensure the removal of water formed during the reaction to drive the equilibrium towards the ester product.
-
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one
-
To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in ethanol, add a solution of ammonia in ethanol (1.2 eq).
-
Stir the mixture at room temperature for 1 hour, then heat to reflux for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The resulting solid can be purified by recrystallization from ethanol.
Protocol 2: Chlorination of Ethyl 4-hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one
-
To a flask containing ethyl 4-hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one (1.0 eq), add phosphorus oxychloride (2.0 eq) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then slowly warm to room temperature and heat to 80 °C for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Visualizing the Workflow
Diagram 1: Synthetic Pathway Overview
Caption: A simplified workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield in the cyclization step.
References
- For general principles of synthesizing substituted pyridines, please refer to resources on heterocyclic chemistry.
-
Patent literature often provides detailed experimental procedures for related compounds. Searching for patents related to "trifluoromethyl-substituted nicotinic acid" or "trifluoromethyl-substituted pyridones" can offer valuable insights. For example, see Google Patents for related filings.[1][2]
- For understanding the reactivity of fluorinated compounds, academic journals in organic and medicinal chemistry are essential resources.
Sources
Technical Support Center: Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate Reaction Condition Optimization
Welcome to the technical support center for the synthesis and optimization of Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated pyridine compound. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure your experiments are successful, reproducible, and efficient.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is dedicated to identifying and solving specific issues that may arise during the synthesis of this compound. The underlying causality for each problem is explained, followed by actionable solutions.
Issue 1: Low or No Product Yield
Question: I am experiencing very low to no yield of my target product, this compound. What are the likely causes and how can I improve the outcome?
Answer:
Low or non-existent yield is a frequent challenge that can often be traced back to several key factors in the reaction setup and execution. The synthesis of trifluoromethyl-containing nicotinic acid derivatives often involves a multi-step process, and issues can arise at any stage.[1][2] A common synthetic route involves the cyclization of precursors, which can be sensitive to reaction conditions.[3][4]
Potential Causes & Solutions:
-
Incomplete Starting Material Conversion: One of the primary reasons for low yield is the incomplete conversion of starting materials. This can be due to insufficient reaction time or suboptimal temperature.
-
Troubleshooting Steps:
-
Reaction Monitoring: Employ Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress.[5] This will help you determine if the starting materials are being consumed and at what rate.
-
Extended Reaction Time: If starting material is still present after the initially planned reaction time, consider extending it. However, be mindful of potential side product formation with prolonged heating.
-
Temperature Optimization: The reaction temperature is critical. A temperature that is too low may lead to a sluggish reaction, while a temperature that is too high can cause decomposition of starting materials or products. Experiment with a range of temperatures to find the optimal condition. For instance, some cyclization reactions for similar structures are performed at temperatures ranging from 0°C to 80°C.[3]
-
-
-
Reagent Quality and Stoichiometry: The purity and molar ratios of your reagents are paramount.
-
Troubleshooting Steps:
-
Reagent Purity: Ensure that all starting materials and reagents are of high purity and are not degraded. For example, bases like sodium ethoxide are sensitive to moisture and should be handled under inert conditions.
-
Accurate Stoichiometry: Carefully measure and verify the molar ratios of your reactants. An excess of one reactant may be necessary to drive the reaction to completion, but a significant imbalance can lead to side reactions.
-
-
-
Improper Reaction Conditions: The choice of solvent and catalyst, if any, plays a crucial role.
-
Troubleshooting Steps:
-
Solvent Selection: The polarity and boiling point of the solvent can significantly influence the reaction outcome. Common solvents for similar syntheses include ethanol, methanol, and acetonitrile.[1][6] If you are experiencing issues, consider trying a different solvent system.
-
Catalyst Activity: If your reaction employs a catalyst, such as Palladium on carbon (Pd/C) for a hydrogenation step, ensure its activity is not compromised.[1][7] Use fresh catalyst or a higher loading if necessary.
-
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing a complex mixture with several side products, making purification difficult. How can I improve the selectivity of my reaction?
Answer:
The formation of multiple products indicates a lack of reaction selectivity. This is often due to competing reaction pathways or the instability of intermediates or the final product under the reaction conditions.
Potential Causes & Solutions:
-
Side Reactions: In the synthesis of substituted nicotinates, various side reactions can occur. For instance, in reactions involving enolates, self-condensation or reaction with other electrophiles can be a problem.
-
Troubleshooting Steps:
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the desired reaction pathway, which typically has a lower activation energy.
-
Order of Addition: The order in which reagents are added can be critical. For example, adding a highly reactive reagent dropwise to the reaction mixture can help to control the local concentration and minimize side reactions. A patent for a similar compound suggests the slow, dropwise addition of sodium ethoxide solution while maintaining a low temperature.[3]
-
Choice of Base: The strength and steric hindrance of the base used can influence the regioselectivity of deprotonation and subsequent reactions. Consider screening different bases (e.g., sodium hydride, potassium tert-butoxide) to find one that favors the desired product.
-
-
-
Product Decomposition: The target molecule itself might be unstable under the reaction or work-up conditions.
-
Troubleshooting Steps:
-
Milder Conditions: Explore milder reaction conditions, such as lower temperatures or the use of less harsh reagents.
-
Work-up Procedure: Ensure that the work-up procedure is not contributing to product degradation. For example, if your product is sensitive to strong acids or bases, use buffered solutions for quenching and extraction.
-
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate and purify this compound from the crude reaction mixture. What purification techniques are most effective?
Answer:
Effective purification is essential to obtain a product of the desired purity. The choice of purification method depends on the physical and chemical properties of your target compound and the impurities present.
Recommended Purification Strategies:
-
Crystallization: If your product is a solid, crystallization is often the most effective and scalable purification method.
-
Protocol:
-
Solvent Screening: Identify a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of organic compounds include ethanol, methanol, ethyl acetate, and hexane.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to induce crystallization. If necessary, cool further in an ice bath. Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
-
Column Chromatography: For non-crystalline products or when crystallization is ineffective, column chromatography is a powerful tool for separating compounds with different polarities.
-
Protocol:
-
Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography.
-
Mobile Phase: Select a solvent system (eluent) that provides good separation of your product from impurities on a TLC plate. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.
-
Elution: Apply the crude product to the top of the column and elute with the chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
-
-
Acid-Base Extraction: Given that your target molecule has a hydroxyl group, which can be acidic, and a basic pyridine nitrogen, you can potentially use acid-base extraction to separate it from neutral impurities.
-
Protocol:
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with a dilute aqueous base (e.g., sodium bicarbonate solution) to deprotonate the hydroxyl group and extract the product into the aqueous layer.
-
Separate the layers and then acidify the aqueous layer with a dilute acid (e.g., HCl) to precipitate the product.
-
Extract the product back into an organic solvent.
-
-
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of this compound.
Q1: What is a typical synthetic route for this compound?
Q2: What analytical techniques are recommended for characterizing the final product?
To confirm the identity and purity of this compound, a combination of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for elucidating the structure of the molecule. ¹⁹F NMR is also crucial for confirming the presence and chemical environment of the trifluoromethyl group.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the hydroxyl (-OH), ester carbonyl (C=O), and C-F bonds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of your final product.[5][8]
-
Melting Point: For solid products, a sharp melting point range is a good indicator of purity.
Q3: Are there any specific safety precautions I should take when working with trifluoromethyl-containing compounds?
Yes, working with fluorinated compounds requires specific safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle all reagents and the reaction mixture in a well-ventilated fume hood to avoid inhalation of potentially harmful vapors.
-
Handling of Reagents: Some reagents used in the synthesis, such as strong bases and trifluoroacetylating agents, can be corrosive or toxic.[4] Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Thermal Hazards: Be cautious when heating reaction mixtures, especially under reflux, to avoid uncontrolled reactions or solvent splashes.
III. Experimental Protocols & Data
General Protocol for Reaction Optimization
This protocol provides a systematic approach to optimizing the reaction conditions for the synthesis of this compound.
-
Baseline Experiment:
-
Perform the reaction using the conditions reported in a relevant literature procedure or a rationally designed initial condition.
-
Carefully record all parameters: reagent amounts, solvent volume, temperature, and reaction time.
-
After work-up, determine the crude yield and purity (e.g., by ¹H NMR or HPLC).
-
-
Parameter Screening (One-Variable-at-a-Time):
-
Temperature: Run the reaction at a range of temperatures (e.g., 0 °C, room temperature, 50 °C, reflux) while keeping all other parameters constant.
-
Solvent: Screen a variety of solvents with different polarities and boiling points (e.g., ethanol, THF, acetonitrile, toluene).
-
Base/Catalyst: If applicable, screen different bases or catalysts and vary their stoichiometry.
-
Concentration: Investigate the effect of reactant concentration on the reaction outcome.
-
-
Analysis of Results:
-
For each experiment, analyze the crude product to determine the yield of the desired product and the formation of any major side products.
-
Use this data to identify the optimal conditions for each parameter.
-
Data Summary Table for Optimization
| Parameter | Condition A | Condition B | Condition C | Yield (%) | Purity (%) |
| Temperature | 25 °C | 50 °C | 80 °C | ||
| Solvent | Ethanol | Acetonitrile | Toluene | ||
| Base | NaOEt | K₂CO₃ | Et₃N |
Note: This table should be filled in with your experimental data.
IV. Visualizing the Workflow
Decision Tree for Troubleshooting Low Yield
The following diagram illustrates a logical workflow for troubleshooting low product yield.
Sources
- 1. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 2. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN114716320A - Compound, preparation method thereof and application of compound in preparation of fluroxypyr intermediate - Google Patents [patents.google.com]
- 4. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 8. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples [mdpi.com]
Technical Support Center: Crystallization of Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the crystallization of Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate. Our goal is to provide field-proven insights and scientifically-grounded solutions to common issues, moving beyond simple procedural steps to explain the causality behind experimental choices.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems in a question-and-answer format. We diagnose potential causes and provide detailed protocols for resolution.
Q1: My compound is 'oiling out' instead of crystallizing. What is happening and how can I fix it?
Answer:
"Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase (an oil or emulsion) rather than a solid crystalline lattice.[1] This is problematic because the oil is often an impure, supercooled liquid version of your compound that traps impurities effectively, leading to poor purification if it solidifies.[2][3]
Primary Causes & Mechanistic Insights:
-
High Supersaturation at Elevated Temperatures: The solution becomes supersaturated at a temperature that is above the melting point of your compound (or a significantly impurity-depressed melting point). When the solute begins to precipitate, it does so as a liquid because it lacks the thermal energy to solidify.[2]
-
Presence of Impurities: Impurities can significantly lower the melting point of a compound (freezing-point depression).[3] They can also interfere with the kinetics of crystal lattice formation, favoring the less-ordered liquid state.[4]
-
Inappropriate Solvent Choice: If the compound is excessively soluble in the chosen solvent, a very high concentration is required for saturation. This can lead to a situation where the solution temperature is still high when precipitation begins.
Step-by-Step Resolution Protocol:
-
Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil. Add a small amount (10-20% additional volume) of the same hot solvent to decrease the saturation point.[2] The goal is to lower the temperature at which crystallization begins.
-
Reduce the Cooling Rate: Rapid cooling is a primary driver of oiling out.[4] Allow the solution to cool to room temperature as slowly as possible. Insulate the flask with glass wool or place it within a larger beaker of hot water (a makeshift water bath) to slow heat exchange. This provides molecules with sufficient time to orient themselves into a stable crystal lattice.[5][6]
-
Induce Crystallization at a Lower Temperature: Once the solution is at or slightly above room temperature, attempt to induce crystallization.
-
Seeding: Add a few seed crystals of pure this compound. This provides a template for proper crystal growth, bypassing the kinetic barrier of nucleation.[7]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites.
-
-
Consider a Co-solvent System: If the above steps fail, a mixed-solvent system may be necessary. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (an anti-solvent, in which it is sparingly soluble) dropwise at a slightly elevated temperature until the solution becomes faintly turbid (cloudy). Add a few drops of the "good" solvent to clarify, and then cool slowly. This method allows for fine control over the supersaturation level.[3]
Q2: I'm getting a very low yield, or no crystals are forming at all. What should I do?
Answer:
A low or zero yield typically indicates that the solution is not sufficiently supersaturated upon cooling or that nucleation is inhibited.
Primary Causes & Mechanistic Insights:
-
Excess Solvent: This is the most common cause. If too much solvent is used, the solution remains undersaturated even after cooling, and the compound stays dissolved in the mother liquor.[2]
-
Inhibited Nucleation: Sometimes, even in a supersaturated solution, the initial formation of stable crystal nuclei is kinetically unfavorable. This is common with highly purified compounds.
-
Inappropriate Solvent: The chosen solvent may have a poor solubility profile for crystallization (i.e., the compound is too soluble at both high and low temperatures).
Step-by-Step Resolution Protocol:
-
Verify Supersaturation: Before taking drastic steps, check if the compound is still in solution. Dip a glass stirring rod into the mother liquor, remove it, and let the solvent evaporate. A significant solid residue on the rod indicates that a substantial amount of your compound remains dissolved.[2]
-
Reduce Solvent Volume: If excess solvent is the issue, gently heat the solution and boil off a portion (20-30%) of the solvent. Allow it to cool again. Repeat until you observe crystal formation upon cooling.[2] For temperature-sensitive compounds, remove the solvent under reduced pressure using a rotary evaporator.
-
Promote Nucleation:
-
Add Seed Crystals: As mentioned previously, seeding is the most reliable method to initiate crystallization.
-
Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease solubility and promote nucleation. Be aware that faster cooling may lead to smaller, less pure crystals.[5]
-
-
Re-evaluate the Solvent System: If the compound remains highly soluble even after significant solvent removal and cooling, the solvent is likely inappropriate. The ideal solvent should dissolve the compound when hot but have low solubility when cold. You will need to recover your compound by removing all solvent and attempting recrystallization in a different system.
Frequently Asked Questions (FAQs)
Q: What are the key properties of this compound that influence crystallization?
A: The molecule has several features that dictate its crystallization behavior:
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The ring system itself allows for π-π stacking interactions, which are significant forces in crystal packing.[8][9]
-
Hydroxy Group: The 4-hydroxy group is a strong hydrogen bond donor and acceptor, which will play a dominant role in forming stable crystal lattices.
-
Ester Group: The ethyl ester provides some lipophilicity and can also act as a hydrogen bond acceptor at its carbonyl oxygen.
-
Trifluoromethyl (CF3) Group: This group is highly lipophilic, bulky, and a strong electron-withdrawing group.[10] It can participate in weaker C-F···H–C interactions and its rotational freedom can sometimes lead to disorder in the crystal structure.[11][12]
Q: How does the trifluoromethyl group specifically impact the crystallization process?
A: The CF3 group has a profound impact. Its high electronegativity alters the electron distribution of the entire molecule, influencing intermolecular interactions.[10] While not a classic hydrogen bond donor, the fluorine atoms can engage in various weak interactions that stabilize the crystal packing.[12][13] However, the CF3 group's rotational freedom can sometimes introduce crystallographic disorder, making it difficult to obtain high-quality single crystals.[11] This means that achieving a well-ordered state may require slower cooling rates or specific solvent environments that favor a single conformation.
Q: What are some recommended starting solvents for developing a crystallization protocol?
A: A systematic approach is best. Start with solvents of varying polarity. Based on the structure, which has both polar (hydroxy, pyridine N) and non-polar (CF3, ethyl) groups, a mid-polarity solvent or a mixed-solvent system is likely to be effective.
| Solvent Class | Example Solvents | Rationale for Use |
| Alcohols | Ethanol, Isopropanol | Can engage in hydrogen bonding with the hydroxy group. Good starting point. |
| Esters | Ethyl Acetate | A mid-polarity solvent that can interact with the ester group. |
| Ketones | Acetone | A polar aprotic solvent that can dissolve the compound well when hot. |
| Aromatic | Toluene | May promote π-π stacking interactions with the pyridine ring.[14] |
| Anti-Solvents | Heptane, Hexane | Non-polar solvents to be used in co-solvent systems to reduce solubility. |
Protocol for Solvent Screening:
-
Place ~20 mg of your compound in a small test tube.
-
Add the chosen solvent dropwise at room temperature until the solid dissolves. If it dissolves in <0.5 mL, it's likely too soluble.
-
If it's insoluble at room temperature, heat the mixture gently. If it dissolves, cool it slowly to see if crystals form.
-
The ideal solvent will dissolve the compound when hot but yield a good recovery of crystals upon cooling.
Visualized Workflow: Troubleshooting Crystallization Failure
The following diagram outlines a logical workflow for addressing a failed crystallization experiment.
Caption: Troubleshooting flowchart for crystallization.
References
- Lee, E. H. (2014). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed.
- PharmaCores. (2025).
- Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods? Brainly.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Mettler Toledo. Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo.
- Mettler Toledo.
- Reddit. (2013).
- Taylor & Francis Online. (2009). Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Taylor & Francis Online.
- Jagiellońskie Centrum Innowacji. POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji.
- Mettler Toledo.
- ResearchGate. (2015). Are trifluoromethyl groups in the crystal structure known to be agitated?.
- Google Patents. (2017). CN106957262A - A kind of preparation method of ethyl nicotinate.
- RSC Publishing. (2025). Examining the role of molecular and crystallographic symmetry in isomorphism: a series of centrosymmetric “bridge-flipped” trifluoromethyl-substituted bis-benzylideneanilines. RSC Publishing.
- ResearchGate. (2012). I'm not getting a single crystal for organic compounds.
- ECHEMI. (2015).
- Chemistry Stack Exchange. (2015).
- ResearchGate. (2025). Fluorine in Crystal Engineering ? ?The Little Atom That Could?.
- ACS Publications. (2014). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design.
- The Impact of Trifluoromethyl Groups in Organic Synthesis. (n.d.). Self-published.
- University of Rochester, Department of Chemistry. Tips & Tricks: (How to Improve) Yield. University of Rochester.
- PubChem. Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)
- ResearchGate. (2025). Pyridine and Pyridine Derivatives.
- MDPI. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.
Sources
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. brainly.com [brainly.com]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. Examining the role of molecular and crystallographic symmetry in isomorphism: a series of centrosymmetric “bridge-flipped” trifluoromethyl-substituted bis-benzylideneanilines - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
"Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate" side reaction product identification
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding potential side reactions and impurity identification during its synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying chemistry and actionable protocols to mitigate these challenges.
FAQ 1: Unidentified Peak in HPLC Analysis - What is the likely structure and how can I prevent its formation?
Question: During the final cyclization step of my synthesis of this compound, I consistently observe an unidentified peak in my HPLC analysis with a similar retention time to my desired product. What could this be and how can I minimize it?
Answer:
A common side reaction in the synthesis of substituted nicotinic acids, particularly when using strong bases like sodium ethoxide, is the formation of isomeric or related pyridine structures.[1][2] In the synthesis of this compound, a likely side product is Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate .[]
Causality of Side Product Formation:
The formation of the 2-hydroxy isomer arises from an alternative cyclization pathway. The key intermediate, often derived from the reaction of an enamine with a trifluoromethyl-containing building block, possesses two potential electrophilic sites for intramolecular cyclization. While the desired reaction leads to the 4-hydroxy product, a competitive cyclization can occur at the other electrophilic center, resulting in the thermodynamically stable 2-pyridone tautomer, which is the 2-hydroxy isomer.[]
Workflow for Identification and Mitigation:
Caption: Workflow for identifying and mitigating the formation of isomeric side products.
Experimental Protocols:
1. Side Product Identification via LC-MS:
-
Objective: To confirm the mass of the unknown impurity.
-
Method:
-
Prepare a solution of your crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample into an LC-MS system equipped with a C18 column.
-
Use a gradient elution method, for example, starting with 95:5 water:acetonitrile (both with 0.1% formic acid) and ramping to 5:95 water:acetonitrile.
-
Monitor the mass spectrum of the eluting peaks. The expected mass for both this compound and Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate is the same, but this will confirm it is an isomer.
-
2. Isolation and NMR Confirmation:
-
Objective: To isolate the impurity and confirm its structure using NMR.
-
Method:
-
Purify the crude product using preparative HPLC or column chromatography to isolate the side product.
-
Acquire ¹H and ¹⁹F NMR spectra of the isolated impurity. The chemical shifts and coupling patterns will be distinct from your desired product, allowing for unambiguous identification of the 2-hydroxy isomer.
-
3. Mitigation Strategy: Optimization of Reaction Conditions:
-
Objective: To minimize the formation of the 2-hydroxy isomer.
-
Method:
-
Base Selection: Experiment with weaker bases than sodium ethoxide, such as triethylamine or potassium carbonate.[2] Strong bases can promote the undesired cyclization pathway.
-
Temperature Control: Carefully control the reaction temperature. Running the cyclization at a lower temperature may favor the formation of the desired 4-hydroxy product.
-
Slow Addition: Add the base dropwise to the reaction mixture to avoid localized high concentrations that can drive the side reaction.
-
FAQ 2: Presence of Starting Materials in the Final Product - How can I drive the reaction to completion?
Question: My final product is contaminated with unreacted starting materials. How can I improve the reaction conversion?
Answer:
Incomplete conversion is a common issue that can often be resolved by systematically evaluating and optimizing the reaction parameters.
Causality of Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed long enough or at a high enough temperature to reach completion.
-
Stoichiometry: Incorrect stoichiometry of reactants or base can lead to unreacted starting materials.
-
Catalyst Deactivation: If a catalyst is used, it may have become deactivated over the course of the reaction.
Troubleshooting Protocol:
| Parameter | Troubleshooting Step | Rationale |
| Reaction Time | Monitor the reaction progress using TLC or HPLC at regular intervals (e.g., every hour) until no further consumption of the limiting reagent is observed. | Ensures the reaction has reached its endpoint. |
| Temperature | If the reaction is sluggish at the current temperature, consider a modest increase in temperature (e.g., 10-20 °C) while monitoring for the formation of degradation products. | Increased kinetic energy can overcome the activation energy barrier. |
| Stoichiometry | Carefully re-verify the molar equivalents of all reactants and reagents. Consider a slight excess (1.1-1.2 equivalents) of the non-limiting reagent. | Ensures the limiting reagent is fully consumed. |
| Reagent Purity | Ensure the purity of your starting materials and reagents. Impurities can inhibit the reaction. | Contaminants can interfere with the desired chemical transformation. |
FAQ 3: Difficulty in Product Purification - What are the best methods for purifying this compound?
Question: I am struggling to obtain a pure sample of this compound. What purification techniques are most effective?
Answer:
The choice of purification method will depend on the nature and quantity of the impurities present.
Recommended Purification Workflows:
Caption: Recommended purification workflows for this compound.
Detailed Protocols:
1. Recrystallization:
-
Objective: To purify the product by leveraging differences in solubility between the desired compound and impurities.
-
Method:
-
Perform a solvent screen to identify a suitable solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to try include ethanol, isopropanol, ethyl acetate, and mixtures with heptane.
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
2. Column Chromatography:
-
Objective: To separate the product from impurities based on their differential adsorption to a stationary phase.
-
Method:
-
Pack a column with silica gel.
-
Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
References
-
Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. ResearchGate.[Link]
-
5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. ResearchGate.[Link]
- Preparation method of 4-trifluoromethyl nicotinic acid.
- The preparation method of 4- trifluoromethyl nicotinic acid.
-
An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. MDPI.[Link]
Sources
Technical Support Center: Optimizing Catalyst Selection for Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing this synthesis, with a core focus on the critical role of catalyst selection. We will move beyond simple protocols to explore the underlying chemical principles that govern reaction outcomes, empowering you to troubleshoot and refine your experiments effectively.
Section 1: Synthesis Overview and Core Mechanism
The synthesis of the 4-hydroxypyridine core, such as in this compound, is a well-established yet nuanced process. A common and effective strategy involves the condensation and cyclization of ethyl trifluoroacetoacetate with an appropriate three-carbon building block. One of the most direct routes utilizes ethyl 3-aminocrotonate. The reaction proceeds through a series of steps, where the choice of catalyst is paramount in controlling reaction rate, yield, and impurity profile.
The generally accepted mechanism for this cyclization is a variation of the Hantzsch pyridine synthesis. The process is initiated by a base catalyst, which facilitates the formation of key intermediates leading to the final cyclized product.
Caption: General reaction pathway for the synthesis.
Section 2: Catalyst Selection Guide (FAQs)
The selection of a catalyst is the most critical variable in this synthesis. The following FAQs address common questions and provide expert guidance.
Q1: What are the primary classes of catalysts for this synthesis, and how do they differ?
A: The catalysts are almost exclusively basic in nature. They can be broadly categorized, and the choice significantly impacts the reaction's success:
-
Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and hydroxides (NaOH, KOH) are common. They are cost-effective and strong, but their heterogeneous nature (in many organic solvents) can sometimes lead to slower or inconsistent reaction rates. Strong hydroxides can also catalyze saponification of the ester groups if water is present.
-
Alkoxides: Sodium ethoxide (NaOEt) and potassium tert-butoxide (t-BuOK) are very strong, homogeneous bases that often lead to high reaction rates. However, their high basicity can also promote undesired side reactions, such as the self-condensation of ethyl trifluoroacetoacetate.
-
Organic Bases: Amine bases like piperidine, pyridine, or triethylamine (TEA) are milder, homogeneous catalysts. They are often the preferred choice for optimizing selectivity and minimizing side products, although they may require higher temperatures or longer reaction times. Piperidine is particularly effective as it can act as both a base and a nucleophile to form a reactive enamine intermediate.
Q2: How does the strength (pKa) of the base catalyst influence the reaction outcome?
A: The catalyst's basicity is a double-edged sword. A stronger base will deprotonate the starting materials more effectively, leading to a faster reaction rate. However, excessively strong bases can lead to a loss of selectivity. For instance, the highly acidic methylene protons of ethyl trifluoroacetoacetate can be readily removed, leading to self-condensation or other side reactions that compete with the desired cyclization pathway.[1] A weaker base, like potassium carbonate or piperidine, often provides a better balance, promoting the desired reaction pathway while minimizing the formation of these impurities. The key is to select a base that is just strong enough to facilitate the initial condensation without aggressively promoting side reactions.
Q3: What is the typical catalyst loading, and how does it affect the synthesis?
A: Catalyst loading can range from catalytic amounts (5-10 mol%) to stoichiometric quantities, depending on the base selected.
-
Organic Bases (e.g., Piperidine): Often used in catalytic amounts (10-20 mol%). Higher loadings typically do not offer significant benefits and can complicate purification.
-
Inorganic Bases (e.g., K₂CO₃): Typically require stoichiometric amounts or even an excess (1.1 to 2.0 equivalents) to drive the reaction to completion, especially given their limited solubility in organic solvents.
Overloading the catalyst, particularly a strong base, can dramatically increase the rate of side-product formation. It is always advisable to start with a lower catalytic loading and incrementally increase it if the reaction rate is insufficient.
Table 1: Comparison of Common Base Catalysts
| Catalyst | Type | Typical Loading | Advantages | Disadvantages |
| Piperidine | Organic (Amine) | 0.1 - 0.2 eq. | High selectivity, low cost, minimizes side products. | May require longer reaction times or higher temperatures. |
| Sodium Ethoxide (NaOEt) | Alkoxide | 1.0 - 1.2 eq. | High reaction rate, effective for less reactive substrates. | Can promote side reactions, moisture sensitive. |
| Potassium Carbonate (K₂CO₃) | Inorganic | 1.5 - 2.0 eq. | Easy to handle, inexpensive, moderate reactivity. | Often requires higher temperatures, can be slow. |
| DBU | Organic (Amidine) | 0.1 - 1.0 eq. | Strong, non-nucleophilic base, good solubility. | Higher cost, can be too aggressive. |
Section 3: Troubleshooting Guide
Encountering issues during synthesis is common. This guide provides a logical framework for diagnosing and resolving them.
Caption: A decision tree for troubleshooting common synthesis issues.
Problem: Low or No Product Yield
-
Potential Cause: The catalyst may be too weak to effectively promote the reaction under the chosen conditions. Alternatively, the reaction temperature may be too low.
-
Solution:
-
Verify Temperature: Ensure your reaction is being conducted at the appropriate temperature. For many base-catalyzed condensations of this type, refluxing in a solvent like ethanol or toluene is common.
-
Screen Stronger Catalysts: If using a mild base like TEA or pyridine, consider switching to piperidine or potassium carbonate. If those are ineffective, a stronger base like sodium ethoxide may be required, but proceed with caution (see next problem).[2][3]
-
Check Starting Materials: Ensure the ethyl 3-aminocrotonate has not hydrolyzed and that the ethyl trifluoroacetoacetate is of high purity.
-
Problem: Significant Formation of Side Products
-
Potential Cause: The catalyst is likely too strong or the temperature is too high, promoting undesired reaction pathways. As noted in patent literature for similar syntheses, the formation of enamine by-products can be a significant issue.[1]
-
Solution:
-
Select a Milder Catalyst: If you are using NaOEt or t-BuOK, switch to a milder catalyst like piperidine or K₂CO₃. This will slow the reaction but increase selectivity for the desired product.
-
Reduce Temperature: Running the reaction at a lower temperature can often favor the thermodynamically preferred product and reduce the rate of side reactions.
-
Control Stoichiometry: Ensure a precise 1:1 molar ratio of the two main reactants. An excess of ethyl trifluoroacetoacetate can lead to self-condensation products.
-
Problem: Difficulty in Product Isolation and Purification
-
Potential Cause: Residual catalyst or highly polar side products can complicate the work-up, leading to emulsions or making crystallization difficult.
-
Solution:
-
Catalyst Removal: If using a basic catalyst, a dilute acid wash (e.g., 1M HCl) during the aqueous work-up will help to quench and remove it. Conversely, an acidic catalyst can be removed with a dilute base wash (e.g., sat. NaHCO₃).
-
Break Emulsions: If an emulsion forms during the extraction, washing with a saturated NaCl solution (brine) can help to break it by increasing the ionic strength of the aqueous phase.
-
Purification Method: If simple crystallization fails to yield pure product, column chromatography over silica gel is a reliable method for separating the desired product from polar impurities.
-
Section 4: Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: General Synthesis of this compound
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl trifluoroacetoacetate (1.0 eq.), ethyl 3-aminocrotonate (1.0 eq.), and absolute ethanol (5 mL per mmol of limiting reagent).
-
Add the chosen base catalyst (e.g., piperidine, 0.15 eq.).
-
Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS.
-
Once the starting materials are consumed (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, water, and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water, hexanes/ethyl acetate) or by silica gel chromatography.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
Protocol 2: Catalyst Screening Workflow
-
Set up four identical small-scale reactions (e.g., 1 mmol) in parallel using the general synthesis protocol.
-
To each reaction, add a different catalyst:
-
Reaction A: Piperidine (0.15 eq.)
-
Reaction B: K₂CO₃ (1.5 eq.)
-
Reaction C: Sodium Ethoxide (1.1 eq.)
-
Reaction D: No catalyst (control)
-
-
Run all reactions at the same temperature for the same amount of time (e.g., 6 hours).
-
After the reaction time, take a small, measured aliquot from each mixture, dilute it, and analyze by GC-MS or HPLC to determine the relative percentage of product formation and side products.
-
This comparative data will provide a clear indication of which catalyst provides the optimal balance of reaction rate and selectivity for your system.
References
-
Eureka | Patsnap. (n.d.). Synthesis method of 4-trifluoromethyl nicotinic acid. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). CN114716320A - Compound, preparation method thereof and application of compound in preparation of fluroxypyr intermediate.
- Google Patents. (n.d.). CN106957262A - A kind of preparation method of ethyl nicotinate.
-
PubMed Central (PMC). (n.d.). 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid.
- Google Patents. (n.d.). CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid.
- Google Patents. (n.d.). WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps.
- Google Patents. (n.d.). CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof.
Sources
- 1. CN114716320A - Compound, preparation method thereof and application of compound in preparation of fluroxypyr intermediate - Google Patents [patents.google.com]
- 2. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 3. CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
Technical Support Center: Scale-Up Synthesis of Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate
Welcome to the technical support center for the synthesis of Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a robust, scalable, and efficient process.
The synthesis of substituted nicotinates, particularly those bearing a trifluoromethyl group, often involves a condensation and cyclization sequence. A common and scalable approach is the reaction between ethyl 4,4,4-trifluoroacetoacetate and an enamine or directly with an ammonia source like ammonium acetate. The challenges in scaling up this process typically revolve around reaction control, impurity profiles, product isolation, and safety.
Troubleshooting Guide
This section addresses specific issues you may encounter during the scale-up synthesis. Each problem is followed by potential causes and actionable solutions grounded in chemical principles.
Issue 1: Low or Stagnant Reaction Yield
You observe a low overall yield, or the reaction seems to stall before the complete consumption of starting materials.
Potential Causes:
-
Inefficient Water Removal: The condensation-cyclization reaction generates water. On a larger scale, if not efficiently removed, this water can hydrolyze the ester or shift the reaction equilibrium backward, preventing the reaction from reaching completion.
-
Suboptimal Temperature: The cyclization step is often thermally driven. Insufficient temperature can lead to an incomplete reaction, while excessive heat can cause degradation of starting materials or the product.[1]
-
Poor Reagent Stoichiometry or Quality: Impurities in starting materials, especially the ethyl 4,4,4-trifluoroacetoacetate, can inhibit the reaction. Incorrect stoichiometry on a large scale can also leave one reactant in excess, complicating purification.
-
Inadequate Mixing: In large reactors, poor agitation can lead to localized temperature gradients and concentration differences, resulting in inconsistent reaction progress and the formation of side products.
Solutions:
-
Enhance Water Removal:
-
Azeotropic Distillation: On a larger scale, employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene, xylene) to continuously remove water as it forms.[1]
-
Drying Agents: While less practical for very large scales, for pilot scales, consider adding a high-temperature stable drying agent if compatible with the reaction chemistry.
-
-
Optimize Thermal Profile:
-
Controlled Heating: Use a jacketed reactor with a thermal fluid for precise and uniform temperature control. Avoid direct heating with a mantle, which can create hot spots.[1]
-
Temperature Study: Perform small-scale experiments to define the optimal temperature range. The target is typically the lowest temperature that allows for complete cyclization within a reasonable timeframe (e.g., 2-6 hours).
-
-
Verify Reagents:
-
Quality Control: Always analyze the purity of your starting materials (ethyl 4,4,4-trifluoroacetoacetate and ammonium acetate) by NMR or GC before charging them to the reactor.
-
Stoichiometry: Carefully calculate and weigh all reagents. For the ammonia source, using a slight excess (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.
-
Issue 2: Formation of Dark Tar or Oily Residue
Instead of a crystalline product, the reaction mixture turns dark, and upon work-up, you isolate a tar-like substance or a dark, impure oil.
Potential Causes:
-
Thermal Degradation: The high temperatures required for cyclization can lead to the decomposition of the product or starting materials, especially if held at temperature for too long.[1]
-
Side Reactions: The trifluoromethyl group is strongly electron-withdrawing, which can activate the molecule for undesired side reactions or polymerization at high temperatures.
-
Oxygen Contamination: The presence of oxygen at high temperatures can lead to oxidative side reactions, resulting in colored impurities.
Solutions:
-
Strict Temperature and Time Control:
-
Minimize Exposure: Heat the reaction mixture to the target temperature as quickly as is safe and hold it only as long as necessary for the reaction to complete. Monitor progress closely via TLC or in-process HPLC.
-
Solvent Selection: Use a high-boiling, inert solvent (e.g., Dowtherm A, 1,2,4-trichlorobenzene) to maintain a consistent and well-controlled temperature.[1]
-
-
Maintain an Inert Atmosphere:
-
Nitrogen Blanket: Before heating, thoroughly purge the reactor with an inert gas like nitrogen or argon and maintain a positive pressure throughout the reaction. This is critical for preventing oxidation.
-
-
Purification Strategy:
-
If a tarry mixture is unavoidable, attempt to dissolve the crude material in a suitable solvent (e.g., ethyl acetate, dichloromethane) and treat it with activated carbon to remove colored impurities before attempting crystallization or chromatography.
-
Issue 3: Difficulty in Product Isolation and Purification
The final product is difficult to crystallize from the reaction mixture or proves challenging to purify by column chromatography.
Potential Causes:
-
High Solubility in Reaction Solvent: The product may be highly soluble in the high-boiling solvent used for the cyclization, preventing it from precipitating upon cooling.[1]
-
Formation of Isomeric Impurities: Incomplete cyclization or side reactions can lead to impurities with similar polarity to the desired product, making chromatographic separation difficult.
-
Residual High-Boiling Solvent: The high-boiling solvent can be difficult to remove completely, co-distilling with the product or remaining as an oily residue.
Solutions:
-
Optimize Crystallization:
-
Anti-Solvent Addition: After cooling the reaction mixture, add a non-polar anti-solvent (e.g., hexanes, heptane) to induce precipitation of the product.[1] This should be done slowly to encourage the formation of crystals rather than an oil.
-
Solvent Exchange: If possible, distill off the high-boiling solvent under vacuum and replace it with a more suitable crystallization solvent (e.g., ethanol, isopropanol).
-
-
Refine Chromatography Technique:
-
Solvent System Screening: Perform thorough TLC analysis to find a solvent system that provides good separation between your product and key impurities.[2] A gradient elution from a non-polar (e.g., hexane/ethyl acetate 9:1) to a more polar mobile phase is often effective.[2]
-
Alternative Stationary Phases: If silica gel fails, consider reverse-phase chromatography (C18) for particularly stubborn separations.[2]
-
-
Efficient Solvent Removal:
-
Use a high-vacuum pump and appropriate heating to remove the high-boiling solvent. For very persistent solvents like Dowtherm A, techniques like steam distillation or wiped-film evaporation may be necessary at scale.
-
| Problem Summary | Most Likely Cause | Recommended Action |
| Low Yield | Inefficient water removal | Use a Dean-Stark apparatus with an azeotroping solvent like toluene. |
| Tar Formation | Thermal degradation due to overheating | Implement strict temperature control with a jacketed reactor and minimize reaction time. |
| Difficult Isolation | High product solubility in the reaction solvent | After cooling, perform an anti-solvent addition (e.g., with heptane) to induce precipitation. |
| Incomplete Reaction | Insufficient thermal energy | Ensure the reaction reaches and maintains the optimal cyclization temperature (often >200 °C). |
Frequently Asked Questions (FAQs)
Q1: What is the most likely reaction mechanism for this synthesis?
A1: The synthesis of this compound from ethyl 4,4,4-trifluoroacetoacetate and an ammonia source likely follows a pathway similar to the Hantzsch or Guareschi pyridine synthesis. The key steps are:
-
Condensation: The ammonia source (e.g., from ammonium acetate) condenses with one molecule of the β-ketoester (ethyl 4,4,4-trifluoroacetoacetate) to form an enamine intermediate.
-
Michael Addition: A second molecule of the β-ketoester undergoes a Michael addition to the enamine intermediate.
-
Cyclization & Dehydration: The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration (water removal is critical here) to form the dihydropyridine ring.
-
Aromatization: The dihydropyridine intermediate is then aromatized to the final nicotinate product. In many cases, this aromatization occurs spontaneously under the reaction conditions.
Q2: What are the most critical process parameters (CPPs) to monitor during scale-up?
A2: For a robust and reproducible process, the following CPPs must be carefully controlled:
-
Temperature: This is arguably the most critical parameter for the thermal cyclization step. Precise control is necessary to ensure complete reaction while minimizing degradation.[1]
-
Rate of Water Removal: The efficiency of the Dean-Stark trap or other water removal methods directly impacts reaction kinetics and equilibrium.
-
Agitation Speed: Sufficient mixing is essential for maintaining uniform heat and mass transfer in the reactor.
-
Inert Atmosphere: Maintaining a low-oxygen environment is crucial to prevent the formation of colored, oxidative impurities.
Q3: What are the primary safety considerations for this synthesis at scale?
A3: Safety is paramount. Key considerations include:
-
High Temperatures: The use of high-boiling solvents requires engineered controls like jacketed reactors and proper pressure relief systems. Personnel should be trained on handling high-temperature operations.
-
Trifluoromethylated Compounds: While the trifluoromethyl group itself is generally very stable and not inherently toxic, the reagents used to install it can be hazardous.[3][4] Always handle starting materials like ethyl 4,4,4-trifluoroacetoacetate in a well-ventilated area (e.g., a fume hood) and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvent Handling: High-boiling aromatic solvents can have specific health and environmental hazards. Consult the Safety Data Sheet (SDS) for all materials and ensure proper containment and waste disposal procedures are in place.[5]
Q4: Are there greener solvent alternatives to Dowtherm A or mineral oil for the high-temperature cyclization?
A4: Yes, research into greener process chemistry has identified several alternatives that are less hazardous and can offer good yields. Some potential options include 1,2,4-trichlorobenzene, 2-nitrotoluene, and high-boiling point ionic liquids.[1] The suitability of these solvents must be verified for your specific process, but they can offer advantages in terms of safety, environmental impact, and ease of removal.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative example and should be optimized for your specific equipment and scale.
-
Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a Dean-Stark apparatus connected to a reflux condenser.
-
Reagent Charge: To the reactor, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and ammonium acetate (1.2 eq). Add toluene as the solvent (approx. 5-10 mL per gram of the ketoester).
-
Reaction: Begin stirring and purge the system with nitrogen for 15-20 minutes. Heat the mixture to reflux (approx. 110-120 °C). Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Continue refluxing until water ceases to be collected and TLC or HPLC analysis shows the consumption of the starting ketoester (typically 4-8 hours).
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly add an equal volume of heptane to the stirred mixture to precipitate the product.
-
Stir the resulting slurry for 1-2 hours at room temperature, then cool to 0-5 °C for another hour.
-
Filter the solid product, wash the filter cake with cold heptane, and dry under vacuum at 40-50 °C.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature (e.g., ethanol/water, isopropanol, or ethyl acetate/hexane).
-
Dissolution: Place the crude, dried solid in an appropriately sized flask and add the minimum amount of the hot solvent required to achieve complete dissolution.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for a few minutes before filtering hot through a pad of celite to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath for 30-60 minutes to maximize recovery. Filter the purified crystals, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Visualizations
Caption: High-level workflow for the scale-up synthesis of this compound.
Caption: Decision tree for troubleshooting common issues in the synthesis scale-up.
References
-
Reddit. (2023). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? [Online Forum Post]. Available at: [Link]
-
Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]
-
Jadhav, S. B., & Shingare, M. S. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. Available at: [Link]
-
Méndez-Ardoy, A., Angulo, J., & Ortiz Mellet, C. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. Available at: [Link]
- Google Patents. (2021). CN114716320A - Compound, preparation method thereof and application of compound in preparation of fluroxypyr intermediate.
- Google Patents. (2019). CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid.
-
Corona, P., Ibba, R., Giliberti, G., & Colla, P. L. (2019). 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication. Molecules. Available at: [Link]
- Google Patents. (2019). CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid.
- Google Patents. (2019). WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps.
Sources
Technical Support Center: A Guide to Preventing the Degradation of Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate
Answering in the language of the user: English.
Welcome to the technical support guide for Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate. This document is designed for researchers, scientists, and drug development professionals who utilize this critical building block. The integrity of your starting materials is paramount to the success and reproducibility of your experiments. This guide provides in-depth, field-proven insights into the stability of this compound, offering troubleshooting advice and preventative protocols to ensure its quality during storage and handling.
Part 1: Quick Troubleshooting & FAQs
This section addresses the most common issues encountered by users.
Q1: I've noticed my solid, white this compound has developed a yellow or brownish tint over time. What is the cause and is it still usable?
A: A color change from white to yellow or brown is a strong indicator of degradation, most likely due to oxidation or photodegradation. The hydroxypyridine ring system is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light. While the trifluoromethyl group offers some photoprotective effects, it does not provide complete immunity.[1]
-
Causality: The coloration stems from the formation of conjugated, chromophoric byproducts.
-
Recommendation: The material is likely impure. Before use, you must re-qualify the sample to determine its purity. A detailed protocol for this is provided in Section 3.2. If significant degradation has occurred, it is advisable to use a fresh, uncompromised lot of the compound.
Q2: My recent HPLC analysis of an older sample shows a new, more polar peak that wasn't there initially. What is this impurity?
A: The most probable identity of this new, more polar peak is the hydrolysis product: 4-hydroxy-6-(trifluoromethyl)nicotinic acid . The ethyl ester functional group is the most common site of degradation via hydrolysis.
-
Causality: This reaction is catalyzed by the presence of moisture, and its rate can be significantly increased under either acidic or basic conditions.[1] Carboxylic acids are generally more polar than their corresponding ethyl esters, causing them to elute earlier on a reverse-phase HPLC column.
-
Recommendation: Ensure your compound is stored under strictly anhydrous conditions. If you are preparing solutions, use dry solvents and consider storing them under an inert atmosphere.
Q3: The powder in my vial appears clumpy and less free-flowing than before. What does this mean?
A: Clumping or caking is a sign of moisture absorption. Pyridine-based compounds can be hygroscopic, absorbing water from the atmosphere.[2]
-
Causality: Absorbed moisture not only changes the physical appearance of the solid but also acts as a reactant, directly promoting the hydrolysis of the ester group as described in Q2.
-
Recommendation: Immediately place the container in a desiccator to remove excess surface moisture. Before use, it is critical to assess the purity of the material. For future prevention, always store the compound in a desiccator and allow the container to equilibrate to room temperature before opening to prevent condensation.
Part 2: In-Depth Technical Guide to Degradation and Prevention
Understanding the chemical vulnerabilities of this compound is key to preventing its degradation. The primary pathways of concern are hydrolysis and oxidation.
Key Degradation Pathways
The stability of the molecule is dictated by its functional groups: the ethyl ester, the hydroxypyridine ring, and the trifluoromethyl group. The electron-withdrawing nature of the trifluoromethyl group enhances the stability of the ester by reducing electron density at the carbonyl carbon, but hydrolysis remains a significant risk.[1]
-
Hydrolysis: The ester linkage can be cleaved by water to form the corresponding carboxylic acid and ethanol. This is the most common degradation pathway and is accelerated by moisture and non-neutral pH. Studies on similar nicotinic acid esters show that maximum stability is often achieved in a slightly acidic pH range of 4-5.[1]
-
Oxidation: The electron-rich hydroxypyridine ring is susceptible to attack by atmospheric oxygen. This process can be catalyzed by light and trace metal impurities, leading to complex colored byproducts.
-
Photodegradation: The aromatic pyridine core acts as a chromophore, absorbing UV light. While the trifluoromethyl group provides some protection, prolonged exposure to light, especially high-energy UV, can induce degradation.[1]
Caption: Figure 1. Primary Degradation Pathways
Recommended Storage & Handling Protocols
Adherence to proper storage and handling procedures is the most effective strategy for preventing degradation.
| Parameter | Short-Term Storage (< 3 months) | Long-Term Storage (> 3 months) | Rationale |
| Temperature | 2-8°C (Refrigerated) | -20°C (Frozen) | Reduces reaction rates for all degradation pathways. |
| Atmosphere | Tightly sealed container | Inert gas (Argon or Nitrogen) backfill | Prevents exposure to atmospheric moisture and oxygen.[2][3] |
| Light | Amber glass vial or in a dark cabinet | Amber glass vial stored inside a sealed, opaque bag in the dark | Prevents photodegradation and light-catalyzed oxidation.[4] |
| Moisture | Store within a desiccator | Store within a desiccator; use vials with PTFE-lined caps | Prevents hydrolysis by creating a dry environment.[5][6] |
-
Equilibration: Before opening, always allow the container to warm to ambient laboratory temperature. This prevents atmospheric moisture from condensing onto the cold solid.
-
Inert Atmosphere Handling: For applications requiring the highest purity, handle the solid inside a glovebox or glove bag under an inert atmosphere (Nitrogen or Argon).
-
Aliquotting: If you will be using the material frequently, it is best practice to aliquot the bulk supply into smaller, single-use vials upon receipt. This minimizes the number of times the main stock is exposed to the atmosphere.
-
Container Integrity: Ensure vial caps are securely tightened after each use. Parafilm can be wrapped around the cap-vial interface for an extra barrier against moisture and air ingress.[6][7]
Part 3: Experimental Protocols for Quality Control
Trustworthiness in research comes from validating your reagents. The following protocols provide a framework for assessing the stability and purity of your this compound.
Protocol: Routine Stability Assessment by HPLC
This protocol allows you to monitor the purity of your compound over time. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose.[8]
Objective: To quantify the purity of the parent compound and detect the formation of degradation products.
Methodology:
-
Standard Preparation: Prepare a stock solution of your compound (reference standard or a new batch, T=0) in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare a solution of the aged sample at the same concentration.
-
HPLC Parameters (Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min
-
Detector: UV, monitor at a wavelength appropriate for the pyridine chromophore (e.g., 254 nm or 270 nm).
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the T=0 standard to establish the initial purity and retention time.
-
Inject the aged sample.
-
Compare the chromatograms. Look for a decrease in the area of the main peak and the appearance of new peaks (especially early-eluting peaks, which could be the hydrolysis product).
-
-
Calculation: Calculate the purity of the aged sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
Caption: Figure 2. HPLC Stability Testing Workflow
Protocol: Re-qualification of a Suspected Degraded Sample
If you have an older batch or one showing visual signs of degradation, follow this workflow before use.
-
Visual Inspection: Note any changes in color, texture, or appearance.
-
Solubility Check: Attempt to dissolve a small amount in your intended solvent. Note any insolubility that was not present previously, as some degradation products may have different solubility profiles.
-
Purity Analysis: Perform an HPLC or GC analysis as described in Protocol 3.1.[9] Compare the results directly against a certified reference standard or a freshly purchased lot.
-
Structural Confirmation (Optional): If a significant impurity is detected (>1-2%), consider analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm its identity (e.g., to verify the mass of the suspected hydrolysis product).
-
Decision: Based on the purity level determined, decide if the material is suitable for your experiment. For sensitive applications, a purity of >98% is often required.
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 6: Analytical Methods (for 2,3-Benzofuran). [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
-
Loba Chemie. (2023, November 27). Safety Data Sheet: PYRIDINE FOR SYNTHESIS. [Link]
-
Washington State University. (n.d.). Standard Operating Procedure: Pyridine. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 7: Analytical Methods (for Pyrethrins and Pyrethroids). [Link]
Sources
- 1. Buy Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate | 1227576-28-4 [smolecule.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [m.chemicalbook.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. fishersci.it [fishersci.it]
- 6. combi-blocks.com [combi-blocks.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Validation & Comparative
A Comparative Guide to Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate and Other Key Trifluoromethylated Heterocycles for Advanced Research
Introduction: The Strategic Value of Trifluoromethylated Heterocycles
In the landscape of modern drug discovery, agrochemicals, and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation.[1] Among fluorinated motifs, the trifluoromethyl (CF₃) group is particularly prized for its ability to profoundly modulate the physicochemical and biological properties of a parent molecule.[2] When appended to a heterocyclic core, the CF₃ group's strong electron-withdrawing nature, metabolic stability, and lipophilicity can dramatically enhance membrane permeability, binding affinity to biological targets, and overall pharmacokinetic profiles.[3][4] These advantages have made trifluoromethylated heterocycles indispensable scaffolds in the development of new therapeutics and functional materials.[2]
This guide provides an in-depth comparison of Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate, a versatile pyridine-based building block, with other critical classes of trifluoromethylated heterocycles, including pyrimidines, imidazoles, and oxazoles. By presenting objective, data-supported analysis and detailed experimental protocols, we aim to equip researchers, medicinal chemists, and drug development professionals with the insights needed to select the optimal scaffold for their specific application.
Section 1: The Subject Compound - this compound
Structure and Physicochemical Profile
This compound is a highly functionalized pyridine derivative. Its structure features a trifluoromethyl group at the 6-position, a hydroxyl group at the 4-position, and an ethyl ester at the 3-position. A key characteristic of this molecule is its existence in tautomeric equilibrium between the 4-hydroxypyridine form and the 4-pyridone form, which influences its reactivity and hydrogen bonding capabilities in different chemical environments.
The presence of the CF₃ group significantly lowers the basicity of the pyridine nitrogen and increases the acidity of the 4-hydroxy group compared to its non-fluorinated analog. This modification enhances the molecule's lipophilicity, a trait often correlated with improved cell membrane penetration.[4]
Synthesis Protocol
The synthesis of this compound can be achieved via a condensation reaction. A common route involves the reaction of ethyl acetoacetate with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one in the presence of a base like sodium ethoxide.[5]
Caption: Synthetic workflow for this compound.
Reactivity and Applications
This compound is primarily utilized as a versatile synthetic intermediate. Its multiple reactive sites—the hydroxyl group, the ester moiety, and the pyridine ring itself—allow for a wide range of subsequent chemical transformations. It serves as a foundational building block for more complex molecules, particularly in the synthesis of novel agrochemicals and pharmaceutical candidates where the trifluoromethylpyridine scaffold is a known pharmacophore.[1][3]
Section 2: Comparative Analysis with Alternative Trifluoromethylated Heterocycles
The utility of a specific scaffold is determined by its synthetic accessibility, inherent reactivity, and the properties it imparts to the final compound. Here, we compare our subject compound to other major classes of trifluoromethylated heterocycles.
Trifluoromethylated Pyridines (TFMPs)
As the parent class for our subject compound, TFMPs are widely used in both pharmaceuticals and agrochemicals.[6] Their synthesis is well-established, often involving methods like cyclocondensation reactions or halogen exchange on trichloromethylpyridine precursors.[1]
-
Performance and Applications: The TFMP moiety is present in numerous approved drugs, including the kinase inhibitors Sorafenib and Alpelisib, demonstrating its value in oncology.[7] The trifluoromethyl group is crucial for their biological activity, often enhancing binding affinity and blocking metabolic degradation.[3] For example, 4-Amino-2-chloro-6-(trifluoromethyl)pyridine is a key intermediate that allows for diverse functionalization through substitution and coupling reactions to generate libraries of potential anticancer agents.[3]
Trifluoromethylated Pyrimidines
Trifluoromethylated pyrimidines are another cornerstone of medicinal chemistry, recognized for their broad spectrum of biological activities, including anticancer, antifungal, and antiviral properties.[8][9]
-
Performance and Applications: The introduction of a CF₃ group into the pyrimidine ring often leads to a significant enhancement of biological potency. Derivatives have shown promise as potent inhibitors of enzymes like COX-2 and kinases such as FLT3 and CHK1.[8][10] Recent studies have detailed the synthesis of novel trifluoromethyl pyrimidine derivatives bearing an amide moiety, which exhibit significant antifungal activity against various plant pathogens.[9]
| Compound Example | Target Organism/Cell Line | Activity Metric | Result | Reference |
| 5-(trifluoromethyl) isoxazole 2g | MCF-7 (Human Breast Cancer) | IC₅₀ | 2.63 µM | [11] |
| Non-CF₃ isoxazole analog 14 | MCF-7 (Human Breast Cancer) | IC₅₀ | 19.72 µM | [11] |
| Pyrimidine derivative 5l | Botrytis cinerea | Inhibition Rate (50 µg/ml) | 100% | [9] |
| Thiazolo[4,5-d]pyrimidine 3b | NCI-60 Cell Lines | - | Most active in series | [12] |
Caption: Table 1. Comparative biological activity data highlighting the impact of the CF₃ group and the utility of trifluoromethylated pyrimidines and isoxazoles.
Trifluoromethylated Imidazoles
The imidazole ring is a common feature in biologically active compounds. The addition of a trifluoromethyl group can enhance its pharmaceutical potential, although this class has been historically more challenging to synthesize.[13]
-
Performance and Applications: Modern synthetic methods have made trifluoromethylated imidazoles more accessible.[14] For example, operationally simple one-pot reactions have been developed for preparing trifluoromethylated 2,3-dihydro-1H-imidazoles.[13] These scaffolds are of high interest for developing new therapeutic agents due to the unique electronic and steric properties conferred by the CF₃ group. Recently, a one-pot telescoping S-transfer and trifluoromethylation protocol has been developed to efficiently synthesize 2-CF₃S-imidazoles, further expanding the chemical space available to medicinal chemists.[15]
Trifluoromethylated Oxazoles
Trifluoromethylated oxazoles are valuable in both medicinal chemistry and materials science. The oxazole ring itself can improve solubility and modulate glass transition temperatures in polymers.[16]
-
Performance and Applications: In materials science, poly(aryl ether oxazole)s containing CF₃ groups have been synthesized and show high thermal stability and improved solubility, making them suitable for advanced material applications.[16][17] In medicinal chemistry, modern synthetic protocols, such as cobalt(II) metalloradical catalysis, enable the efficient construction of highly functionalized 4-CF₃-substituted oxazoles.[18] This method is compatible with a wide range of functional groups, making it ideal for the late-stage modification of complex, drug-like molecules.[18]
Section 3: A Data-Driven Framework for Scaffold Selection
Choosing the appropriate heterocyclic core is a critical decision in any research program. The following diagram and table provide a logical framework for this selection process based on desired outcomes and properties.
Caption: Decision workflow for selecting a trifluoromethylated heterocycle scaffold.
| Heterocycle Class | Key Advantages | Primary Applications | Representative Synthetic Strategy |
| Pyridine | Well-established biology (kinases), versatile functionalization. | Oncology, Agrochemicals | Cyclocondensation, Halogen Exchange |
| Pyrimidine | Broad-spectrum bioactivity, mimics natural nucleobases. | Oncology, Antifungals, Antivirals | Condensation with trifluoro-β-diketones |
| Imidazole | Significant pharmaceutical potential, diverse substitution patterns. | Medicinal Chemistry | One-pot multi-component reactions |
| Oxazole | Useful for both bio- and materials applications, amenable to late-stage functionalization. | Materials Science, Drug Discovery | Cobalt-catalyzed cycloaddition |
Caption: Table 2. Summary comparison of key trifluoromethylated heterocycle classes.
Section 4: Experimental Methodologies
To ensure scientific integrity and reproducibility, detailed protocols are essential. Here we provide a representative, modern protocol for direct C-H trifluoromethylation applicable to a wide range of heterocycles.
Protocol: Direct C-H Trifluoromethylation of an Electron-Rich Heterocycle (General Procedure) [19]
This protocol leverages a benchtop-stable trifluoromethyl radical source and is operationally simple.
-
Preparation: To a vial, add the heterocyclic substrate (1.0 equiv), sodium trifluoromethanesulfinate (Langlois' reagent, 3.0 equiv), and a suitable solvent (e.g., a mixture of Dichloromethane and Water).
-
Initiation: Add tert-Butyl hydroperoxide (5.0 equiv, 70% solution in water) to the mixture at room temperature (23 °C).
-
Reaction: Stir the reaction mixture vigorously at ambient temperature for 3 to 24 hours. Monitor the reaction progress by TLC or LC-MS. For less reactive substrates, a second addition of the reagents may be required for complete conversion.[19]
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure trifluoromethylated heterocycle.
Causality: This method relies on the generation of a highly electrophilic trifluoromethyl radical (•CF₃) from sodium trifluoromethanesulfinate upon oxidation by the peroxide. This radical then attacks the most electron-rich C-H bond of the heterocycle, a process described as "innate C-H functionalization".[19] This approach avoids the need for pre-functionalized substrates or harsh conditions, making it a powerful tool for rapid lead generation and optimization.
Conclusion
The incorporation of a trifluoromethyl group is a proven strategy for optimizing molecular properties in scientific research. While this compound stands out as a highly versatile and valuable building block within the trifluoromethyl-pyridine class, a comprehensive understanding of alternative scaffolds is crucial for innovation. Trifluoromethylated pyrimidines offer broad-spectrum biological activity, imidazoles provide unique pharmaceutical potential, and oxazoles present dual utility in both medicine and materials science. The choice of heterocycle is a strategic decision that profoundly impacts a project's trajectory. By leveraging the comparative data and experimental frameworks presented in this guide, researchers can make more informed decisions, accelerating the discovery and development of next-generation molecules.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Trifluoromethylated Heterocycles using TMSCF3.
- Lensen, N., et al. (2019). Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. PubMed.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Trifluoromethylated Heterocycles Using 1,1-Dibromo-2-chlorotrifluoroethane.
- Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated Heterocycles. ResearchGate.
- Wang, Z., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing.
- Sahoo, B., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. PubMed Central.
- Greenbooster. (n.d.). The Strategic Importance of Trifluoromethylated Heterocycles in Drug Discovery.
- Maier, G., & Schneider, J. M. (1995). Poly(aryl ether oxazole)s with Trifluoromethyl Side Groups. ACS Publications.
- Greenbooster. (n.d.). Pyrimidines and Trifluoromethyl Groups: A Powerful Combination in Chemical Research.
- Uddin, M. J., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. PNAS.
- Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated heterocycles. PubMed.
- Shen, Y., et al. (2017). Structure–Reactivity Relationship of Trifluoromethanesulfenates: Discovery of an Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry.
- Salgues, B., et al. (2016). One-Pot Synthesis of Substituted Trifluoromethylated 2,3-Dihydro-1H-imidazoles. Organic Letters.
- Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Deng, M., et al. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PubMed Central.
- Zhang, Y., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling.
- Mykhailiuk, P. K. (2021). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ResearchGate.
- Bunev, A. S., et al. (2014). Synthesis of Trifluoromethyl-Containing Imidazoles. Journal of Fluorine Chemistry, 163, 34–37.
- J.C. F. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central.
- Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated Heterocycles. ResearchGate.
- Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers.
- Sieroń, L., et al. (2024). One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors. National Institutes of Health.
- Stankovic, S., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI.
- Barmade, M., et al. (2021). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. PubMed Central.
- Taylor, C. M., & Unoh, Y. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI.
- Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate.
- Maier, G., & Schneider, J. M. (1995). Poly(aryl ether oxazole)s with Trifluoromethyl Side Groups. Macromolecules.
- Zhang, X., et al. (2023). Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Synthetic Communications.
- Zhang, X., et al. (2023). Base-Mediated Cascade Annulations of β-CF3-1,3-Enynamides with Tosylaminomethyl Enones: Synthesis of Angularly CF3-Substituted Hexahydrocyclopenta[c]pyrrole Frameworks. Organic Letters.
- Wang, Z., et al. (2024). Expeditious Synthesis of Highly Functional 4-Trifluoromethyl-Substituted Oxazoles Enabled by Cobalt(II) Metalloradical Catalysis. ACS Publications.
- Leroux, F., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PubMed Central.
- CN114716320A - Compound, preparation method thereof and application of compound in preparation of fluroxypyr intermediate. (n.d.). Google Patents.
- Musin, V. M., et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3. Semantic Scholar.
- Musin, V. M., et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. ResearchGate.
- BOC Sciences. (n.d.). CAS 116548-02-8 Ethyl 2-Hydroxy-6-(Trifluoromethyl)nicotinate.
- PubChem. (n.d.). Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate.
- ChemicalBook. (n.d.). 4-(Trifluoromethyl)nicotinic acid synthesis.
- Patsnap. (n.d.). Synthesis method of 4-trifluoromethyl nicotinic acid.
- CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid. (n.d.). Google Patents.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN114716320A - Compound, preparation method thereof and application of compound in preparation of fluroxypyr intermediate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 10. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pnas.org [pnas.org]
A Comparative Analysis of the Biological Activity of Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, into heterocyclic scaffolds is a well-established approach to modulate the biological activity of a molecule. This guide provides a comprehensive comparison of the biological activity of Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate, a compound of interest in drug discovery, with its structural analogues. By examining the available experimental data, we aim to elucidate the structure-activity relationships (SAR) that govern the therapeutic potential of this chemical class.
Introduction to Trifluoromethyl-Substituted Nicotinates
Nicotinic acid and its derivatives are pivotal structural motifs in a wide array of biologically active compounds. The introduction of a trifluoromethyl group can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] These modifications can translate into enhanced potency and an improved pharmacokinetic profile. This guide will delve into the known biological activities of this compound and its analogues, with a focus on anti-inflammatory, anticancer, and enzyme inhibitory activities.
Comparative Biological Activity
While direct comparative studies on this compound are limited, analysis of its analogues with systematic structural modifications provides valuable insights into the SAR of this class of compounds.
Anti-inflammatory Activity
The trifluoromethyl moiety is often associated with potent anti-inflammatory properties.[1][3] Studies on related trifluoromethyl-containing pyrazole derivatives have demonstrated significant inhibitory activity against cyclooxygenase (COX) enzymes, key mediators of inflammation.[4]
For instance, a series of 1,5-diarylpyrazole derivatives bearing a trifluoromethyl group have been identified as potent and selective COX-2 inhibitors. The trifluoromethyl group in these compounds is thought to contribute to their selectivity and potency. While direct experimental data for this compound is not available, its structural features suggest potential as a COX inhibitor.
To provide a comparative context, we can examine analogues where the trifluoromethyl group is replaced or the core structure is altered.
Table 1: Comparison of Anti-inflammatory Activity of Trifluoromethyl-Containing Heterocycles
| Compound/Analogue Class | Target | Activity (IC50/Inhibition %) | Reference |
| Trifluoromethyl-pyrazole-carboxamides | COX-1 | IC50 = 0.46 µM (for compound 3b) | [4] |
| COX-2 | IC50 = 2.65 µM (for compound 3g) | [4] | |
| 1-(4,6-dimethylpyrimidin-2-yl)-3-trifluoromethylpyrazoles | Carrageenan-induced rat paw edema | 62-76% inhibition | [3] |
| This compound (Predicted) | COX enzymes | Data not available | - |
The data from related compounds strongly suggests that the trifluoromethyl group is a key pharmacophore for anti-inflammatory activity. The electron-withdrawing nature of the CF3 group can influence the acidity of the 4-hydroxy group and the overall electronic distribution of the pyridine ring, potentially enhancing its interaction with the active site of COX enzymes.
Anticancer Activity
For example, certain organotin(IV) derivatives have shown cytotoxic effects, with triorganotin(IV) compounds demonstrating the strongest activity.[5] Furthermore, derivatives of 4-hydroxycoumarin, which shares a hydroxylated heterocyclic core, have been investigated for their cytotoxic properties.[6][7]
Table 2: Comparison of Anticancer Activity of Related Heterocyclic Compounds
| Compound/Analogue Class | Cell Line(s) | Activity (IC50/GI50) | Reference |
| Ethyl 2-[(3,4-dihydroxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-3-oxobutanoate | HL-60, EJ | Good cytotoxic properties (weaker than melphalan) | [6] |
| Ethyl 1-(4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][3][8][9]triazin-3-yl)formates | LS180, SiHa, T47D | Compound 10: GI of 41-52% against SiHa | [10] |
| Trifluoromethyl-thioxanthone analogues | HeLa | IC50 = 87.8 nM (for compound 1) | [1] |
| This compound (Predicted) | Various cancer cell lines | Data not available | - |
The presence of the trifluoromethyl group in various scaffolds has been linked to enhanced anticancer activity. This is often attributed to increased lipophilicity, leading to better cell membrane penetration, and improved metabolic stability.
Enzyme Inhibition
The pyridine nitrogen and other functional groups in nicotinic acid derivatives can interact with the active sites of various enzymes. For instance, nicotinic acid and nicotinamide have been shown to inhibit human cytochrome P450 enzymes, specifically CYP2D6, CYP3A4, and CYP2E1, through the coordination of the pyridine nitrogen to the heme iron.[11]
Furthermore, the introduction of a trifluoromethyl group can significantly enhance the inhibitory potency of enzyme inhibitors. A notable example is a captopril analogue where the methyl group was replaced by a trifluoromethyl group, resulting in a potent angiotensin-converting enzyme (ACE) inhibitor with an IC50 of 3 x 10⁻¹⁰ M.[2]
Table 3: Comparison of Enzyme Inhibitory Activity
| Compound/Analogue | Target Enzyme | Activity (IC50/Ki) | Reference |
| Nicotinic Acid | CYP2D6 | Ki = 3.8 +/- 0.3 mM | [11] |
| Nicotinamide | CYP2D6 | Ki = 19 +/- 4 mM | [11] |
| CYP3A4 | Ki = 13 +/- 3 mM | [11] | |
| CYP2E1 | Ki = 13 +/- 8 mM | [11] | |
| Trifluoromethyl-containing captopril analogue | ACE | IC50 = 3 x 10⁻¹⁰ M | [2] |
| This compound (Predicted) | Various enzymes | Data not available | - |
The strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic environment of the nicotinic acid scaffold, potentially leading to stronger interactions with enzyme active sites.
Experimental Protocols
To facilitate further research and direct comparison, detailed experimental protocols for key assays are provided below.
In Vitro COX Inhibition Assay
This assay is crucial for determining the anti-inflammatory potential of the compounds by measuring their ability to inhibit COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare a suitable buffer, typically 100 mM Tris-HCl, pH 8.0, containing hematin and glutathione.
-
Compound Preparation: Dissolve the test compounds (this compound and its analogues) in DMSO to create stock solutions. Prepare serial dilutions in the assay buffer.
-
Enzyme Incubation: Pre-incubate the enzyme with the test compound or vehicle (DMSO) for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.
-
Measurement of Prostaglandin Production: After a set incubation period (e.g., 2 minutes), stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
Diagram of COX Inhibition Assay Workflow:
Caption: Workflow for the in vitro COX inhibition assay.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, LS180, SiHa) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and its analogues) dissolved in the culture medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. The viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Diagram of MTT Assay Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Structure-Activity Relationship (SAR) Insights
Based on the available data for analogous compounds, several key SAR insights can be drawn:
-
The Trifluoromethyl Group at C-6: This group appears to be a critical determinant of biological activity, particularly for anti-inflammatory and potentially anticancer effects. Its strong electron-withdrawing nature and lipophilicity likely enhance target binding and cellular uptake.
-
The 4-Hydroxy Group: The hydroxyl group can act as a hydrogen bond donor and acceptor, which is often crucial for ligand-receptor interactions. Its acidity, influenced by the adjacent trifluoromethyl group, may also play a role in its biological activity.
-
The Ethyl Ester at C-3: The ester group can influence the compound's solubility and pharmacokinetic properties. It can also serve as a handle for further derivatization to optimize activity and selectivity.
-
Substituents at C-2: While the parent compound is unsubstituted at the C-2 position, studies on related nicotinic acid derivatives suggest that modifications at this position can significantly impact biological activity.
Diagram of Key Structural Features and Their Potential Roles:
Caption: Key structural features influencing biological activity.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data on its biological activity is currently limited, a comparative analysis of its structural analogues strongly suggests potential for anti-inflammatory, anticancer, and enzyme inhibitory activities. The trifluoromethyl group at the 6-position is a key feature that likely drives these biological effects.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a focused library of its analogues. This will enable the establishment of a clear SAR and the identification of lead compounds with optimized potency, selectivity, and pharmacokinetic properties for further preclinical and clinical development. The experimental protocols provided in this guide offer a robust framework for such investigations.
References
- Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. PubMed. [Link]
- Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. MDPI. [Link]
- Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. SpringerLink. [Link]
- Synthesis and biological activity evaluation of novel β-substituted nitromethylene neonicotinoid analogues. PubMed. [Link]
- Synthesis, computational study and cytotoxic activity of new 4-hydroxycoumarin derivatives. ResearchGate. [Link]
- Synthesis, Crystal Structure and Anticancer Activity of Novel Derivatives of Ethyl 1-(4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][3][8][9]triazin-3-yl)formate. PubMed. [Link]
- Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. [Link]
- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]
- Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. PubMed. [Link]
- Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. Frontiers in Cell and Developmental Biology. [Link]
- 6-(Trifluoromethyl)nicotinic acid. PCR Society. [Link]
- Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review. OUCI. [Link]
- Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Nature. [Link]
- 6-(Trifluoromethyl)nicotinic acid | C7H4F3NO2. PubChem. [Link]
- Anticancer Activity of Ether Derivatives of Chrysin. MDPI. [Link]
- Top Rated Ethyl 4,6-dihydroxy-2-(trifluoromethyl)nicotinate Customer Approved [JEQcqeSz]. [Link]
- Enhanced in vitro biological activity of synthetic 2-(2-pyridyl) ethyl isothiocyanate compared to natural 4-(methylsulfinyl) butyl isothiocyanate. PubMed. [Link]
- Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. PubMed. [Link]
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
- Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives. PubMed. [Link]
- Chemistry and Biological Activities of Naturally Occurring and Structurally Modified Podophyllotoxins. MDPI. [Link]
- Synthesis, Chemical Characterization and Biological Screening for Cytotoxicity and Antitumor Activity of Organotin (IV) Derivatives of 3,4-Methylenedioxy 6-nitrophenylpropenoic Acid. National Center for Biotechnology Information. [Link]
- Synthesis and Biological Screening of Structurally Modified Phaeosphaeride Analogues. National Center for Biotechnology Information. [Link]
- Ethyl 6-methylnicotinate | C9H11NO2. PubChem. [Link]
- Synthesis and antitumor activity of 6-trifluoromethylcyclophosphamide and related compounds. PubMed. [Link]
- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues | MDPI [mdpi.com]
- 9. Synthesis and biological activity evaluation of novel β-substituted nitromethylene neonicotinoid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, crystal structure and anticancer activity of novel derivatives of ethyl 1-(4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl)formate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antiviral Potential of Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate: A Comparative Guide for Drug Discovery Professionals
Introduction: The Quest for Novel Antiviral Agents
The relentless emergence of drug-resistant viral strains and novel viral pathogens underscores the critical need for a continuous pipeline of new antiviral therapeutics. Small molecule inhibitors remain a cornerstone of antiviral drug discovery, offering the potential for broad-spectrum activity, oral bioavailability, and favorable manufacturing profiles. This guide delves into the antiviral potential of a novel compound, "Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate," by dissecting its structural components and drawing parallels with established antiviral agents. While direct experimental data on this specific molecule is not yet publicly available, an analysis of its core moieties—the trifluoromethyl group and the nicotinate scaffold—provides a strong rationale for its investigation as a potential antiviral candidate.
This document serves as a technical guide for researchers, scientists, and drug development professionals, offering a framework for evaluating the efficacy of such novel compounds. We will explore the known antiviral properties of trifluoromethyl-containing drugs and nicotinic acid derivatives, propose a hypothetical mechanism of action for this compound, and provide detailed experimental protocols for its in vitro evaluation.
The Scientific Rationale: Deconstructing this compound
The structure of this compound suggests a synergistic combination of two pharmacologically significant motifs:
-
The Trifluoromethyl (CF3) Group: The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance the therapeutic properties of a molecule.[1] The high electronegativity of the fluorine atoms can significantly alter the electronic properties of the parent molecule, leading to improved metabolic stability, increased lipophilicity (which can enhance cell permeability), and stronger binding interactions with target proteins.[1][2] Several FDA-approved antiviral drugs, such as efavirenz and tipranavir, feature a trifluoromethyl group, highlighting its importance in antiviral drug design.[3] The CF3 group can contribute to the formation of hydrogen bonds necessary for blocking key viral enzymes like reverse transcriptase or DNA polymerases.[4]
-
The Nicotinate (Nicotinic Acid Derivative) Scaffold: Nicotinic acid (niacin or vitamin B3) and its derivatives are known to have a range of biological activities.[5] While primarily recognized for their role in lipid metabolism, recent studies have indicated their potential in modulating immune responses and even exhibiting direct antiviral effects. For instance, acylation of glycyrrhizic acid with nicotinic acid resulted in a compound with inhibitory activity against HIV and SARS-CoV-2, potentially by interfering with viral entry.[6] Furthermore, nicotinamide riboside, a precursor to nicotinamide adenine dinucleotide (NAD+), has been shown to inhibit coronavirus replication in preclinical models by boosting NAD+ levels, which are often depleted during viral infections.[1]
Hypothetical Mechanism of Action and Antiviral Spectrum
Based on the properties of its constituent parts, we can postulate a few potential mechanisms of action for this compound:
-
Inhibition of Viral Enzymes: The trifluoromethyl group could facilitate the binding of the molecule to the active site of essential viral enzymes, such as polymerases, proteases, or integrases, thereby inhibiting viral replication.[4] The nicotinate core could contribute to the overall binding affinity and specificity.
-
Disruption of Viral Entry: The nicotinate moiety might interfere with the interaction between viral glycoproteins and host cell receptors, a mechanism suggested for other nicotinic acid derivatives.[6]
-
Modulation of Host Factors: The compound could indirectly inhibit viral replication by modulating host cell pathways that are essential for the virus. For example, by influencing cellular metabolism or innate immune responses.
Given the broad-spectrum activity often associated with trifluoromethyl-containing compounds, this compound could potentially exhibit activity against a range of RNA and DNA viruses.
Comparative Analysis with Existing Antiviral Agents
To contextualize the potential efficacy of this compound, it is essential to compare it against established antiviral drugs targeting various viral families. The following table provides a summary of key antiviral agents, their mechanisms of action, and reported in vitro efficacy.
| Antiviral Agent | Virus Family Targeted | Mechanism of Action | Reported IC50/EC50 Range | Cytotoxicity (CC50) |
| Acyclovir | Herpesviridae | Inhibits viral DNA polymerase, causing chain termination.[7] | HSV-1: 0.02-13.5 µg/mLHSV-2: 0.01-9.9 µg/mLVZV: 0.12-10.8 µg/mL[7] | Varies by cell line |
| Zidovudine (AZT) | Retroviridae (HIV) | Inhibits reverse transcriptase, leading to DNA chain termination.[8] | HIV-1: 0.003-0.013 µM | >100 µM in many cell lines |
| Sofosbuvir | Flaviviridae (HCV) | Nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1] | HCV replicons: 9.5-fold increase in EC50 for resistant strains.[1] | >100 µM in various cell lines |
| Efavirenz | Retroviridae (HIV) | Non-nucleoside reverse transcriptase inhibitor.[2] | Wild-type HIV: 0.51 ng/mL (IC50)[9] | Vero cells: 53.62 µMBHK-21 cells: 40.91 µM[2] |
| Tipranavir | Retroviridae (HIV) | Non-peptidic protease inhibitor.[10] | Wild-type HIV-1 & HIV-2: 0.1 µM (IC90)[10] | Varies by cell line |
| Trifluridine | Herpesviridae | Inhibits thymidylate synthase and is incorporated into viral DNA.[4] | 5-FU resistant cells: 10.7 µM (IC50)[11] | Varies by cell line |
| This compound | Hypothetical | Hypothetical: Viral enzyme inhibition, entry inhibition, or host factor modulation. | To be determined | To be determined |
Experimental Protocols for Efficacy Evaluation
The following protocols provide a standardized framework for the in vitro evaluation of novel antiviral compounds like this compound.
Cytotoxicity Assay (MTT Assay)
Purpose: To determine the concentration of the compound that is toxic to the host cells, which is crucial for calculating the selectivity index.
Methodology:
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero, HeLa, or A549 cells) at a density of 1 x 10^4 cells/well and incubate for 24 hours.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control (no compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[12]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Plaque Reduction Assay
Purpose: To quantify the antiviral activity of the compound by measuring the reduction in the number of viral plaques.
Methodology:
-
Cell Seeding: Seed 6-well plates with a confluent monolayer of a susceptible cell line.[2]
-
Virus Dilution: Prepare a dilution of the virus stock that produces a countable number of plaques (e.g., 50-100 PFU/well).
-
Infection and Treatment: Pre-incubate the virus dilution with various concentrations of this compound for 1 hour at 37°C. Inoculate the cell monolayers with the virus-compound mixture. Include a "virus only" control (no compound).
-
Adsorption: Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a medium containing 1% methylcellulose and the corresponding concentration of the compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-10 days depending on the virus).
-
Staining and Counting: Fix the cells with 10% formalin and stain with 0.1% crystal violet. Count the number of plaques in each well.
-
EC50 Calculation: The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
TCID50 Assay (Tissue Culture Infectious Dose 50)
Purpose: To determine the viral titer and to assess the antiviral activity of the compound by measuring the inhibition of the cytopathic effect (CPE).
Methodology:
-
Cell Seeding: Seed a 96-well plate with a susceptible cell line.
-
Virus and Compound Dilutions: Prepare serial 10-fold dilutions of the virus stock. In separate wells, mix each virus dilution with different concentrations of this compound.
-
Infection: Inoculate the cell monolayers with the virus-compound mixtures. Include a "virus only" control and a "cells only" control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator and observe daily for the appearance of CPE.
-
Scoring: After a defined incubation period (e.g., 5-7 days), score each well as positive or negative for CPE.
-
TCID50 Calculation: Calculate the TCID50 using the Reed-Muench method. The EC50 is the concentration of the compound that reduces the viral titer by 50%.[10]
Visualizing the Path to Inhibition
To better understand the potential targets for antiviral intervention, the following diagrams illustrate a generic viral life cycle and a typical workflow for antiviral drug screening.
Caption: A generic viral life cycle highlighting key stages for antiviral intervention.
Caption: A typical workflow for the in vitro screening of novel antiviral compounds.
Conclusion and Future Directions
This compound represents a promising, yet uncharacterized, candidate for antiviral drug discovery. Its chemical structure, combining the advantageous properties of a trifluoromethyl group and a nicotinate core, provides a strong rationale for its investigation against a broad range of viruses. The hypothetical mechanisms of action, including viral enzyme inhibition and entry blockade, warrant rigorous experimental validation.
The provided experimental protocols offer a clear path forward for researchers to systematically evaluate the antiviral efficacy and cytotoxicity of this and other novel compounds. By following a structured screening cascade, from initial cytotoxicity and primary screening to detailed mechanism of action studies, the true potential of this compound as a future antiviral therapeutic can be elucidated. The data generated from these studies will be critical in guiding lead optimization efforts and ultimately, in the development of new tools to combat viral diseases.
References
-
Heer, C. D., Sanderson, D. J., Voth, L. S., Al-Anbaki, A., Kincaid, V. A., & Brenner, C. (2020). Raising NAD+ Levels With Niagen® (Nicotinamide Riboside) Inhibits Coronavirus Replication in Preclinical Cell Model. AboutNAD. [Link]
-
Mayer, M., & James, M. N. G. (2021). Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]
-
Artiukh, L., Povnitsa, O., Shermolovich, Y., Siry, S., & Zahorodnia, S. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives. MDPI. [Link]
-
Mayer, M., & James, M. N. G. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. RSC Advances. [Link]
-
Nehul, S., Rani, R., Panda, P. K., Kumar, P., & Tomar, S. (2024). Repurposing efavirenz, the HIV antiretroviral drug for Chikungunya virus infection. bioRxiv. [Link]
-
Wikipedia contributors. (2024). Zidovudine. Wikipedia. [Link]
-
Yeni, P. (2003). Tipranavir: a protease inhibitor from a new class with distinct antiviral activity. Journal of Acquired Immune Deficiency Syndromes. [Link]
-
Karamysheva, T. V., Borisevich, S. S., Fedyakina, I. T., Garaev, T. M., & Pokrovsky, A. G. (2022). Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses. Molecules. [Link]
-
Wikipedia contributors. (2024). Sofosbuvir. Wikipedia. [Link]
-
MedPath. (n.d.). Acyclovir - FDA Drug Approval Details. MedPath. [Link]
-
Best, B. M., Koopmans, P. P., Letendre, S. L., Capparelli, E. V., Rossi, S. S., Clifford, D. B., Collier, A. C., Gelman, B. B., Mbeo, G., McCutchan, J. A., Simpson, D. M., Haubrich, R., Ellis, R., & Grant, I. (2009). Efavirenz concentrations in CSF exceed IC50 for wild-type HIV. Journal of Antimicrobial Chemotherapy. [Link]
-
Mendoza, E. J., Manguiat, K., Wood, H., & Drebot, M. (2020). Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2. Current Protocols in Microbiology. [Link]
-
ResearchGate. (n.d.). How can I calculate the virus quantification by TCID50? ResearchGate. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
American Association for Cancer Research. (2018). Abstract 2890: Trifluridine efficacy in cancer stem cell. AACR Journals. [Link]
-
Taylor & Francis. (n.d.). Trifluoromethyl group – Knowledge and References. Taylor & Francis Online. [Link]
-
Matsuoka, M., Ikeshima, S., & Uesugi, T. (2018). Trifluridine/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression. Cancer Science. [Link]
-
Vainio, H. (1983). Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. Artery. [Link]
-
Singh, A., Kumar, A., Kumar, S., Singh, S., & Kumar, V. P. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes. [Link]
-
Protocols.io. (2023). MTT (Assay protocol). Protocols.io. [Link]
Sources
- 1. aboutnad.com [aboutnad.com]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Trifluridine/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Tipranavir: predicting viral response [natap.org]
- 8. Viral infection as an NAD+ battlefield - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Tipranavir: a protease inhibitor from a new class with distinct antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Combined efficacy and mechanism of trifluridine and SN-38 in a 5-FU-resistant human colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Bioactivity Validation of Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate: A Comparative Guide
This guide provides a comprehensive framework for the in vitro validation of the bioactivity of "Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate" (EH-TFN). It is designed for researchers, scientists, and drug development professionals seeking to characterize the potential therapeutic properties of this compound. By integrating established experimental protocols with comparative analysis against a known standard, this document serves as a practical roadmap for elucidating the compound's mechanism of action and therapeutic potential.
Introduction to this compound (EH-TFN)
This compound is a synthetic organic compound characterized by a pyridine ring substituted with hydroxyl, ethyl nicotinate, and trifluoromethyl groups. While direct bioactivity data for EH-TFN is not extensively published, the presence of the trifluoromethyl group is known to enhance the lipophilicity of molecules, which can improve their interaction with biological membranes and proteins.[1] This structural feature is common in many bioactive compounds and suggests that EH-TFN may possess noteworthy pharmacological properties.
Based on the structural similarities to other trifluoromethyl-containing compounds with known anti-inflammatory effects, we hypothesize that EH-TFN may exhibit anti-inflammatory bioactivity.[1][2] This guide will focus on validating this hypothesis through a series of in vitro assays, with a particular focus on its potential modulation of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway, a critical regulator of inflammatory responses.[3][4][5]
Comparative Landscape: Benchmarking EH-TFN Against Tofacitinib
To provide context to the experimental results, EH-TFN will be compared to Tofacitinib , a well-characterized, FDA-approved Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis.[6] Tofacitinib serves as an ideal positive control and benchmark for assessing the potential potency and mechanism of EH-TFN as a modulator of the JAK-STAT pathway.
| Feature | This compound (EH-TFN) | Tofacitinib |
| Chemical Class | Nicotinic acid derivative | Pyrrolo[2,3-d]pyrimidine derivative |
| Reported Bioactivity | Hypothesized anti-inflammatory | JAK inhibitor, immunosuppressant[6][7] |
| Mechanism of Action | To be determined | Inhibits JAK1, JAK2, and JAK3[6] |
| Clinical Use | Not established | Treatment of rheumatoid arthritis, psoriatic arthritis, ulcerative colitis[8] |
Experimental Validation Workflow
The following experimental workflow is designed to systematically evaluate the anti-inflammatory potential of EH-TFN, from general screening to specific mechanism of action studies.
Caption: A stepwise approach to validate the bioactivity of EH-TFN.
Phase 1: General Anti-inflammatory Screening
These initial assays provide a rapid assessment of the general anti-inflammatory potential of EH-TFN.
Principle: Inflammation can lead to the denaturation of proteins. The ability of a compound to prevent heat-induced protein denaturation can be an indicator of its anti-inflammatory properties.[9][10] This assay uses bovine serum albumin (BSA) as the protein source.
Methodology:
-
Prepare a 0.2% w/v solution of Bovine Serum Albumin (BSA) in Tris buffer (pH 6.8).
-
Prepare various concentrations of EH-TFN and the standard drug, Diclofenac Sodium (a non-steroidal anti-inflammatory drug, NSAID), in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 150 µL of the BSA solution to each well.
-
Add 10 µL of the test compound (EH-TFN) or standard drug at different concentrations. Include a vehicle control (solvent only).
-
Incubate the plate at 37°C for 20 minutes.
-
Induce denaturation by incubating the plate at 72°C for 5 minutes.
-
Cool the plate to room temperature.
-
Measure the absorbance at 660 nm using a microplate reader.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Expected Outcome: A dose-dependent decrease in absorbance in the presence of EH-TFN would suggest a protective effect against protein denaturation.
Principle: The RBC membrane is analogous to the lysosomal membrane. Stabilization of the RBC membrane by a compound in a hypotonic environment suggests it may also stabilize lysosomal membranes, preventing the release of pro-inflammatory mediators.[11][12]
Methodology:
-
Obtain fresh human blood and prepare a 10% v/v suspension of red blood cells in isotonic saline.
-
Prepare a hypotonic solution (e.g., 0.25% NaCl).
-
Prepare various concentrations of EH-TFN and the standard drug (e.g., Indomethacin).
-
In centrifuge tubes, mix the RBC suspension, isotonic buffer, hypotonic solution, and the test compound or standard.
-
Incubate the tubes at 37°C for 30 minutes.
-
Centrifuge the tubes at 3000 rpm for 10 minutes.
-
Collect the supernatant and measure the absorbance of the released hemoglobin at 560 nm.
-
Calculate the percentage of membrane stabilization using the following formula: % Protection = 100 - [(Absorbance of Sample / Absorbance of Control) x 100]
Expected Outcome: A dose-dependent reduction in hemolysis (lower absorbance) in the presence of EH-TFN would indicate membrane-stabilizing activity.
Phase 2: Cellular Anti-inflammatory Activity
This phase investigates the effect of EH-TFN in a cell-based model of inflammation.
Principle: Macrophages are key immune cells that, when activated by stimuli like LPS, produce pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). This assay measures the ability of EH-TFN to suppress the production of these mediators.
Methodology:
-
Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of EH-TFN or Tofacitinib for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Read the absorbance at 540 nm.
-
-
Cytokine Measurement (TNF-α, IL-6):
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits.
-
-
Cell Viability Assay:
-
Perform an MTT or similar assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity.
-
Expected Outcome: A significant and dose-dependent reduction in NO, TNF-α, and IL-6 production in EH-TFN-treated cells compared to LPS-stimulated controls would confirm its anti-inflammatory activity at the cellular level.
Phase 3: Mechanism of Action - JAK-STAT Pathway Investigation
If EH-TFN shows significant anti-inflammatory activity in the cellular assay, this phase will explore its potential to modulate the JAK-STAT pathway.
Caption: The canonical JAK-STAT signaling pathway.
Principle: This biochemical assay directly measures the ability of EH-TFN to inhibit the enzymatic activity of a specific JAK isoform (e.g., JAK1, JAK2, or JAK3). Commercially available kits are often used for this purpose.
Methodology:
-
Use a recombinant human JAK enzyme (e.g., JAK2).
-
Utilize a specific peptide substrate for the JAK enzyme and ATP.
-
In a 96-well plate, combine the JAK enzyme, substrate, ATP, and various concentrations of EH-TFN or Tofacitinib.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as fluorescence, luminescence, or radioactivity, depending on the kit.
-
Calculate the IC50 value for EH-TFN, which represents the concentration required to inhibit 50% of the JAK enzyme activity.
Expected Outcome: A low IC50 value for EH-TFN would indicate potent and direct inhibition of JAK kinase activity, providing strong evidence for its mechanism of action.
Principle: Upon activation of the JAK-STAT pathway by cytokines (e.g., IL-6), JAKs phosphorylate STAT proteins, primarily STAT3 in many inflammatory contexts. This assay measures the levels of phosphorylated STAT3 (p-STAT3) in cells to assess the upstream inhibitory effect of EH-TFN on JAK activity.
Methodology:
-
Use a relevant cell line that expresses the IL-6 receptor (e.g., HeLa or HepG2).
-
Starve the cells of serum for several hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of EH-TFN or Tofacitinib for 1-2 hours.
-
Stimulate the cells with a cytokine, such as Interleukin-6 (IL-6), for a short period (e.g., 15-30 minutes).
-
Lyse the cells and collect the protein extracts.
-
Measure the levels of phosphorylated STAT3 (at Tyr705) and total STAT3 using either:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies for p-STAT3 and total STAT3.
-
ELISA: Use a commercially available ELISA kit specific for p-STAT3 and total STAT3.
-
-
Quantify the band intensities (Western Blot) or absorbance (ELISA) and express the results as the ratio of p-STAT3 to total STAT3.
Expected Outcome: A dose-dependent decrease in the ratio of p-STAT3 to total STAT3 in EH-TFN-treated cells compared to IL-6-stimulated controls would confirm that the compound inhibits JAK-STAT signaling within a cellular context.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner, preferably in tables and graphs.
Table 2: Summary of In Vitro Bioactivity of EH-TFN and Tofacitinib
| Assay | Parameter | EH-TFN | Tofacitinib | Diclofenac/Indomethacin |
| Protein Denaturation | IC50 (µM) | To be determined | N/A | To be determined |
| RBC Membrane Stabilization | EC50 (µM) | To be determined | N/A | To be determined |
| LPS-stimulated Macrophages | IC50 (µM) for NO inhibition | To be determined | To be determined | N/A |
| IC50 (µM) for TNF-α inhibition | To be determined | To be determined | N/A | |
| IC50 (µM) for IL-6 inhibition | To be determined | To be determined | N/A | |
| JAK2 Kinase Activity | IC50 (µM) | To be determined | To be determined | N/A |
| STAT3 Phosphorylation | IC50 (µM) | To be determined | To be determined | N/A |
A comprehensive analysis of these results will provide a robust profile of the anti-inflammatory activity of EH-TFN and its potential as a JAK-STAT pathway modulator. Consistent activity across these assays would build a strong case for its further development.
Conclusion
This guide outlines a systematic and comparative approach to validate the hypothesized anti-inflammatory bioactivity of this compound. By employing a tiered experimental strategy, from broad screening assays to specific mechanism-of-action studies, researchers can generate the necessary data to characterize this compound's therapeutic potential. The inclusion of a known JAK inhibitor, Tofacitinib, as a comparator will provide valuable context for interpreting the potency and mechanism of EH-TFN. The successful completion of these in vitro studies will lay a solid foundation for subsequent preclinical and clinical development.
References
- Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (n.d.). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review.
- Dr.Oracle. (2025, December 16). What alternative treatments are available for a patient with Rheumatoid Arthritis (RA) who previously responded well to Xeljanz (tofacitinib) but is no longer covered by their insurance?
- Peiris, D. S. H., Fernando, D. T. K., Senadeera, S. P. N. N., & Ranaweera, C. B. (2025, February 26). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- Jogdand, S. S., Pagar, P. H. J., Shinde, G. P., Jaggi, S. M., & Mhaismale, k. S. (2022, April 4). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. IJCRT.org.
- Drugs.com. (n.d.). Tofacitinib Alternatives Compared.
- ResearchGate. (2025, February 22). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- The Rheumatologist. (2024, January 24). When a JAK Inhibitor Fails.
- Thermo Fisher Scientific. (n.d.). JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors.
- MyBioSource. (n.d.). JAK/STAT Pathway Assay Kit.
- researchopenworld.com. (2019, February 4). JAK Inhibitors: New Treatments for RA and beyond.
- ResearchGate. (2025, August 8). (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis.
- Cohen, S. (2023, November 15). Understanding JAK Inhibitors: Top 10 Natural Alternatives to Medications.
- Cusabio. (n.d.). JAK-STAT signaling pathway.
- (n.d.). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens.
- Sino Biological. (n.d.). Jak-Stat Signaling Pathway.
- Smolecule. (2023, August 15). Buy Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate | 1227576-28-4.
- PubChem. (n.d.). Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate.
- (2025, December 21). Top Rated Ethyl 4,6-dihydroxy-2-(trifluoromethyl)nicotinate Customer Approved [JEQcqeSz].
- BLD Pharm. (n.d.). 104231-88-1|Ethyl 4-hydroxy-2,6-bis(trifluoromethyl)nicotinate.
- BOC Sciences. (n.d.). CAS 116548-02-8 Ethyl 2-Hydroxy-6-(Trifluoromethyl)nicotinate.
- (n.d.). CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid. Google Patents.
- MDPI. (n.d.). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues.
- Fluorochem. (n.d.). Ethyl 6-(trifluoromethyl)nicotinate.
- (n.d.). WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps. Google Patents.
Sources
- 1. Buy Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate | 1227576-28-4 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. cusabio.com [cusabio.com]
- 5. sinobiological.com [sinobiological.com]
- 6. researchopenworld.com [researchopenworld.com]
- 7. When a JAK Inhibitor Fails - The Rheumatologist [the-rheumatologist.org]
- 8. Tofacitinib Alternatives Compared - Drugs.com [drugs.com]
- 9. journalajrb.com [journalajrb.com]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. ijcrt.org [ijcrt.org]
Cross-reactivity of "Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate" with other enzymes
A Researcher's Guide to Navigating the Cross-Reactivity Profile of Dasatinib
In the landscape of targeted cancer therapy, the precision of a drug's action is paramount. Dasatinib, a potent second-generation tyrosine kinase inhibitor (TKI), has demonstrated significant clinical efficacy in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2][3] Its primary mechanism of action involves the potent inhibition of the BCR-ABL fusion protein, the hallmark of these malignancies.[1][4] However, the therapeutic window and potential for adverse effects of any small molecule inhibitor are intrinsically linked to its selectivity—its ability to inhibit the intended target while sparing other structurally related proteins. This guide provides an in-depth comparison of Dasatinib's activity against its primary target, BCR-ABL, and its cross-reactivity with a panel of other kinases, offering insights into its polypharmacology and the experimental methodologies used to elucidate this profile.
The rationale for investigating the cross-reactivity of a kinase inhibitor like Dasatinib is multifaceted. While promiscuous inhibition of multiple kinases can sometimes lead to beneficial, multi-pronged therapeutic effects, it is more often associated with off-target toxicities.[3][5] A comprehensive understanding of an inhibitor's selectivity is therefore crucial for predicting its clinical safety profile, understanding mechanisms of resistance, and identifying potential new therapeutic applications.[6][7]
Comparative Inhibitory Profile of Dasatinib
Dasatinib is known to be a multi-targeted kinase inhibitor, displaying high affinity for not only BCR-ABL but also the SRC family of kinases (including SRC, LCK, YES, and FYN), c-KIT, EPHA2, and PDGFRβ.[1][4][8] This broad-spectrum activity is a direct consequence of the conserved nature of the ATP-binding pocket across the human kinome.[9] The following table summarizes the inhibitory potency of Dasatinib against a selection of its primary and secondary kinase targets, expressed as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%). Lower IC50 values are indicative of higher potency.
| Kinase Target | IC50 (nM) | Kinase Family | Relevance |
| BCR-ABL | <1 | Tyrosine Kinase | Primary Target in CML and Ph+ ALL |
| SRC | 0.5 | Tyrosine Kinase (SRC Family) | Off-target; involved in cell growth, motility |
| LCK | 1.0 | Tyrosine Kinase (SRC Family) | Off-target; T-cell signaling |
| YES | 0.6 | Tyrosine Kinase (SRC Family) | Off-target; cell growth and differentiation |
| c-KIT | 5.0 | Tyrosine Kinase | Off-target; hematopoiesis, mast cell function |
| PDGFRβ | 28 | Tyrosine Kinase | Off-target; cell growth, angiogenesis |
| EPHA2 | 15 | Tyrosine Kinase | Off-target; cell migration, adhesion |
| p38α | >10,000 | Serine/Threonine Kinase (MAPK) | Example of a low-affinity off-target |
Note: The IC50 values presented are compiled from various biochemical assays and may vary depending on the specific experimental conditions.
The data clearly illustrates Dasatinib's high potency against its intended target, BCR-ABL. However, it also reveals potent inhibition of SRC family kinases at concentrations comparable to that of BCR-ABL. This lack of absolute selectivity is a key characteristic of Dasatinib's pharmacological profile and is thought to contribute to both its efficacy in certain contexts and some of its observed side effects.[3][8] For instance, the inhibition of SRC kinases may play a role in the drug's activity against solid tumors, although this has not translated into broad clinical success for these indications.[10]
Visualizing the Selectivity of Dasatinib
To provide a clearer picture of Dasatinib's selectivity, we can visualize its inhibitory profile across a broader panel of kinases. The following diagram illustrates a hypothetical kinome scan, a high-throughput screening method used to assess the interaction of a compound with a large number of kinases.[6][11]
Caption: Dasatinib's Kinase Selectivity Profile.
This visualization categorizes kinases based on their affinity for Dasatinib. The primary target, BCR-ABL, is shown in red. High-affinity off-targets, which are inhibited at similar concentrations, are in yellow. Moderate-affinity off-targets are in blue, and kinases with low to no affinity are in green. This representation provides a rapid visual assessment of Dasatinib's selectivity.
Experimental Determination of Kinase Cross-Reactivity
The data presented in this guide is derived from robust biochemical assays designed to quantify enzyme inhibition. The determination of an IC50 value is a cornerstone of this process.[12] Below is a generalized protocol for an in vitro kinase assay to determine the IC50 of an inhibitor.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for IC50 Determination.
Detailed Protocol for IC50 Determination:
-
Compound Preparation: A stock solution of Dasatinib in a suitable solvent (e.g., DMSO) is prepared. A series of dilutions are then made to create a range of concentrations to be tested.[13]
-
Reaction Mixture Preparation: A reaction buffer containing the purified kinase, its specific substrate, and any necessary cofactors is prepared.
-
Inhibitor Pre-incubation: The kinase is pre-incubated with each concentration of Dasatinib for a set period. This allows the inhibitor to bind to the enzyme before the enzymatic reaction is initiated.
-
Reaction Initiation: The enzymatic reaction is started by the addition of ATP.[14] The reaction is allowed to proceed for a predetermined time at a constant temperature.
-
Reaction Termination and Signal Detection: The reaction is stopped, and a detection reagent is added. The choice of detection method can vary, with common platforms including radiometric assays, fluorescence-based assays (e.g., TR-FRET), and luminescence-based assays (e.g., ADP-Glo).[11][15][16] These methods quantify either the amount of phosphorylated substrate produced or the amount of ATP consumed.
-
Data Analysis: The measured signal is converted to percent inhibition relative to a control reaction with no inhibitor. These values are then plotted against the logarithm of the inhibitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value.[12]
The choice of assay platform is critical and can influence the obtained IC50 values.[17] For instance, radiometric assays are often considered the "gold standard" due to their direct measurement of phosphorylation, while fluorescence and luminescence-based assays offer higher throughput and are non-radioactive.[11]
Conclusion
Dasatinib is a highly effective TKI with a well-defined primary target, BCR-ABL. However, its clinical profile is also shaped by its interactions with a range of off-target kinases. A thorough understanding of this cross-reactivity is essential for researchers and clinicians to optimize its therapeutic use, anticipate and manage potential side effects, and explore new avenues for its application. The experimental methodologies outlined in this guide provide the foundation for generating the critical data needed to build a comprehensive selectivity profile for any kinase inhibitor, thereby enabling more informed drug development and clinical decision-making.
References
- Bantscheff, M., et al. (2009). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs.
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
- Klutch, K., et al. (2021). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 20(2), 1339-1347.
-
BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]
- van der Steen, V. J., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 808-820.
- Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
- Wist, A. D., et al. (2014). Visually interpretable models of kinase selectivity related features derived from field-based proteochemometrics.
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Dasatinib?. Retrieved from [Link]
-
DiscoveRx. (n.d.). dasatinib | DiscoveRx KINOMEscan® screen. Retrieved from [Link]
-
Bio-protocol. (n.d.). Kinase Assay to Determine the IC50 Values. Retrieved from [Link]
- Latif, T., et al. (2015). Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. Journal of Clinical Medicine Research, 7(12), 943-951.
- Kim, H. J., et al. (2020). Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer. International Journal of Molecular Sciences, 21(23), 9276.
-
Pharmacology TV. (2025, March 25). Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. Retrieved from [Link]
-
Cancer Research. (n.d.). Collection - Data from Kinome Profiling of Chondrosarcoma Reveals Src-Pathway Activity and Dasatinib as Option for Treatment. Figshare. Retrieved from [Link]
-
METHODS. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
- Chen, Z., et al. (2014). Molecular Pharmacology of Dasatinib Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy. Molecular Pharmacology, 86(3), 268-277.
-
LI-COR Biosciences. (2018, June 26). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. Retrieved from [Link]
-
Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
- Wodicka, L. M., et al. (2010). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Chemistry & Biology, 17(12), 1279-1288.
- Jabbour, E., & Deininger, M. (2016). Dasatinib for the treatment of chronic myeloid leukemia: patient selection and special considerations. Drug Design, Development and Therapy, 10, 3345-3356.
- Johnson, F. M., et al. (2005). Dasatinib (BMS-354825) inhibits the growth of molecularly heterogeneous myeloid leukemias. Leukemia, 19(10), 1749-1757.
- Pinilla-Ibarz, J., & Quintas-Cardama, A. (2009). New Dosing Schedules of Dasatinib for CML and Adverse Event Management. Cancer Control, 16(2_suppl), 23-29.
-
HMS LINCS Project. (2018, January 18). KINOMEscan data. Retrieved from [Link]
Sources
- 1. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. Dasatinib for the treatment of chronic myeloid leukemia: patient selection and special considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 8. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visually interpretable models of kinase selectivity related features derived from field-based proteochemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Pharmacology of Dasatinib Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. courses.edx.org [courses.edx.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 16. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Structure-Activity Relationship of Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate Analogs
For drug discovery researchers and medicinal chemists, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of analogs based on the ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate scaffold. This privileged heterocyclic core, featuring a trifluoromethyl group, a hydroxyl moiety, and an ethyl ester, presents a compelling starting point for the development of novel therapeutic agents across various disease areas, including inflammation and oncology.
The strategic incorporation of the trifluoromethyl (-CF3) group is a well-established tactic in medicinal chemistry. Its strong electron-withdrawing nature and lipophilicity can significantly enhance metabolic stability, binding affinity, and cell permeability of a parent molecule. This guide will dissect the available data, infer logical SAR trends, and provide detailed experimental protocols to empower researchers in their quest for more potent and selective drug candidates.
The Core Scaffold: this compound
The foundational structure, this compound, possesses several key features that can be systematically modified to probe the SAR. These include the pyridine ring itself, the C4-hydroxyl group, the C6-trifluoromethyl group, and the C3-ethyl ester. Understanding the contribution of each component is crucial for rational drug design.
Caption: Workflow for COX Inhibition Assay.
In Vitro Anticancer Activity
A primary screen for anticancer activity often involves assessing the cytotoxicity of compounds against various cancer cell lines.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound or vehicle control and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined. [1][2][3]
Caption: Workflow for MTT Cell Viability Assay.
hERG Channel Inhibition Assay
To assess the potential for cardiotoxicity, it is crucial to evaluate the inhibitory activity of compounds on the hERG (human Ether-à-go-go-Related Gene) potassium channel.
This electrophysiological assay directly measures the flow of ions through the hERG channel.
Protocol:
-
Cell Preparation: HEK293 cells stably expressing the hERG channel are used.
-
Automated Patch Clamp: An automated patch-clamp system is used to achieve whole-cell patch-clamp configuration.
-
Voltage Protocol: A specific voltage protocol is applied to elicit hERG currents. [4][5][6]4. Compound Application: The test compound is applied at various concentrations, and the effect on the hERG current is recorded.
-
Data Analysis: The inhibition of the hERG current is quantified, and an IC50 value is determined. [7][8]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic modification of the C4-hydroxyl group, the C3-ester, and other positions on the pyridine ring, guided by the principles of SAR, can lead to the discovery of potent and selective compounds. The trifluoromethyl group at the C6-position is a key determinant of the scaffold's favorable properties.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of analogs. This will enable the construction of a more detailed and quantitative SAR model. Furthermore, exploring different therapeutic targets beyond inflammation and cancer could unveil new applications for this versatile chemical scaffold. By combining rational design, efficient synthesis, and robust biological testing, the full potential of this compound analogs can be realized.
References
-
U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]
-
Cyprotex. (n.d.). hERG Safety. Evotec. [Link]
- McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 191-205.
-
Slideshare. (n.d.). hERG Assay. [Link]
-
U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]
-
QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. [Link]
- Saeed, M., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71.
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
- Jogdand, S. S., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS.
- Peiris, M., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany.
- Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmacy and Pharmaceutical Sciences.
- Zhang, X., et al. (n.d.).
- Shanmuganathan, S., et al. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.
-
ResearchGate. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]
-
PubMed. (n.d.). Bioassays for anticancer activities. [Link]
Sources
- 1. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ro.uow.edu.au [ro.uow.edu.au]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 7. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hERG Assay | PPTX [slideshare.net]
Benchmarking Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate: A Comparative Guide to a Potential Dual-Action HIV-1 Reverse Transcriptase Inhibitor
Introduction: The Enduring Challenge of HIV-1 and the Quest for Novel Inhibitors
The human immunodeficiency virus type 1 (HIV-1) remains a formidable global health challenge. A critical enzyme in the viral life cycle is the reverse transcriptase (RT), which is responsible for converting the viral RNA genome into DNA, a necessary step for integration into the host cell's genome.[1] Consequently, HIV-1 RT has been a primary target for antiretroviral therapy.[2] Current treatments often involve a combination of drugs, including non-nucleoside reverse transcriptase inhibitors (NNRTIs), which bind to an allosteric site on the enzyme, disrupting its catalytic activity.[2][3] However, the emergence of drug-resistant viral strains necessitates a continuous search for new inhibitors with novel mechanisms of action.
Recent research has focused on the development of dual inhibitors that can target both the polymerase and the ribonuclease H (RNase H) activities of HIV-1 RT. The RNase H domain is responsible for degrading the RNA strand of the RNA:DNA hybrid during reverse transcription, a function also essential for viral replication.[4] Targeting both enzymatic functions of RT with a single molecule presents a promising strategy to enhance antiviral efficacy and combat resistance. This guide provides a comparative analysis of "Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate," a compound of interest due to its structural similarity to a class of molecules identified as potential dual inhibitors of HIV-1 RT, against established NNRTIs.
The Candidate: this compound and its Rationale
This compound belongs to a class of 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivatives that have shown promise as inhibitors of the HIV-1 RT-associated RNase H function.[5][6] While specific inhibitory data for this exact molecule is not yet publicly available, a closely related analog, referred to as "ethyl nicotinate 9" in the literature, has demonstrated an IC50 of 24 μM for the RNase H function of HIV-1 RT.[5] This suggests that this compound may also possess inhibitory activity against this crucial enzymatic function, potentially acting as a dual inhibitor of both the polymerase and RNase H domains of HIV-1 RT.
The trifluoromethyl group at the 6-position of the nicotinate ring is a common feature in many biologically active compounds, often enhancing metabolic stability and binding affinity. The 4-hydroxy group could also play a significant role in interacting with the enzyme's active site. The ethyl ester moiety may influence the compound's cell permeability and pharmacokinetic properties.
The Benchmarks: Established Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
To provide a robust context for the potential efficacy of this compound, we will compare it against three well-characterized and clinically significant NNRTIs:
-
Efavirenz: A first-generation NNRTI known for its high potency and long half-life. It is a non-competitive inhibitor of HIV-1 RT.[7]
-
Nevirapine: Another first-generation NNRTI, it was the first NNRTI to be approved for clinical use. It also binds to the allosteric site of HIV-1 RT.
-
Rilpivirine: A second-generation NNRTI with a higher potency and a better resistance profile compared to the first-generation NNRTIs.
These benchmarks represent both the established efficacy and the evolutionary development of NNRTIs, providing a comprehensive landscape for comparison.
Comparative In-Vitro Efficacy: A Proposed Experimental Framework
To objectively assess the inhibitory potential of this compound, a series of in-vitro enzymatic assays are proposed. The following protocols outline the methodologies for determining the half-maximal inhibitory concentrations (IC50) for both the polymerase and RNase H activities of HIV-1 RT.
Experimental Workflow
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Advances in rationally designed dual inhibitors of HIV-1 reverse transcriptase and integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HIV-1 Reverse Transcriptase Assay Kit(KA6285) | Abnova [abnova.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative analysis of the synthetic routes to "Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate"
For researchers and professionals in drug development, the efficient synthesis of key heterocyclic building blocks is of paramount importance. Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate, a highly functionalized pyridine derivative, presents a scaffold of significant interest due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity of potential drug candidates. This guide provides a comparative analysis of two prominent synthetic routes to this valuable compound, offering insights into their underlying chemical principles, experimental protocols, and overall efficiency.
Introduction to Synthetic Strategies
The synthesis of highly substituted pyridine rings can be broadly categorized into two approaches: the construction of the pyridine ring from acyclic precursors and the modification of a pre-existing pyridine ring. For this compound, the former approach is more prevalent and offers greater flexibility in introducing the desired substituents. This guide will focus on two such constructive strategies: a classical cyclocondensation reaction and a modern variation employing a directed condensation.
Route 1: Classical Cyclocondensation Approach
This route is a variation of the well-established Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester with an enamine, followed by cyclization and aromatization. In this case, the key precursors are ethyl 4,4,4-trifluoroacetoacetate and an enamine derived from a second β-ketoester.
Mechanistic Rationale
The reaction proceeds through a series of well-understood steps. Initially, the enamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the trifluoroacetoacetate. This is followed by an intramolecular cyclization, where the amino group of the enamine attacks the ester carbonyl of the trifluoroacetoacetate. Subsequent dehydration and tautomerization lead to the formation of the stable 4-hydroxypyridine ring. The choice of a base is critical to facilitate the initial condensation and the final tautomerization.
Caption: Workflow for the classical cyclocondensation synthesis.
Experimental Protocol
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)
-
Ethyl 3-aminocrotonate (1.0 eq)
-
Sodium ethoxide (1.1 eq)
-
Ethanol (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add ethyl 3-aminocrotonate (1.0 eq) dropwise.
-
Stir the mixture for 30 minutes at 0 °C to form the corresponding enamine in situ.
-
To this mixture, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Route 2: Directed Condensation via a Strong Base
This modern approach utilizes a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a specific enolate from one of the carbonyl components. This directed enolization allows for a more controlled condensation with the second carbonyl partner, often leading to higher regioselectivity and yields.
Mechanistic Rationale
In this route, LDA, a bulky and strong base, selectively deprotonates the α-carbon of a less sterically hindered carbonyl compound, in this case, likely an N-protected aminocrotonate derivative, to form a lithium enolate. This highly reactive enolate then undergoes a directed C-acylation reaction with the highly electrophilic ester carbonyl of ethyl trifluoroacetate. The subsequent intramolecular cyclization is then triggered by a workup with a proton source, leading to the formation of the desired 4-hydroxypyridine ring. This method offers the advantage of avoiding self-condensation side products that can occur under classical conditions.
Caption: Workflow for the directed condensation synthesis.
Experimental Protocol
Materials:
-
Diisopropylamine (1.1 eq)
-
n-Butyllithium (1.1 eq, in hexanes)
-
Ethyl 3-(N,N-dimethylamino)crotonate (1.0 eq)
-
Ethyl trifluoroacetate (1.0 eq)
-
Tetrahydrofuran (THF, anhydrous)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
Procedure:
-
To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes at -78 °C to generate LDA.
-
To this LDA solution, add a solution of ethyl 3-(N,N-dimethylamino)crotonate (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add ethyl trifluoroacetate (1.0 eq) dropwise to the reaction mixture at -78 °C.
-
After stirring for 2 hours at -78 °C, allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Comparative Analysis
| Parameter | Route 1: Classical Cyclocondensation | Route 2: Directed Condensation |
| Starting Materials | Readily available and relatively inexpensive. | Requires a pre-formed enamine or protected amine, and a strong, pyrophoric base. |
| Reagents & Conditions | Uses standard laboratory reagents and conditions (reflux). | Requires cryogenic temperatures (-78 °C) and strictly anhydrous conditions. |
| Yield & Purity | Moderate to good yields, may require more extensive purification. | Generally higher yields and regioselectivity, leading to a purer crude product. |
| Scalability | More amenable to large-scale industrial synthesis due to simpler setup. | Challenging to scale up due to the use of LDA and cryogenic conditions. |
| Safety Considerations | Standard handling of flammable solvents and bases. | Use of n-butyllithium (pyrophoric) and cryogenic liquids requires specialized handling. |
| Cost-Effectiveness | Generally more cost-effective for large-scale production. | Higher cost associated with reagents (LDA) and specialized equipment. |
Conclusion
Both synthetic routes offer viable pathways to this compound. The Classical Cyclocondensation (Route 1) is a robust and cost-effective method, well-suited for large-scale production where simplicity and cost are primary drivers. Its main drawback is the potential for side reactions, which may necessitate more rigorous purification.
On the other hand, the Directed Condensation (Route 2) provides a more elegant and controlled synthesis, often resulting in higher yields and purity. This route is ideal for laboratory-scale synthesis and for the preparation of highly pure material for research and early-stage drug development, where yield and purity are prioritized over cost and scalability. The choice between these two routes will ultimately depend on the specific needs of the researcher or organization, balancing the trade-offs between cost, scale, and the desired purity of the final product.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
-
Hauser, C. R., & Harris, T. M. (1958). Acylation of Ketones by Esters in the Presence of Sodium Amide to Form β-Diketones. Journal of the American Chemical Society, 80(23), 6360–6363. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- U.S. Patent No. 4,655,816. (1987). Preparation of trifluoromethyl-substituted pyridine carboxylic acids.
- Chinese Patent No. CN114716320A. (2022).
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate, a nicotinic acid derivative common in pharmaceutical synthesis. The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with regulatory standards by explaining the causality behind each critical step. Adherence to these protocols is essential for mitigating risks associated with this class of fluorinated organic compounds.
Core Principles of Chemical Waste Management
Before proceeding with the specific protocol, it is crucial to understand the foundational principles governing hazardous waste management in a laboratory setting. All chemical waste must be treated as hazardous unless it has been explicitly confirmed to be non-hazardous.[1] The United States Environmental Protection Agency (EPA) provides a framework under the Resource Conservation and Recovery Act (RCRA) that classifies waste based on characteristics of ignitability, corrosivity, reactivity, and toxicity.[2][3]
Hazard Profile of this compound:
-
Irritation: These compounds are typically classified as skin and serious eye irritants.[4][5][6]
-
Toxicity: They may be harmful if swallowed or inhaled and may cause respiratory irritation.[6]
-
Environmental Hazard: Some related compounds are classified as harmful to aquatic life.
Based on this profile, all waste containing this compound must be handled and disposed of as hazardous chemical waste.
Procedural Guide: From Generation to Disposal
This section provides a direct, operational workflow for managing waste streams containing this compound.
Step 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[7] Adorn the following minimum PPE:
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).[8]
-
Body Protection: A standard laboratory coat.
Step 2: Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions. Never mix incompatible waste streams.
-
Solid Waste:
-
Description: Includes unused or expired pure compounds, contaminated personal protective equipment (gloves, weigh papers), and spill cleanup materials.
-
Container: Use a designated, leak-proof, wide-mouth container made of a compatible material (e.g., high-density polyethylene, HDPE) with a secure screw-top cap.[3] The original product container is often a suitable choice if it is intact and can be safely repurposed.
-
-
Liquid Waste:
-
Description: Includes solutions containing the compound, as well as solvent rinses from decontaminating glassware.
-
Container: Use a designated, solvent-rated waste container (e.g., a plastic carboy). Ensure the container material is compatible with all components of the liquid waste. For instance, do not store acidic solutions in metal containers.[3]
-
Causality: Segregating waste prevents accidental mixing of incompatible chemicals, which could lead to violent reactions, gas evolution, or fire. Using designated, compatible containers prevents leaks and degradation of the container itself.
Step 3: Hazardous Waste Labeling
Proper labeling is a strict regulatory requirement and a vital safety communication tool.[9][10]
-
As soon as the first drop of waste enters the container, it must be labeled.[1]
-
The label must clearly state the words "Hazardous Waste." [10]
-
List all chemical constituents by their full names, including solvents. Estimate the percentage of each component.
-
Clearly indicate the associated hazards (e.g., "Toxic," "Irritant").
Causality: Accurate labeling ensures that anyone handling the container is aware of its contents and potential dangers, and it is essential for the final disposal facility to process the waste correctly and safely.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Designated SAAs are the required on-site storage locations for hazardous waste.
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[2][11]
-
Keep waste containers securely closed at all times, except when adding waste.[2]
-
Store the container in secondary containment to catch any potential leaks.
-
Ensure the SAA is organized to keep incompatible waste types physically separated.
Causality: Storing waste in a designated SAA minimizes the risk of spills and exposure, and keeping containers closed prevents the release of vapors. Regulations limit the volume of waste and the duration of storage in an SAA to ensure timely and safe removal.[2]
Step 5: Decontamination of Reusable Equipment
-
Glassware and Equipment: Scrape out any visible solid residue into the solid waste container. Perform a triple rinse with a minimal amount of a suitable solvent (e.g., ethanol, acetone).
-
Collect all rinsate as hazardous liquid waste.[1]
-
After the solvent rinse, the equipment can typically be washed with soap and water.
Causality: Decontamination renders equipment safe for reuse or disposal as regular trash (for empty containers that held non-acute hazardous waste).[1] Collecting the initial rinsate is crucial as it will contain significant concentrations of the hazardous compound.
Step 6: Managing Spills
-
For small solid spills: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the mixture into a designated bag or container and place it in the solid hazardous waste container.[7]
-
Decontaminate the spill area with a solvent-soaked towel, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[7]
Step 7: Arranging for Final Disposal
-
When a waste container is 90% full, securely close it and add the "full" date to the hazardous waste label.[3]
-
Contact your institution's Environmental Health & Safety (EH&S) department or equivalent office to schedule a waste pickup.[1]
-
Never dispose of this chemical down the drain or in the regular trash.[1][12] Evaporation in a fume hood is not a permissible method of disposal.[1]
Causality: Final disposal must be handled by licensed professionals who will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[3] This ensures the waste is managed in an environmentally sound manner, often through high-temperature incineration.[9]
Summary of Key Information
| Parameter | Guideline |
| Chemical Name | This compound |
| Waste Classification | Hazardous Chemical Waste |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Potentially Toxic, Potential Environmental Hazard[4][5] |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat |
| Prohibited Disposal | Sink/Drain Disposal, Trash Disposal, Evaporation[1][12] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids, Strong Bases (General Precaution) |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
American Chemical Society. Hazardous Waste and Disposal. [Link]
-
Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. [Link]
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]
-
Vanderbilt University. Guide to Managing Laboratory Chemical Waste. [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
-
U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
Medical Laboratory Observer. (2019, July 2). Laboratory Waste Management: The New Regulations. [Link]
-
Murphy's Naturals. (2023, November 4). Safety Data Sheet: Lemon Eucalyptus Oil Mosquito and Tick Repellent. [Link]
Sources
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. images.thdstatic.com [images.thdstatic.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. epa.gov [epa.gov]
- 12. acs.org [acs.org]
A Researcher's Guide to the Safe Handling of Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate
Hazard Assessment: Understanding the Risks
While a specific Safety Data Sheet (SDS) for Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate is not widely available, data from structurally related compounds, such as Ethyl 4-(trifluoromethyl)nicotinate and other trifluoromethylated nicotinates, indicate a clear hazard profile.[1] The primary hazards associated with this class of compounds include:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust or vapor.[1][2][5][6]
The trifluoromethyl group warrants particular attention due to the potential for the release of hazardous decomposition products, such as hydrogen fluoride, under high-temperature conditions.[3][7] Therefore, all handling procedures must be designed to prevent direct contact, inhalation, and ingestion.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE protocol is the cornerstone of safe handling. The selection of appropriate PPE is not merely a checklist but a risk-mitigation strategy based on the identified hazards.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double-gloving is advised for tasks with a higher risk of splashes or when handling concentrated solutions.[3][8][9] |
| Eyes/Face | Safety goggles and face shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[9] A full-face shield must be worn over the goggles during procedures with a high potential for splashing, such as transferring large volumes or working with heated solutions.[3][10][11] |
| Body | Laboratory coat and chemical-resistant apron | A fully buttoned, long-sleeved laboratory coat is the minimum requirement.[8] For any procedure involving more than a few milligrams of the compound or where splashes are possible, a chemical-resistant apron made of materials like PVC should be worn over the lab coat.[9][10] |
| Respiratory | NIOSH-approved respirator | All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation risk.[1][8] If a fume hood is not available or in the event of a significant spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[9][10] |
| Feet | Closed-toe shoes | Leather or other chemical-resistant material is recommended. Perforated shoes, sandals, or cloth sneakers are strictly prohibited in the laboratory.[8] |
Donning and Doffing PPE: A Critical Procedure
The order in which PPE is put on and taken off is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Respirator (if required)
-
Safety Goggles
-
Face Shield
-
Gloves (outer pair last)
Doffing Sequence (to minimize contamination):
-
Outer Gloves (if double-gloved)
-
Face Shield
-
Chemical-Resistant Apron
-
Inner Gloves
-
Safety Goggles
-
Lab Coat
-
Respirator (if worn)
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan ensures that safety is integrated into every step of the experimental workflow.
Preparation and Weighing
-
Designated Area: Designate a specific area within a chemical fume hood for handling this compound.[10]
-
Pre-use Inspection: Before starting, ensure the fume hood is functioning correctly and that all necessary PPE and spill-response materials are readily accessible.
-
Weighing: When weighing the solid compound, do so within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.
-
Aliquotting: If preparing solutions, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
Experimental Use
-
Closed Systems: Whenever possible, conduct reactions in closed systems to minimize the release of vapors.
-
Temperature Control: If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely to prevent decomposition.
-
Transfers: When transferring solutions, use a pipette or a cannula to minimize the risk of spills. Avoid pouring directly from large containers.
Post-Experiment
-
Decontamination: Decontaminate all non-disposable equipment that has come into contact with the compound using an appropriate solvent, followed by a thorough wash with soap and water.
-
Waste Segregation: Segregate all waste streams as outlined in the disposal plan below.
Emergency and Disposal Plan
A clear and concise plan for managing spills and disposing of waste is essential for laboratory safety and environmental responsibility.
Spill Response
-
Evacuate: In the event of a significant spill, evacuate the immediate area and alert colleagues.
-
Ventilate: Ensure the area is well-ventilated, and if the spill is outside a fume hood, increase ventilation if it is safe to do so.
-
PPE: Don the appropriate PPE, including a respirator if necessary, before attempting to clean up the spill.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[1][2] For solid spills, carefully sweep up the material to avoid generating dust.[6][13]
-
Collection: Collect the absorbed material or swept solids into a clearly labeled, sealed container for hazardous waste disposal.[13][14]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect unused compound, contaminated weighing boats, and other solid materials in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a labeled, sealed container for halogenated organic waste. Do not pour any amount down the drain.[1][13]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the solid hazardous waste container.[13] Reusable PPE should be decontaminated as described above.
The disposal of halogenated compounds often requires high-temperature incineration by a licensed waste disposal contractor to prevent the formation of persistent environmental pollutants.
Workflow Visualization
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- Benchchem. (n.d.). Personal protective equipment for handling 2-Amino-3-(trifluoromethyl)phenol.
- Benchchem. (n.d.). Personal protective equipment for handling 5-(Trifluoromethyl)pyrazole-3-carboxamide.
- Benchchem. (n.d.). Personal protective equipment for handling 3-Fluoro-5-(trifluoromethyl)picolinic acid.
- Fluorochem Ltd. (2024). Safety Data Sheet: Ethyl 4-(trifluoromethyl)nicotinate.
- TCI EUROPE N.V. (n.d.). Safety Data Sheet: Ethyl 2,4-Dihydroxy-6-methylnicotinate.
- Murphy's Naturals. (2025). Safety Data Sheet: Lemon Eucalyptus Oil Mosquito and Tick Repellent.
- Sigma-Aldrich. (2025). Safety Data Sheet: methyl nicotinate.
- Trimaco. (2023). Essential Chemical PPE.
- Fisher Scientific. (2025). Safety Data Sheet: 6-(Trifluoromethyl)nicotinic acid.
- CymitQuimica. (2024). Safety Data Sheet: 2-Morpholinoethyl 6-((3-(trifluoromethyl)phenyl)amino)nicotinate.
- Covestro Solution Center. (2013). Guidance for the Selection of Protective Clothing for TDI Users.
- Fisher Scientific. (2015). Safety Data Sheet: 4-(Trifluoromethyl)nicotinic acid.
- Sciencemadness Wiki. (2025). Proper disposal of chemicals.
- Fisher Scientific. (2015). Safety Data Sheet: 4-(Trifluoromethyl)nicotinic acid.
- CDH Fine Chemical. (n.d.). Nicotinic Acid CAS No 59-67-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Apollo Scientific. (n.d.). 6-(Trifluoromethyl)nicotinic acid Safety Data Sheet.
- Loba Chemie. (n.d.). NICOTINIC ACID EXTRA PURE Safety Data Sheet.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. trimaco.com [trimaco.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. solutions.covestro.com [solutions.covestro.com]
- 12. images.thdstatic.com [images.thdstatic.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
